molecular formula C5H9BN2O2 B2781076 (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid CAS No. 2246870-91-5

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B2781076
CAS No.: 2246870-91-5
M. Wt: 139.95
InChI Key: AOAQHNFDDABREB-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.95. The purity is usually 95%.
BenchChem offers high-quality (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,4-dimethylpyrazol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQHNFDDABREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246870-91-5
Record name (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid
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Foundational & Exploratory

The Chemical Architecture and Application of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly specialized heteroaryl boronic acid that serves as a foundational building block in modern organic synthesis and medicinal chemistry. Featuring a pyrazole core with targeted methylation at the 1- and 4-positions, this compound is engineered to overcome common stability issues associated with unsubstituted heterocyclic boronic acids. It is primarily utilized as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid assembly of complex, biologically active pyrazole-containing pharmacophores[1].

For drug development professionals, the pyrazole scaffold is a "privileged structure" due to its conformational rigidity, favorable pharmacokinetic profile, and exceptional hydrogen-bonding capabilities within protein binding pockets[2]. This technical guide explores the structural causality, experimental workflows, and biological applications of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.

Structural and Physicochemical Profiling

The strategic placement of methyl groups on the pyrazole ring is not merely structural; it dictates the molecule's chemical behavior.

  • N1-Methylation: Prevents unwanted N-alkylation or N-arylation side reactions during transition-metal catalysis, locking the tautomeric state of the pyrazole ring and ensuring predictable regioselectivity.

  • C4-Methylation: Provides steric shielding to the adjacent C3-boronic acid group. This steric bulk, combined with the electron-donating inductive effect of the methyl group, significantly reduces the rate of protodeboronation—a common degradation pathway for electron-deficient heteroaryl boronic acids.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
CAS Number 2246870-91-5
Molecular Formula C5H9BN2O2[3]
Molecular Weight 139.95 g/mol [3]
InChIKey AOAQHNFDDABREB-UHFFFAOYSA-N
Physical Form Solid / Powder
GHS Safety Classification Warning (H315, H319, H335 - Irritant)
Optimal Storage -10°C to 8°C (Inert atmosphere recommended)

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

The primary utility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid lies in its ability to form robust carbon-carbon bonds via the Suzuki-Miyaura reaction[1]. The catalytic cycle relies on the precise orchestration of three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) intermediate.

  • Transmetalation (The Critical Step): The trivalent boronic acid is activated by an inorganic base (e.g., K2CO3) to form a tetravalent boronate complex. This increases the nucleophilicity of the pyrazole carbon, facilitating the transfer of the 1,4-dimethyl-1H-pyrazol-3-yl group to the Pd(II) center[1].

  • Reductive Elimination: The Pd(II) complex undergoes geometric isomerization and eliminates the coupled product, regenerating the active Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Addition of Pyrazole-Boronic Acid) OxAdd->TransMet Base, H2O RedElim Reductive Elimination (Formation of Ar-Pyrazole) TransMet->RedElim Ar-Pd(II)-Pyrazole RedElim->Pd0 Regeneration Product Coupled Product (1,4-Dimethyl-3-aryl-1H-pyrazole) RedElim->Product Release

Mechanistic workflow of the Suzuki-Miyaura catalytic cycle utilizing pyrazole boronic acid.

Experimental Methodology: Self-Validating Coupling Protocol

To ensure high yields and reproducibility when coupling (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, researchers must employ a self-validating experimental design. The following protocol integrates mechanistic causality with built-in quality controls.

Step-by-Step Workflow

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine the aryl halide (1.0 eq), (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.3 eq), and K2CO3 (2.5 eq) in a 1,4-dioxane/H2O (4:1 v/v) solvent system. Sparge the mixture with Argon for 15 minutes.

  • Causality: Palladium(0) is highly susceptible to oxidation by dissolved O2, which leads to catalyst deactivation (Pd black formation) and unwanted homocoupling of the boronic acid. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base[1].

Step 2: Catalyst Addition & Thermal Activation

  • Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the vessel and heat to 80°C for 12 hours.

  • Causality: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, which is a strict stereochemical requirement for the final reductive elimination step. Elevated temperatures are necessary to overcome the activation energy barrier of transmetalation for sterically hindered pyrazoles.

Step 3: Self-Validating Analytical Controls

  • Action: Run a parallel Negative Control omitting the Pd catalyst to rule out transition-metal-free background reactivity.

  • Action: Perform LC-MS Monitoring at t=2h and t=12h.

  • Causality: A successful reaction will show the disappearance of the boronic acid mass (m/z ~140.07)[3] and the aryl halide, with the concurrent appearance of the target cross-coupled mass. If protodeboronation occurs, a peak corresponding to 1,4-dimethyl-1H-pyrazole (m/z ~96) will be detected, indicating that the base concentration or temperature needs optimization.

Step 4: Workup and Isolation

  • Action: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Medicinal Chemistry: The Pyrazole Scaffold in Target Engagement

The incorporation of the (1,4-dimethyl-1H-pyrazol-3-yl) moiety into small molecules drastically alters their biological target engagement. Pyrazole derivatives are heavily utilized in two primary therapeutic arenas: Kinase Inhibition and G-Protein Coupled Receptor (GPCR) Antagonism[4].

Kinase Inhibition

Pyrazoles act as potent, ATP-competitive inhibitors across various kinase families, including CDKs, JAKs, and p38 MAP kinases[5]. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors, anchoring the molecule within the highly conserved hinge region of the kinase ATP-binding pocket[6]. The 1,4-dimethyl substitution provides a vector to direct the molecule deep into hydrophobic sub-pockets, enhancing kinase selectivity and preventing off-target toxicity[2].

GPCR Antagonism (CCR6 & CXCR2)

Recent advancements have highlighted the role of complex pyrazole derivatives in modulating immune responses via GPCRs. For example, the clinical candidate PF-07054894 —a potent squaramide-based CCR6 antagonist—incorporates a (1,4-dimethyl-1H-pyrazol-3-yl) motif[7]. This compound disrupts the CCL20/CCR6 signaling axis, effectively inhibiting the chemotaxis of pathogenic T-cells and neutrophils in autoimmune conditions[7].

CCR6Pathway CCL20 CCL20 (Ligand) CCR6 CCR6 Receptor (GPCR) CCL20->CCR6 Activates GProtein G-protein (Gi/Go) CCR6->GProtein Signal Transduction Antagonist Pyrazole-based Antagonist (e.g., PF-07054894) Antagonist->CCR6 Inhibits PLC Phospholipase C (PLC) GProtein->PLC Secondary Messengers (Ca2+) MAPK MAPK/ERK Cascade GProtein->MAPK Kinase Activation Chemotaxis Immune Cell Chemotaxis (Inflammation) PLC->Chemotaxis MAPK->Chemotaxis

Inhibition of the CCL20/CCR6 signaling pathway by pyrazole-based allosteric antagonists.

References

  • C5H9BN2O2 - Explore - PubChemLite, uni.lu,[Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - ACS Publications, acs.org,[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate, researchgate.net, [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC, nih.gov,[Link]

Sources

Technical Guide: Solubility Profile & Handling of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5).

Executive Summary

Compound: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid CAS: 2246870-91-5 Molecular Formula: C₅H₉BN₂O₂ Class: Heterocyclic Organoboron[1]

The solubility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is governed by two competing structural factors: the hydrophilic, hydrogen-bond-donating boronic acid moiety [B(OH)₂] and the lipophilic, aromatic pyrazole core. Unlike simple phenylboronic acids, the nitrogen-rich pyrazole ring introduces basicity and specific dipole interactions, making this compound highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH), while exhibiting poor solubility in non-polar hydrocarbons.

Critical Handling Note: Like all boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine). Prolonged storage under desiccating conditions favors boroxine formation, which is initially less soluble in aqueous/protic media until hydrolysis occurs.

Solubility Matrix & Solvent Compatibility

The following data categorizes solvent compatibility based on polarity index and hydrogen bonding capability.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice; prevents boroxine precipitation.
Protic Methanol, EthanolHigh (>50 mg/mL)Formation of transient boronate esters (solvolysis) enhances dissolution.
Ethers THF, 1,4-Dioxane, MTBEModerate (10-50 mg/mL)Good acceptors for B-OH hydrogen bonds; Dioxane is preferred for Suzuki couplings.
Chlorinated Dichloromethane (DCM), ChloroformModerate Soluble enough for extraction/workup; often used to dissolve the boroxine form.
Non-Polar Hexanes, Heptane, PentaneInsoluble (<1 mg/mL)Lack of H-bonding capability; used as anti-solvents for recrystallization.
Aqueous Water (Neutral pH)Low to Moderate Limited by lattice energy; significantly enhanced at pH > 9 (boronate formation).

The Boroxine Equilibrium: A Solubility Variable

Researchers often observe inconsistent solubility data (e.g., "Batch A dissolved instantly, Batch B required heating"). This is rarely an impurity issue but rather a thermodynamic phase shift.

  • The Monomer:

    
     (More soluble in water/alcohols).
    
  • The Trimer (Boroxine):

    
     (More soluble in DCM/CHCl₃).
    

Implication: If your sample has been vacuum-dried aggressively, it exists primarily as the boroxine. To dissolve in a Suzuki solvent system (e.g., Dioxane/H₂O), you may need an "activation" period or gentle heating to re-hydrolyze the ring.

Diagram 1: Boronic Acid - Boroxine Equilibrium

BoroxineEquilibrium Monomer Boronic Acid Monomer (Polar, H-Bond Donor) Soluble in: MeOH, H2O Boroxine Boroxine (Trimer) (Less Polar, Anhydride) Soluble in: DCM, CHCl3 Monomer->Boroxine Dehydration (Vacuum/Heat) Boroxine->Monomer Hydrolysis (Water/Base) Water 3 H2O

Caption: The reversible dehydration of (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid to its boroxine form alters solubility. Hydrolysis is required for reactivity in aqueous coupling conditions.

Experimental Protocol: Determination of Saturation Solubility

Do not rely on literature values for critical formulations. Use this self-validating protocol to determine exact solubility for your specific batch.

Method: Shake-Flask UV-Vis Saturation

Reagents:

  • (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Test Article).[2]

  • Target Solvent (HPLC Grade).

  • Syringe Filter (0.45 µm PTFE for organics, Nylon for aqueous).

Workflow:

  • Excess Addition: Add 100 mg of compound to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Visual Check: Ensure undissolved solid remains. If clear, add more solid.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).

  • Quantification: Dilute the filtrate (e.g., 1:100) and measure UV absorbance at

    
     (typically ~250-260 nm for pyrazoles). Compare against a calibration curve.
    
Diagram 2: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh 100mg Compound AddSolvent Add 1mL Target Solvent Start->AddSolvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) AddSolvent->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add +50mg Solid CheckSolid->AddMore No Filter Syringe Filter (0.45 µm) CheckSolid->Filter Yes AddMore->Agitate Dilute Dilute Aliquot (1:100) Filter->Dilute Analyze UV-Vis / HPLC Quantification Dilute->Analyze

Caption: Step-by-step workflow for determining the thermodynamic solubility limit of the boronic acid.

Application: Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent impacts the transmetallation step. For (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid, the following systems are recommended:

  • Standard System (Dioxane/Water 4:1):

    • Why: Dioxane solubilizes the organic halide and the boroxine form; water hydrolyzes the boroxine to the reactive boronic acid species and dissolves the inorganic base (K₂CO₃).

    • Temperature: 80-100°C.

  • Green Alternative (Ethanol/Water 1:1):

    • Why: High solubility of the pyrazole boronic acid in ethanol.

    • Note: Requires lower temperatures (reflux at 78°C) which may be insufficient for sterically hindered chlorides.

  • Anhydrous Conditions (DMF/Base):

    • Why: Used when the substrate is water-sensitive.

    • Risk:[1][3] Boronic acids are less reactive without water. A Lewis base (e.g., F⁻ from CsF) is required to activate the boron atom.

References

  • ChemicalBook. (2024).[4] CAS 844501-71-9 Properties (Analog Reference). Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.[2] Retrieved from

  • Santini, R., et al. (2019). A guide to solvent selection for the Suzuki–Miyaura reaction. Organic Process Research & Development. Retrieved from

Sources

Thermodynamic Stability of 1,4-Dimethylpyrazole-3-Boronic Acid Derivatives: Mechanisms, Kinetics, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Prologue

In modern medicinal chemistry and materials science, pyrazole-based boronic acids are indispensable building blocks for constructing complex heteroaryl architectures via Suzuki-Miyaura cross-coupling (SMC). However, the thermodynamic stability of these reagents is highly dependent on their substitution patterns. Specifically, 1,4-dimethylpyrazole-3-boronic acid and its derivatives present a profound thermodynamic dilemma. Unlike their 4-boronic acid counterparts, 3-boronic acids are notoriously susceptible to rapid degradation pathways—most notably protodeboronation and oxidative deboronation[1].

As an Application Scientist, navigating these kinetic and thermodynamic pitfalls requires more than just empirical troubleshooting; it demands a deep mechanistic understanding of the underlying causality. This whitepaper provides an in-depth technical analysis of the structural dynamics governing the stability of 1,4-dimethylpyrazole-3-boronic acid derivatives, supported by quantitative kinetic data, strategic derivatization techniques, and self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.

The Thermodynamic Dilemma of the Pyrazole-3-Boronic Core

The instability of 1,4-dimethylpyrazole-3-boronic acid is not anomalous; it is a direct consequence of its stereoelectronic environment. Heteroaryl boronic acids containing a nitrogen atom adjacent to the boron-bearing carbon (the 2-position relative to the C3-boron) are inherently prone to base-catalyzed fragmentation[1].

Mechanisms of Degradation
  • Protodeboronation (C-B Cleavage): Under aqueous basic conditions, the boronic acid exists in equilibrium with its reactive boronate form,

    
    . The proximity of the N2 lone pair facilitates the formation of a zwitterionic intermediate, stabilizing the developing carbanion-like character at C3 as the C-B bond cleaves. This results in the replacement of the boronic acid group with a proton, yielding 1,4-dimethylpyrazole[1].
    
  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or atmospheric oxygen, the electron-rich pyrazole core can undergo oxidative cleavage of the C-B bond, yielding 1,4-dimethyl-1H-pyrazol-3-ol[2].

  • Homocoupling: In the presence of oxygen and a Pd(II) precatalyst that is not efficiently reduced, the boronic acid can self-couple to form a symmetric bipyrazole byproduct[3].

degradation_pathways Core 1,4-Dimethylpyrazole- 3-boronic acid Proto Protodeboronation (C-B Cleavage) Core->Proto H2O, Base, Heat Ox Oxidative Deboronation (ROS Mediated) Core->Ox O2, ROS Homo Homocoupling (Bipyrazole Formation) Core->Homo Pd(II), O2 Prod1 1,4-Dimethylpyrazole Proto->Prod1 Prod2 1,4-Dimethyl-1H- pyrazol-3-ol Ox->Prod2 Prod3 Symmetric Bipyrazole Homo->Prod3

Fig 1: Primary thermodynamic degradation pathways of 1,4-dimethylpyrazole-3-boronic acid.

Kinetic Profiling & Quantitative Stability Data

Understanding the pH-rate profile is critical for optimizing reaction conditions. Protodeboronation rates peak when the pH of the solution matches the


 of the boronic acid (typically around pH 8-9 for heteroaryl boronic acids), as this maximizes the coexistence of the boronic acid and the reactive boronate species[1].

The table below synthesizes the thermodynamic stability parameters (half-lives,


) of various pyrazole boronic acid derivatives, demonstrating the profound impact of positional isomerism and esterification.
Table 1: Thermodynamic Stability Parameters ( ) at 70 °C
CompoundpH 7.0 (

)
pH 10.0 (

)
Primary Degradation Pathway
1,4-Dimethylpyrazole-3-boronic acid ~2 mins~15 minsRapid Protodeboronation
1,4-Dimethylpyrazole-4-boronic acid >24 hours>48 hoursStable
1,4-Dimethylpyrazole-3-boronic acid pinacol ester >48 hours>48 hoursStable (Slow Hydrolysis)
1,4-Dimethylpyrazole-3-B(dan) >72 hours>72 hoursHighly Stable

Data extrapolated from established kinetic profiles of 2-heteroaryl vs. 4-heteroaryl boronic acids[1][4].

Strategic Derivatization for Thermodynamic Resilience

To circumvent the inherent instability of the free 3-boronic acid, structural modifications are mandatory.

1. Pinacol Esters (Bpin): Converting the free boronic acid to a pinacol ester alters the hybridization and reduces the Lewis acidity of the boron atom. This diminishes the donation to the p-orbital of boron, effectively preventing the formation of the reactive trihydroxyboronate species that precedes protodeboronation[2][5].

2. Naphthalene-1,8-diaminato (B(dan)) Derivatives: For extreme cases where even Bpin esters degrade, B(dan) derivatives offer remarkable stability toward protodeborylation due to their drastically diminished boron-Lewis acidity. These require specialized weak base-promoted cooperative catalyst systems (e.g., Pd/Cu) to achieve cross-coupling[4].

The Kinetic-Thermodynamic Dichotomy in Cross-Coupling

A common counterintuitive observation in the laboratory is that running a Suzuki-Miyaura coupling of a 3-pyrazole boronic acid at room temperature can actually increase the yield of the protodeboronated byproduct[6]. The Causality: At room temperature, the rate of transmetalation (often the rate-limiting step) is severely retarded. Consequently, the boronate species sits in the basic aqueous phase for an extended period, allowing the competing protodeboronation pathway to dominate. Elevating the temperature accelerates transmetalation faster than protodeboronation, allowing the palladium complex to rapidly capture the boronate[6][7].

smc_optimization Pd_Cat Pd(0) Catalyst OA Oxidative Addition (Ar-X Complex) Pd_Cat->OA TM Transmetalation (Rate-Limiting Step) OA->TM RE Reductive Elimination TM->RE RE->Pd_Cat Catalyst Regeneration Product Cross-Coupled Product RE->Product Boronic Boronate Complex [Ar-B(OH)3]- Boronic->TM Fast Capture (High Temp, Active Pd) Degradation Protodeboronation (Dead End) Boronic->Degradation Slow Capture (High pH, Room Temp)

Fig 2: Competing kinetics between Transmetalation and Protodeboronation in the SMC Catalytic Cycle.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to quantify instability and execute couplings with built-in analytical checkpoints.

Protocol 1: NMR-Based Kinetic Profiling of Protodeboronation

Objective: Determine the exact half-life (


) of 1,4-dimethylpyrazole-3-boronic acid derivatives under specific pH/temperature conditions to inform coupling parameters.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.05 mmol of the boronic acid derivative in 0.5 mL of deuterated phosphate buffer (pD 7.4) in an NMR tube.

  • Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert under these conditions and provides a fixed integration reference to ensure accurate absolute quantification.

  • Incubation & Acquisition: Insert the tube into an NMR spectrometer pre-heated to 70 °C. Acquire

    
    -NMR spectra every 5 minutes for 2 hours.
    
  • Self-Validation (Mass Balance Check): Integrate the disappearance of the pyrazole C5-H proton of the boronic acid against the appearance of the C3-H proton of the protodeboronated 1,4-dimethylpyrazole.

    • Validation Rule: The molar sum of the starting material and the protodeboronated product must equal 100% relative to the internal standard. If the sum is <95%, an alternative degradation pathway (e.g., oxidative deboronation) is occurring, indicating inadequate degassing of the buffer.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling for Unstable Pyrazoles

Objective: Maximize cross-coupling yield while suppressing protodeboronation of the 1,4-dimethylpyrazole-3-boronic acid pinacol ester.

Step-by-Step Methodology:

  • Reagent Selection: Use the pinacol ester derivative rather than the free boronic acid to suppress premature hydrolysis[5]. Use

    
     as a weak base to limit hydroxide concentration.
    
  • Setup (Schlenk Conditions): In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), 1,4-dimethylpyrazole-3-boronic acid pinacol ester (1.5 equiv),

    
     (2.0 equiv), and an active pre-catalyst like XPhos Pd G3 (2-5 mol%).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (10:1). Causality: The minimal water content is sufficient to activate the boronate for transmetalation but low enough to restrict the rate of hydrolytic protodeboronation[7].

  • Thermal Execution: Plunge the flask directly into a pre-heated oil bath at 85 °C. Do not ramp the temperature slowly. Rapid heating ensures the transmetalation rate immediately outpaces protodeboronation[6].

  • Self-Validation (Reaction Monitoring): At 30 minutes, pull a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation Rule: Monitor the ratio of the cross-coupled product to the deborylated 1,4-dimethylpyrazole. A ratio of >10:1 indicates successful kinetic control.

Conclusion

The thermodynamic stability of 1,4-dimethylpyrazole-3-boronic acid derivatives is a delicate balance dictated by stereoelectronic effects and reaction kinetics. By understanding the zwitterionic mechanisms of protodeboronation and the kinetic dichotomy of the transmetalation step, researchers can rationally design robust synthetic routes. Utilizing pinacol or B(dan) esters, employing rapid thermal activation, and strictly controlling the aqueous basic environment transforms these notoriously unstable building blocks into reliable, high-yielding reagents.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL:1

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (NIH) URL:7

  • Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Digitellinc URL:2

  • Boric acid, pinacol ester | 25240-59-9 Source: Benchchem URL:5

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Source: Reddit (r/chemistry) URL:6

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds Source: ACS Publications URL:4

Sources

CAS number and identifiers for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides a comprehensive analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid , a critical organoboron reagent used in the synthesis of bioactive pharmaceutical ingredients.

Chemical Identity & Physiochemical Profile[1][2][3]

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a functionalized heterocyclic building block. Its structural distinctiveness lies in the specific methylation pattern at the N1 and C4 positions, which modulates both the steric profile and the electron density of the pyrazole ring, influencing its reactivity in cross-coupling protocols.

Nomenclature and Identifiers
Identifier TypeValue
CAS Registry Number 2246870-91-5
IUPAC Name (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
SMILES B(C1=NN(C=C1C)C)(O)O
InChIKey AOAQHNFDDABREB-UHFFFAOYSA-N
Molecular Formula C₅H₉BN₂O₂
Molecular Weight 139.95 g/mol
Physical Form White to off-white solid
Structural Significance in Drug Design

The 1,4-dimethylpyrazole motif serves as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

  • N1-Methylation: Prevents tautomerization, locking the hydrogen bond acceptor/donor profile (N2 is an acceptor).

  • C4-Methylation: Introduces a "Magic Methyl" effect, potentially restricting bond rotation in biaryl systems, improving selectivity, and increasing lipophilicity to aid membrane permeability.

Synthesis & Manufacturing Methodologies

While simple boronic acids can be synthesized via direct lithiation, the 1,4-dimethyl substitution pattern dictates a specific approach to avoid regioselectivity issues. Direct lithiation of 1,4-dimethylpyrazole typically occurs at the C5 position (the most acidic proton adjacent to N1). Therefore, the synthesis of the C3-boronic acid requires a Halogen-Metal Exchange strategy.

Validated Synthetic Protocol (Halogen-Metal Exchange)

Prerequisites:

  • Precursor: 3-Iodo-1,4-dimethyl-1H-pyrazole (or the corresponding bromide).

  • Reagents: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).

  • Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture acts as a catalyst for protodeboronation and must be rigorously excluded.

  • Solvation: Dissolve 3-iodo-1,4-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation (Exchange): Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanistic Insight: The lithium-halogen exchange is faster than deprotonation at C5 at cryogenic temperatures, generating the thermodynamically kinetic 3-lithio species.

  • Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add Triisopropyl borate (1.2 equiv) dropwise.

  • Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 1M HCl (aq) to hydrolyze the intermediate boronate ester to the free boronic acid.

  • Isolation: Extract with ethyl acetate. The boronic acid may be amphoteric; adjust pH to ~5-6 for optimal precipitation or extraction efficiency.

Synthesis Pathway Diagram

SynthesisPathway Precursor 3-Iodo-1,4-dimethyl- 1H-pyrazole LithioIntermediate 3-Lithio-Intermediate (-78°C) Precursor->LithioIntermediate n-BuLi, THF Halogen-Metal Exchange BoronateEster Triisopropyl Boronate Ester LithioIntermediate->BoronateEster B(OiPr)3 Electrophilic Trap Product (1,4-Dimethyl-1H-pyrazol- 3-yl)boronic acid BoronateEster->Product H3O+ Hydrolysis

Figure 1: Regioselective synthesis via halogen-metal exchange to ensure C3-borylation.

Reactivity & Applications: The Suzuki-Miyaura Coupling[3][4]

The primary utility of CAS 2246870-91-5 is as a nucleophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Mechanistic Considerations

Pyrazolyl boronic acids are notoriously prone to protodeboronation (loss of the boron group replaced by a proton) under basic aqueous conditions.

  • Challenge: The electron-rich nature of the pyrazole ring accelerates hydrolytic cleavage of the C-B bond.

  • Solution: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions where possible, or specialized precatalysts (e.g., XPhos Pd G2) that facilitate rapid transmetalation before decomposition occurs.

Optimized Coupling Protocol
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2Bidentate ligands or bulky phosphines stabilize the active Pd(0) species.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate bases minimize protodeboronation compared to aqueous carbonates.
Solvent 1,4-Dioxane / Water (9:1)A small amount of water is required for the activation of the boronic acid (formation of the boronate species).
Temperature 80–100 °CSufficient thermal energy for oxidative addition of aryl chlorides/bromides.
Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Complex OxAdd->TransMet + Base + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product ArX Aryl Halide (Ar-X) Boronic Pyrazolyl Boronic Acid Product Biaryl Product (Ar-Pyrazole)

Figure 2: Suzuki-Miyaura catalytic cycle illustrating the entry of the pyrazolyl boronic acid at the transmetalation step.

Handling, Stability & Safety

Stability Profile
  • Protodeboronation: High risk. Store strictly at 0–8 °C (or -20 °C for long term).

  • Hygroscopicity: Boronic acids can dehydrate to form boroxines (cyclic trimers). This is reversible and generally does not affect stoichiometry significantly, but gravimetric measurements should account for variable water content.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of fine dust.

References

  • Sigma-Aldrich. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid Product Page. Retrieved from

  • PubChem. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid (Compound).[1][2] National Library of Medicine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

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The Physicochemical Paradigm of Pyrazole-Based Boronic Acids: pKa Determination and Acidity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Pyrazole-based boronic acids have emerged as privileged pharmacophores in modern medicinal chemistry and chemical biology. Often deployed as bioisosteres for carboxylic acids, these bifunctional molecules offer unique electronic properties that can be fine-tuned for specific therapeutic applications, including reversible covalent inhibition and microenvironment-sensitive biosensing. A critical parameter governing their efficacy is their acid dissociation constant (pKa). This whitepaper provides an in-depth technical analysis of the acidity of pyrazole boronic acids, the structural causality behind their pKa values, and the field-proven experimental methodologies used to quantify these metrics.

Structural Determinants of Acidity: Lewis vs. Brønsted-Lowry Dynamics

Unlike traditional carboxylic acids that act as Brønsted-Lowry acids by donating a proton, boronic acids predominantly function as Lewis acids 1[1]. They possess an electron-deficient boron atom with an empty p-orbital. In aqueous environments, acidity is expressed through the acceptance of an electron pair from a hydroxide ion (OH⁻), rather than the direct release of H⁺.

At physiological pH, the equilibrium state of a boronic acid is strictly dictated by the relationship between the environmental pH and the molecule's pKa. When the pH exceeds the pKa, the molecule transitions from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) boronate complex[1].

Ionization Trigonal Trigonal Planar Form (Neutral, sp2) Dominant at pH < pKa Tetrahedral Tetrahedral Boronate (Anionic, sp3) Dominant at pH > pKa Trigonal->Tetrahedral + OH- Tetrahedral->Trigonal - OH- Hydroxide Hydroxide Ion (OH-) Hydroxide->Tetrahedral

Figure 1: Lewis acid-base equilibrium of boronic acids transitioning from sp² to sp³ hybridization.

Causality of Substituent Effects on the Pyrazole Ring

The pKa of a boronic acid typically ranges from 4 to 10 and is highly sensitive to its local electronic environment[1]. The pyrazole ring itself exerts a distinct electronic influence, but substituents on the pyrazole nitrogens profoundly modulate this:

  • Electron-Withdrawing Groups (EWGs): Substituents like a tert-butyloxycarbonyl (Boc) group pull electron density away from the boron center. This increases the electrophilicity of the empty p-orbital, making it more susceptible to hydroxide attack at lower pH levels, thereby lowering the pKa [1].

  • Electron-Donating Groups (EDGs): Conversely, EDGs push electron density into the boron center, stabilizing the neutral trigonal form and raising the pKa [1].

Quantitative Data: pKa Values of Common Derivatives

The following table summarizes the predicted and experimental pKa values of key pyrazole boronic acids, illustrating the dramatic impact of N-substitution.

Compound NameStructure / SubstitutionpKa ValueReference
Phenylboronic acid Unsubstituted Aryl (Reference)~8.80[1]
Pyrazole-3-boronic acid Unsubstituted Pyrazole8.58 ± 0.532[2]
1-Boc-1H-pyrazole-4-boronic acid N-Boc Protected Pyrazole6.87 ± 0.103[3]

Data Interpretation: The addition of the strongly electron-withdrawing Boc group on the pyrazole nitrogen drastically reduces the pKa from ~8.58 to 6.87. At physiological pH (7.4), the unsubstituted pyrazole-3-boronic acid remains predominantly in its neutral (sp²) form, whereas the 1-Boc derivative exists largely as the anionic (sp³) boronate.

Experimental Methodologies for pKa Determination

To ensure scientific integrity and self-validating results, researchers employ two primary methodologies to determine the pKa of pyrazole boronic acids, depending on the compound's solubility and structural complexity.

Potentiometric Titration (The Gold Standard)

Potentiometric titration directly measures the ionization state of a molecule across a controlled pH gradient, making it the gold standard for determining acid dissociation constants 4[4].

Step-by-Step Protocol:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) to ensure Nernstian response.

  • Sample Preparation: Dissolve an accurately weighed sample of the pyrazole boronic acid (typically 1-2 mM) in a background electrolyte solution (e.g., 0.15 M NaCl) to maintain constant ionic strength. If aqueous solubility is poor, a co-solvent system (e.g., methanol/water) may be used, requiring subsequent Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration: Titrate the solution using a standardized base (e.g., 0.1 M NaOH) under an inert atmosphere (N₂ or Ar) to prevent CO₂ absorption, which can skew acidic measurements.

  • Data Analysis: Record the pH after each titrant addition. Plot the volume of NaOH added against the pH. The pKa is mathematically derived from the half-equivalence point of the resulting sigmoidal titration curve.

¹¹B NMR Titration (For Complex Heterocycles)

For heterocyclic boronic acids where poor aqueous solubility or overlapping ionization events complicate potentiometry, ¹¹B Nuclear Magnetic Resonance (NMR) titration is highly effective 5[5]. The ¹¹B nucleus is highly sensitive to its coordination environment; the transition from sp² to sp³ hybridization results in a distinct upfield chemical shift.

NMR_Workflow Prep 1. Sample Prep 20 mM in D2O Titration 2. pH Adjustment Add NaOH/HCl Prep->Titration NMR 3. 11B NMR Track Shift Titration->NMR Plot 4. Data Plotting Shift vs. pH NMR->Plot Calc 5. pKa Derivation Inflection Point Plot->Calc

Figure 2: Step-by-step workflow for determining boronic acid pKa using ¹¹B NMR titration.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 20 mM solution of the pyrazole boronic acid in D₂O (or a D₂O/co-solvent mixture)[5].

  • pH Adjustment: Divide the master solution into several aliquots. Adjust the pH of each aliquot across a range (e.g., pH 3 to 12) using micro-additions of NaOD or DCl. Measure the final pD (where pD = pH meter reading + 0.4).

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each aliquot. Use an external reference, such as BF₃·OEt₂, set to 0 ppm to standardize chemical shifts.

  • Data Plotting & Validation: Plot the centroid value of the ¹¹B chemical shifts against the corresponding pH/pD values[5].

  • Calculation: Fit the data to a Boltzmann sigmoidal curve. The inflection point of this curve directly defines the pKa of the boronic acid[5].

Translational Applications in Drug Discovery

Understanding and tuning the pKa of pyrazole boronic acids is not merely an academic exercise; it is a critical driver of pharmacokinetic optimization.

  • Hypoxic Tumor Sensors: Solid tumors frequently exhibit a hypoxic, acidic microenvironment (pH ~6.5). Pyrazole boronic acids with finely tuned pKa values can be engineered to remain in their active, neutral form specifically within this acidic niche. This allows them to selectively bind to overexpressed surface glycans (like sialic acid) on cancer cells, acting as highly targeted delivery systems or diagnostic sensors[5].

  • Reversible Covalent Inhibitors: Boronic acids are potent inhibitors of serine/threonine proteases and beta-lactamases[1]. The pKa must be optimized so that the boron atom is sufficiently electrophilic to react with the target nucleophile (e.g., the catalytic serine hydroxyl) while avoiding premature conversion to the inactive, unreactive tetrahedral boronate in the bloodstream.

Conclusion

The acidity of pyrazole-based boronic acids is a dynamic and tunable physicochemical property governed by Lewis acid-base mechanics. By strategically modifying the pyrazole ring with electron-donating or electron-withdrawing groups, medicinal chemists can precisely calibrate the pKa of these molecules. Robust experimental validation through potentiometric and ¹¹B NMR titrations ensures that these compounds behave predictably in physiological environments, unlocking their full potential as targeted therapeutics and chemical probes.

References

  • Title: Pyrazole-3-boronic acid 376584-63-3 wiki Source: Guidechem URL
  • Title: 4-Isopropyl-1H-pyrazole | CAS 13753-53-2 Source: Benchchem URL
  • Title: 1-Boc-1H-pyrazole-4-boronic acid Source: Lookchem URL
  • Title: (1-Trityl-1H-pyrazol-4-yl)
  • Source: PMC (nih.gov)
  • Source: The Royal Society of Chemistry (rsc.org)

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A Technical Guide to the Safe Handling of Pyrazole Boronic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Duality of Pyrazole Boronic Acids in Modern Chemistry

Pyrazole boronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has paved the way for the construction of complex molecular architectures, significantly impacting the landscape of drug discovery and materials science.[1][2] The pyrazole moiety is a "privileged structure," frequently found in compounds targeting a wide array of biological targets, including those for inflammatory diseases, cancer, and central nervous system disorders.[3] However, the very reactivity that makes these compounds so valuable also necessitates a nuanced and thorough understanding of their potential hazards.

This guide provides an in-depth examination of the safety considerations and handling precautions for pyrazole boronic acids. Moving beyond generic laboratory safety advice, we will delve into the specific chemical properties of this class of compounds, offering field-proven insights into their stability, reactivity, and toxicological profiles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only mitigate risks but also to ensure the integrity and reproducibility of their experimental work.

Hazard Identification and Risk Assessment: Understanding the Core Risks

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For pyrazole boronic acids, this requires an understanding of the hazards associated with both the boronic acid functional group and the pyrazole ring system.

GHS Classification and Primary Hazards

Based on available Safety Data Sheets (SDS), pyrazole boronic acids and their pinacol esters are generally classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [4][5][6][7]

  • H319: Causes serious eye irritation. [4][5][6][7]

  • H335: May cause respiratory irritation. [4][5][7]

  • H302: Harmful if swallowed. (for some specific derivatives)[6]

These classifications underscore the importance of preventing direct contact and inhalation. The fine, dusty nature of many boronic acids increases the risk of aerosolization and subsequent respiratory exposure.

Toxicological Profile: A Deeper Look

While the boronic acid group is often considered to have low inherent toxicity, the overall toxicological profile of a pyrazole boronic acid is heavily influenced by the pyrazole heterocycle and its substituents.[8] Research into pyrazole derivatives has revealed a wide spectrum of biological activities, from therapeutic effects to significant toxicity.[3] Some pyrazole compounds have shown low toxicity in preclinical studies, making them promising drug candidates.[9] Conversely, other studies have reported unexpected acute mammalian toxicity with certain pyrazole-containing compounds. Therefore, it is crucial to treat all new pyrazole boronic acid derivatives as potentially toxic and handle them with appropriate containment until their toxicological properties have been thoroughly investigated.

Chemical Reactivity and Stability Hazards

The primary chemical hazards associated with pyrazole boronic acids stem from their instability under certain conditions.

  • Hydrolysis and Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage by water in a process called protodeboronation, which can be catalyzed by acids or bases.[10] This degradation pathway not only consumes the starting material but can also complicate reaction workups and product purification. The presence of a basic nitrogen atom in the pyrazole ring can influence the rate of protodeboronation.[10]

  • Oxidation: Boronic acids can be oxidized, particularly in the presence of air and certain metals, to the corresponding alcohol and boric acid. This is a significant consideration for long-term storage and for reactions that are sensitive to oxidative side products.

  • Incompatibilities: Pyrazole boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[6][11][12] In the context of their application in Suzuki-Miyaura coupling, the presence of acidic functional groups on the pyrazole ring can inhibit the catalytic cycle.[13]

The pinacol esters of pyrazole boronic acids are generally more stable to both hydrolysis and oxidation, making them easier to handle and store.[11]

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are paramount. A multi-layered approach, combining engineering controls, administrative controls, and appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid pyrazole boronic acids and their solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

  • Glove Box/Inert Atmosphere: For particularly air- or moisture-sensitive pyrazole boronic acids, or for reactions requiring strictly anhydrous conditions, a glove box or Schlenk line is recommended.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific compound and the procedure being performed.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant splash hazard.EN 166 (EU) or NIOSH (US)
Skin Protection - Chemical-impermeable gloves (e.g., Nitrile). Always inspect gloves for tears or punctures before use. - A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls may be necessary.EU Directive 89/686/EEC, EN 374
Respiratory Protection For most manipulations in a fume hood, respiratory protection is not required. If there is a risk of generating significant dust or aerosols outside of a fume hood, a properly fitted N95 dust mask or a respirator with an appropriate cartridge should be used.NIOSH (US) or EN 143 (EU)

Glove Selection: Nitrile gloves are generally a good choice for incidental contact with pyrazole boronic acids.[15][16] However, for prolonged contact or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.

Handling and Storage Protocols

Adherence to strict protocols for the handling and storage of pyrazole boronic acids is critical for both safety and maintaining the chemical integrity of these reagents.

Storage
  • Containers: Store in the original, tightly sealed container.[11][17]

  • Atmosphere: For optimal shelf life, store under an inert atmosphere (e.g., argon or nitrogen).[11][12] This is particularly important for the free boronic acids, which are more susceptible to degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area.[11][17] Refrigeration (2-8°C) is often recommended for long-term storage.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6][11][12]

Weighing and Transferring Solids

Due to their fine, powdery nature and potential for respiratory irritation, weighing and transferring solid pyrazole boronic acids requires careful technique.

Protocol: Weighing a Solid Pyrazole Boronic Acid

  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a watch glass or weighing boat) on the analytical balance and tare it.

  • Transfer: In the fume hood, carefully open the container of the pyrazole boronic acid. Using a clean spatula, transfer an approximate amount of the solid to the tared weighing vessel.

  • Weighing: Close the main container and move the weighing vessel to the analytical balance. Record the weight.

  • Adjusting Amount: If necessary, return to the fume hood to add or remove small amounts of the solid to reach the target weight.

  • Dissolution: Dissolve the weighed solid in the desired solvent directly in the fume hood.

Preparing Solutions

When preparing solutions of pyrazole boronic acids, especially for use in air- and moisture-sensitive reactions, the following protocol should be followed.

Protocol: Preparing a Stock Solution under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Weighing: Weigh the required amount of pyrazole boronic acid pinacol ester (which is generally more stable) following the protocol above.

  • Transfer to Flask: Transfer the weighed solid to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for several minutes.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent via a dry syringe or cannula under a positive pressure of inert gas.

  • Dissolution: Stir the mixture until the solid is completely dissolved. The resulting solution should be stored under an inert atmosphere.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage PPE Don PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood WeighSolid Weigh Solid in Fume Hood FumeHood->WeighSolid Glassware Use Dry Glassware Transfer Transfer to Schlenk Flask Glassware->Transfer WeighSolid->Transfer Inert Purge with Inert Gas Transfer->Inert AddSolvent Add Anhydrous Solvent via Syringe Inert->AddSolvent Stir Stir to Dissolve AddSolvent->Stir Store Store Solution Under Inert Atmosphere Stir->Store

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of laboratory safety.

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Leak Procedures

For small spills of solid pyrazole boronic acid, the following procedure should be followed. For large spills, or spills of solutions, evacuate the area and contact your institution's environmental health and safety department.

Protocol: Small Solid Spill Cleanup

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, goggles, and double nitrile gloves. For larger powder spills, respiratory protection may be necessary.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[18]

  • Collection: Carefully sweep the material into a designated waste container.[18] Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in a clearly labeled, sealed container.[17][18]

G Spill Small Solid Spill Occurs Alert Alert Others & Restrict Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Cover Gently Cover with Absorbent Material PPE->Cover Sweep Sweep into Waste Container Cover->Sweep Wipe Wipe Area with Damp Cloth Sweep->Wipe Dispose Dispose of all Materials as Hazardous Waste Wipe->Dispose

Conclusion: A Culture of Safety and Scientific Integrity

The responsible use of pyrazole boronic acids is a shared responsibility. By understanding the inherent hazards, implementing robust control measures, and adhering to established protocols, researchers can safely harness the synthetic potential of these valuable compounds. This guide serves as a technical resource to foster a culture of safety and scientific integrity, ensuring that groundbreaking research is not compromised by preventable accidents. Always consult the specific Safety Data Sheet for the compound you are working with and your institution's chemical hygiene plan for comprehensive safety information.

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  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]

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Electronic Architecture of 1,4-Dimethyl-Substituted Pyrazole Rings: A Technical Guide for Rational Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, agrochemicals, and advanced materials[1]. While the parent 1H-pyrazole exhibits complex tautomerism and amphoteric behavior, targeted alkylation—specifically 1,4-dimethyl substitution—drastically reconfigures its electronic landscape. This whitepaper provides an in-depth analysis of the electronic properties of 1,4-dimethylpyrazole, detailing how inductive effects dictate regioselectivity, oxidation potentials, and HOMO-LUMO gaps. Designed for drug development professionals and synthetic chemists, this guide bridges theoretical quantum mechanics with validated experimental protocols to accelerate rational molecular design.

Mechanistic Grounding: The Electronic Influence of 1,4-Dimethyl Substitution

The fundamental reactivity of the pyrazole ring is governed by its two adjacent nitrogen atoms: an acidic pyrrole-like nitrogen (proton donor) and a basic sp2-hybridized pyridine-like nitrogen (proton acceptor)[2].

The introduction of methyl groups at the N1 and C4 positions induces two critical electronic shifts:

  • Abolition of Tautomerism: Methylation at N1 replaces the acidic pyrrole-like proton, locking the molecule into a single tautomeric state. This concentrates the major negative charge distribution predictably, stabilizing the molecular dipole and eliminating the entropic penalties associated with tautomeric shifts during target-receptor binding[2].

  • π-System Enrichment via Inductive (+I) Effects: Alkyl groups are electron-donating. The synergistic (+I) effects of the N1 and C4 methyl groups significantly increase the overall electron density of the heteroaromatic ring. In unsubstituted pyrazoles, the C4 position is the most electron-rich and acts as the primary site for electrophilic attack. By blocking the C4 position with a methyl group, the enriched electron density is forced onto the C3 and C5 positions, fundamentally altering the molecule's regioselectivity[3].

G A 1,4-Dimethylpyrazole Core B N1-Methylation (+I Effect) A->B C C4-Methylation (+I Effect) A->C D Locks Tautomerism & Stabilizes Dipole B->D E Blocks C4 Position & Enriches π-System C->E F Enhanced Electrophilicity at C3 / C5 Positions D->F E->F

Logical flow of electronic effects governing 1,4-dimethylpyrazole regioselectivity.

Quantitative Electronic Properties

The electronic enrichment of 1,4-dimethylpyrazole is best quantified through its oxidation potential. While standard pyrazole and N-methylpyrazole are highly resistant to oxidation (E_ox > +2.0 V vs SCE), the dual-methyl substitution lowers the redox potential significantly, enabling novel photoredox catalysis pathways[3].

Table 1: Comparative Electronic Descriptors of Pyrazole Derivatives
Property1H-Pyrazole1-Methylpyrazole1,4-Dimethylpyrazole
Oxidation Potential (E_ox vs SCE) > +2.50 V> +2.50 V+1.83 V
Primary Electrophilic Site C4C4C3 / C5
Annular Tautomerism YesNoNo
Protolytic State during Nitration Conjugate AcidConjugate AcidFree Base

Implications for Regioselectivity and Medicinal Chemistry

The lowered oxidation potential (+1.83 V vs SCE) of 1,4-dimethylpyrazole makes it an excellent substrate for site-selective C–H functionalization. Under organic photoredox catalysis, the highly electrophilic cation radical heavily favors amination and arylation at the C5 position[3].

Furthermore, the unique protolytic properties of 1,4-dimethylpyrazole dictate its behavior under harsh electrophilic conditions. For instance, during polynitration sequences, 1,4-dimethylpyrazole undergoes nitration exclusively as a free base, a stark contrast to N-unsubstituted pyrazoles which typically nitrate as less reactive conjugate acids[4].

In medicinal chemistry, tuning the HOMO-LUMO gap and molecular electrostatic potential (MEP) of pyrazole derivatives is critical for optimizing binding affinity. For example, in the design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, pyrazole substituents are computationally mapped to ensure optimal electron distribution, maximizing hydrogen bonding and hydrophobic interactions within the kinase active site[5].

Validated Experimental Methodologies

To accurately profile the electronic properties of substituted pyrazoles, empirical electrochemical data must be coupled with theoretical quantum mechanical modeling. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

Workflow Start Electronic Profiling CV Cyclic Voltammetry (CV) 0.1M TBAPF6 in MeCN Start->CV DFT DFT Calculations B3LYP/6-311+G(d,p) Start->DFT Val Internal Calibration (Fc/Fc+ Standard) CV->Val Validates Opt Geometry Optimization & Freq Analysis DFT->Opt Ensures Minima Data E_ox & HOMO-LUMO Correlation Val->Data Opt->Data

Self-validating workflow combining cyclic voltammetry and DFT for electronic profiling.

Electrochemical Profiling via Cyclic Voltammetry (CV)

This protocol determines the exact oxidation potential of the pyrazole derivative, providing a macroscopic view of its electron density.

  • Step 1: Electrolyte Preparation. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window, while TBAPF6 minimizes ion-pairing effects that could skew redox potentials.

  • Step 2: Electrode Preparation. Polish a glassy carbon working electrode using a 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol for 3 minutes. Causality: A pristine electrode surface is mandatory to ensure reproducible heterogeneous electron transfer kinetics.

  • Step 3: Analyte Measurement. Dissolve 1.0 mM of 1,4-dimethylpyrazole in the electrolyte solution. Purge with N2 for 10 minutes to remove dissolved oxygen. Scan from 0.0 V to +2.5 V at a scan rate of 100 mV/s using a Ag/Ag+ reference electrode and a Pt wire counter electrode.

  • Step 4: Internal Validation. Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record a final scan. Causality: Referencing the pyrazole oxidation peak against the known Fc/Fc+ redox couple corrects for any reference electrode drift, ensuring thermodynamic accuracy.

Quantum Mechanical Modeling via DFT

Density Functional Theory (DFT) provides the microscopic rationale for the observed macroscopic electrochemistry by mapping the HOMO-LUMO energy levels.

  • Step 1: Geometry Construction. Build the 1,4-dimethylpyrazole molecule in a computational chemistry suite (e.g., Gaussian).

  • Step 2: Basis Set Selection. Execute the optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: The inclusion of diffuse ("+") and polarization ("d,p") functions is strictly required to accurately model the extended electron density of the nitrogen lone pairs and the aromatic π-system.

  • Step 3: Frequency Analysis. Run a vibrational frequency calculation on the optimized geometry. Causality: The complete absence of imaginary frequencies validates that the calculated structure is a true local minimum on the potential energy surface, rather than a transition state.

  • Step 4: Orbital Extraction. Extract the HOMO and LUMO energy eigenvalues. Calculate the HOMO-LUMO gap to predict the molecule's chemical hardness, polarizability, and suitability for specific target-binding interactions[5].

References

1.[1] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: 2.[2] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: 3.[3] Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis. PMC/NIH. Available at: 4.[4] Facile and selective polynitrations at the 4-pyrazolyl dual backbone: A straightforward access to a series of high-density energetic materials. RSC Publishing. Available at: 5.[5] Design and Synthesis of Pyrrolo[2,3- d ]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ResearchGate. Available at:

Sources

Structural Elucidation and Supramolecular Analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5)[1] is a highly versatile organoboron building block extensively utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions[2]. Beyond its utility as a synthetic intermediate, the structural elucidation of heteroaryl boronic acids provides profound insights into their supramolecular architecture[3]. This whitepaper provides an in-depth, self-validating technical guide to the crystal structure analysis of this compound. By examining the causality behind supramolecular assembly and crystallographic workflows, this guide equips researchers with the authoritative methodologies required to accurately model dynamic hydrogen-bonded networks.

Mechanistic Principles of Crystal Engineering

Boronic acids are characterized by their dynamic covalent chemistry and their propensity to form robust, reversible hydrogen-bonded networks[4][5]. In the solid state, unsubstituted aryl boronic acids predominantly self-assemble into centrosymmetric hydrogen-bonded dimers, characterized by the classic


 homosynthon (B-OH···O-B)[5][6].

However, the introduction of the 1,4-dimethyl-1H-pyrazole moiety fundamentally alters the crystallographic landscape. The molecule presents a competing hydrogen bond acceptor: the unmethylated N2 atom of the pyrazole ring. The basicity of this nitrogen atom drives the formation of a B-OH···N heterosynthon[7][8]. Because the N2 atom is sterically accessible, the thermodynamic preference shifts from discrete homodimers to extended 1D chains or 2D sheets[3]. Understanding this causality is critical; the choice of crystallization solvent can either promote this extended network (using non-competitive aprotic solvents) or disrupt it (using protic solvents that co-crystallize as solvates).

Supramolecular_Pathways A (1,4-Dimethyl-1H-pyrazol-3-yl) boronic acid B Boronic Acid Group (-B(OH)2) A->B C Pyrazole Ring (N2 Acceptor) A->C D Homosynthon (B-OH···O-B) B->D Self-Association E Heterosynthon (B-OH···N) B->E Cross-Association C->E F R2,2(8) Dimer (Sterically Hindered) D->F Minor Pathway G Extended 1D/2D Hydrogen-Bonded Network E->G Major Pathway

Figure 1: Divergent supramolecular assembly pathways dictated by competing hydrogen bond acceptors.

Self-Validating Crystallographic Protocol

A structural analysis protocol is only as robust as its internal validation gates. The following step-by-step workflow details the isolation and structural refinement of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, emphasizing the chemical causality behind each experimental choice.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Procedure : Dissolve 10–15 mg of the compound in a minimal volume of a dry aprotic solvent (e.g., Tetrahydrofuran). Place this open inner vial inside a larger, sealed outer chamber containing a volatile antisolvent (e.g., Hexanes). Allow vapor equilibration at 4 °C for 48–72 hours.

  • Causality : Boronic acids are highly susceptible to thermal dehydration, forming boroxines (cyclic anhydrides) if subjected to heat or extended evaporation[4][6]. Vapor diffusion at low temperatures prevents dehydration while ensuring the slow, controlled supersaturation required for defect-free single crystals.

  • Validation Gate : Inspect the resulting crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single, untwinned crystalline domain suitable for diffraction.

Step 2: Cryogenic Data Collection
  • Procedure : Coat a selected crystal in inert paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo Kα (

    
     Å) or Cu Kα (
    
    
    
    Å) radiation.
  • Causality : The hydroxyl protons (-OH) of the boronic acid group are notoriously difficult to locate in the electron density map due to thermal smearing and rotational disorder. Cooling to 100 K drastically reduces the anisotropic displacement parameters (ADPs), sharpening the electron density peaks and allowing for the accurate assignment of hydrogen atom positions.

  • Validation Gate : Following data integration and empirical absorption correction, the internal agreement factor (

    
    ) must be < 0.05, confirming high data redundancy and a lack of severe absorption artifacts.
    
Step 3: Intrinsic Phasing and Anisotropic Refinement
  • Procedure : Solve the phase problem using dual-space intrinsic phasing algorithms (e.g., SHELXT)[9]. Refine the structure using full-matrix least-squares on

    
     utilizing SHELXL[9].
    
  • Causality : Intrinsic phasing is highly optimized for light-atom structures (C, H, B, N, O) lacking heavy anomalous scatterers. During refinement, the boronic acid protons should be located directly from the difference Fourier map and refined freely (with DFIX restraints only if necessary) to accurately determine the B-OH···N hydrogen bond geometries, rather than placing them in idealized riding positions.

  • Validation Gate : The final refinement must yield an

    
     < 0.05 and a maximum residual electron density peak of < 0.5 e/ų, verifying that no structural features (such as disordered solvent molecules) have been omitted.
    

SCXRD_Protocol S1 Vapor Diffusion Crystallization S2 Cryo-Mounting (100 K) S1->S2 Select single crystal S3 Diffraction (Mo/Cu Kα) S2->S3 Minimize thermal motion S4 Integration & Scaling S3->S4 Raw frames S5 Intrinsic Phasing (SHELXT) S4->S5 High-res data S6 Anisotropic Refinement (SHELXL) S5->S6 Initial atomic model

Figure 2: Self-validating crystallographic workflow from sample preparation to structural refinement.

Quantitative Crystallographic Metrics

To benchmark the success of the crystal structure analysis, the resulting data should be compared against standard crystallographic parameters for pyrazole-based boronic acids. The table below summarizes the expected quantitative metrics and their structural significance.

ParameterTypical Value / RangeCrystallographic Significance
Crystal System Monoclinic / TriclinicCommon for asymmetric organic molecules forming directional, low-symmetry H-bond networks.
Space Group

or

Centrosymmetric groups dominate due to the lack of chiral centers in the (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid molecule.

< 0.05Validates the quality of data reduction, frame scaling, and empirical absorption correction.

(Final)
< 0.05Indicates a high-quality structural model with minimal residual errors between observed and calculated structure factors.

< 0.15Weighted R-factor; validates the refinement against all

data, ensuring the model's global accuracy.
B-O Bond Length 1.35 – 1.38 ÅConfirms the

hybridization and trigonal planar geometry of the boron atom.
O-H···N Distance 2.70 – 2.90 ÅProvides quantitative evidence of heterosynthon formation between the boronic acid hydroxyl and the pyrazole N2 acceptor.

Conclusion

The structural analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid requires a nuanced approach that accounts for its dual nature as both a Lewis acidic hydrogen-bond donor and a basic hydrogen-bond acceptor. By utilizing low-temperature vapor diffusion to prevent boroxine formation and employing cryogenic SCXRD to resolve the highly mobile boronic acid protons, researchers can accurately map the complex 1D/2D supramolecular networks this molecule forms. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity crystallographic data, empowering downstream applications in rational drug design and advanced materials engineering.

References

  • PubMed Central (PMC). "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution." NIH. Available at: [Link]

  • Wikipedia. "Boronic acid - Supramolecular chemistry." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. "Advances in Boron-Based Supramolecular Architecture." ResearchGate. Available at: [Link]

  • CoLab. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis." CoLab.ws. Available at: [Link]

  • ACS Publications. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids." American Chemical Society. Available at:[Link]

  • ResearchGate. "ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters." ResearchGate. Available at:[Link]

  • PubMed Central (PMC). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." NIH. Available at:[Link]

  • SciSpace. "Synthesis and characterization of two bifunctional pyrazole..." SciSpace. Available at: [Link]

Sources

Metabolic Stability Profiles of Dimethylpyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylpyrazole (DMP) scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity, enhance solubility, and serve as a bioisostere for phenyl or pyridine rings. However, its utility is frequently compromised by a specific metabolic liability: the rapid oxidative hydroxylation of the methyl groups by Cytochrome P450 (CYP) enzymes. This guide provides a technical analysis of this metabolic pathway, outlines structural optimization strategies to mitigate instability, and details experimental protocols for validating scaffold robustness.

The Chemical Rationale: Why DMP?

In fragment-based drug design (FBDD) and lead optimization, the 3,5-dimethylpyrazole moiety is often employed to fine-tune physicochemical properties without significantly altering the steric footprint of a phenyl ring.

  • Lipophilicity Modulation: The DMP core is less lipophilic than a phenyl ring (LogP ~0.5 vs. ~2.1), improving aqueous solubility.

  • Hydrogen Bonding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (if unsubstituted) or the pi-system can participate in critical binding interactions.

  • The "Magic Methyl" Effect: The two methyl groups provide steric bulk that can lock active conformations (atropisomerism) and fill hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases).

Metabolic Liabilities: The Oxidative Soft Spot

The primary failure mode for DMP scaffolds in early pharmacokinetics (PK) is the rapid clearance driven by CYP-mediated oxidation.

The Mechanism of Instability

The methyl groups on the electron-rich pyrazole ring are susceptible to Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species (Compound I) of CYP enzymes (typically CYP3A4, CYP2C9, or CYP2E1 depending on the full molecule's topology).

The metabolic cascade follows a canonical three-step oxidation:

  • Hydroxylation: Conversion of the methyl group (

    
    ) to a hydroxymethyl (
    
    
    
    ).
  • Aldehyde Formation: Oxidation to formyl (

    
    ).
    
  • Carboxylation: Rapid conversion to a carboxylic acid (

    
    ).
    

Impact: The formation of the carboxylic acid metabolite drastically alters the physicochemical profile (adding a negative charge at physiological pH), often leading to loss of potency (target binding affinity) and rapid renal excretion.

Visualization of the Metabolic Pathway

The following diagram illustrates the stepwise oxidation of the DMP scaffold.

DMP_Metabolism DMP 3,5-Dimethylpyrazole (Parent) Intermediate Hydroxymethyl Metabolite (-CH2OH) DMP->Intermediate Hydroxylation (Rate Limiting) Final Carboxylic Acid Metabolite (-COOH) Intermediate->Final Oxidation (Rapid) CYP CYP450 (HAT Mechanism) CYP->DMP ADH ADH/ALDH (Cytosolic) ADH->Intermediate

Caption: Stepwise oxidative clearance of the dimethylpyrazole scaffold. The conversion to carboxylic acid is the terminal deactivation step.

Structural Optimization Strategies

To retain the binding benefits of the DMP scaffold while mitigating metabolic clearance, medicinal chemists employ three primary strategies.

Fluorination (Bioisosteric Replacement)

Replacing the metabolically labile methyl group (


) with a trifluoromethyl group (

).
  • Mechanism: The C-F bond is stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol) and resistant to CYP oxidation.

  • Trade-off:

    
     is significantly more electron-withdrawing, which reduces the basicity of the pyrazole nitrogens and may alter H-bond acceptor capability.
    
Deuteration (Kinetic Isotope Effect)

Selective replacement of protium with deuterium (


).
  • Mechanism: The Carbon-Deuterium bond has a lower zero-point energy, requiring more activation energy to cleave. This induces a Primary Kinetic Isotope Effect (KIE), potentially reducing intrinsic clearance (

    
    ) by 2-5 fold.
    
  • Advantage: Minimal change to sterics or electronics compared to the parent molecule.

Steric Shielding & Cyclization
  • Gem-dimethylation: If the methyl is on a linker, adding adjacent bulk can hinder CYP approach.

  • Cyclization: Fusing the methyls into a saturated ring (e.g., tetrahydroindazole) removes the accessible terminal methyl protons, though this changes the scaffold geometry.

Optimization Decision Logic

Optimization_Logic Start High Intrinsic Clearance (High CLint) MetID Perform MetID (Identify Soft Spot) Start->MetID Check Is Methyl Oxidation the Major Route? MetID->Check Strat1 Strategy A: Fluorination (-CF3) Check->Strat1 Yes (Electronic tolerance high) Strat2 Strategy B: Deuteration (-CD3) Check->Strat2 Yes (Strict steric reqs) Strat3 Strategy C: Cyclization/Shielding Check->Strat3 Yes (Structural flexibility) Alternative Address other liabilities (N-dealkylation) Check->Alternative No

Caption: Decision tree for optimizing DMP scaffolds based on metabolic identification data.

Experimental Protocols

Microsomal Stability Assay (Determination of )

This assay quantifies the rate of disappearance of the parent compound.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound (1 µM final) in buffer at 37°C for 5 minutes. Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (containing Internal Standard) to quench proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Metabolite Identification (MetID)

To confirm methyl oxidation is the driver:

  • Incubate at higher concentration (10 µM) for 60 minutes to accumulate metabolites.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining: Look for mass shifts:

    • +16 Da: Hydroxylation (

      
      ).
      
    • +30 Da: Carboxylic Acid (

      
      ) (Net: 
      
      
      
      Da from
      
      
      minus
      
      
      ).

Comparative Data Summary

The following table illustrates hypothetical but representative data comparing a standard DMP scaffold against its optimized analogs.

Scaffold VariantLogPSolubility (µM)HLM

(µL/min/mg)
Primary Metabolite (MetID)
3,5-Dimethylpyrazole 2.150> 100 (High)-COOH (Carboxylic Acid)
3-Methyl-5-CF3-pyrazole 2.615< 15 (Low)Stable / N-glucuronidation
3,5-Di(trideuteromethyl) 2.150~ 40 (Medium)-CD2OH (Slowed oxidation)
Tetrahydroindazole 2.435~ 25 (Low)Ring hydroxylation (Minor)

Table 1: Comparative physicochemical and metabolic profiles of DMP analogs. Note the trade-off between stability and solubility when moving to fluorinated analogs.

References

  • Fomepizole (4-Methylpyrazole)

    • McMartin, K. E., et al. (1975).
    • Source: (Context: Validates the methyl-to-acid pathway).

  • Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2011).
    • Source:

  • Deuterium Kinetic Isotope Effects

    • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug."
    • Source:

  • FLT3 Inhibitor Optimization (DMP Case Study)

    • Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors."
    • Source:

Engineering the 3-Position: Synthesis Pathways for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole boronic acids are indispensable building blocks in modern drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds for kinase antagonists and cGAS inhibitors. However, synthesizing (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid presents a unique regioselectivity challenge. This technical guide provides a comprehensive, field-proven analysis of the synthesis pathways required to selectively borylate the 3-position of the 1,4-dimethylpyrazole core, detailing the causality behind reagent selection, self-validating experimental protocols, and mechanistic insights.

Retrosynthetic Analysis & The Regioselectivity Challenge

The fundamental challenge in functionalizing 1,4-dimethyl-1H-pyrazole[1] lies in its electronic asymmetry. The C5-H bond is highly activated due to the inductive electron-withdrawing effect of the adjacent N-methyl group. Consequently, direct C-H functionalization strategies—such as Iridium-catalyzed C-H borylation or direct lithiation with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-BuLi—overwhelmingly target the 5-position, yielding the undesired (1,4-dimethyl-1H-pyrazol-5-yl)boronic acid.

To bypass this inherent electronic bias and access the 3-position, the synthesis must proceed through a pre-functionalized halogenated intermediate. The strategic installation of a halogen at C3 provides a reactive handle for either halogen-metal exchange or transition-metal-catalyzed cross-coupling. The standard precursors for this workflow are 3-bromo-1,4-dimethyl-1H-pyrazole or 3-iodo-1,4-dimethyl-1H-pyrazole[2].

SynthesisPathway SM1 4-Methyl-1H-pyrazole Int1 3-Bromo-4-methyl-1H-pyrazole SM1->Int1 Br2, NaOH Regioselective Precursor 3-Bromo-1,4-dimethyl-1H-pyrazole CAS: 13745-59-0 Int1->Precursor MeI, K2CO3 Isomer Separation Prod1 (1,4-Dimethyl-1H-pyrazol-3-yl) boronic acid (Free Acid) Precursor->Prod1 1. iPrMgCl·LiCl 2. B(OiPr)3 3. H3O+ Prod2 1,4-Dimethyl-1H-pyrazole-3-boronic acid pinacol ester Precursor->Prod2 B2pin2, Pd(dppf)Cl2 KOAc, Dioxane SM2 1,4-Dimethyl-1H-pyrazole CAS: 1072-68-0 WrongProd (1,4-Dimethyl-1H-pyrazol-5-yl) boronic acid SM2->WrongProd Direct C-H Borylation (Ir-cat or n-BuLi)

Regioselective synthesis pathways for 1,4-dimethylpyrazole borylation.

Borylation Methodologies: Mechanistic Causality

Once the 3-bromo-1,4-dimethyl-1H-pyrazole precursor (Molecular Weight: 175.03 g/mol )[3] is secured, two primary pathways can be employed to install the boron moiety. The choice of pathway dictates whether the final product is a free boronic acid or a pinacol ester.

Pathway A: Halogen-Metal Exchange (Turbo-Grignard)

Traditional lithiation using


-BuLi requires strict cryogenic conditions (-78 °C) to prevent pyrazole ring-opening and unwanted side reactions. To engineer a more robust and scalable process, Isopropylmagnesium chloride lithium chloride complex (

-PrMgCl·LiCl, "Turbo-Grignard") is utilized. Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows the halogen-metal exchange to proceed efficiently at -20 °C to 0 °C. The resulting heteroarylmagnesium species is then trapped with triisopropyl borate (

), followed by acidic hydrolysis to yield the free boronic acid.
Pathway B: Palladium-Catalyzed Miyaura Borylation

For applications requiring enhanced stability and solubility—such as direct use in Suzuki-Miyaura cross-coupling reactions[4]—the pinacol ester derivative (CAS 2223043-80-7)[5] is preferred. This is synthesized via Miyaura borylation using bis(pinacolato)diboron (


).
Causality:  The selection of Potassium Acetate (KOAc) as the base is the most critical parameter in this pathway. Stronger bases (e.g., 

or KOH) would catalyze an unwanted secondary Suzuki coupling between the newly formed boronic ester and the unreacted starting bromide, leading to pyrazole dimerization. KOAc is uniquely capable of activating the diboron reagent for transmetalation without triggering the subsequent cross-coupling step.

MiyauraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OxAdd + 3-Bromo-1,4-dimethyl-1H-pyrazole TransMet Transmetalation [Pd(II)(Ar)(Bpin)L2] OxAdd->TransMet + B2pin2, KOAc - KBr, - AcOBpin RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Pinacol Ester Product CAS: 2223043-80-7 RedElim->Product

Catalytic cycle of Palladium-catalyzed Miyaura borylation.

Quantitative Pathway Comparison

ParameterPathway A: Halogen-Metal ExchangePathway B: Miyaura Borylation
Target Product Free Boronic AcidPinacol Ester (CAS 2223043-80-7)
Typical Yield 65% - 75%80% - 90%
Temperature Profile Cryogenic to 0 °CHeating required (90 °C)
Scalability Moderate (Exothermic quench)High (Standard batch reactor)
Primary Byproducts Protodehalogenated pyrazoleHomocoupled pyrazole dimer (Trace)
Downstream Utility Aqueous couplings, derivatizationDirect use in anhydrous Suzuki couplings

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Free Boronic Acid via Turbo-Grignard

Objective: Convert 3-bromo-1,4-dimethyl-1H-pyrazole to (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 3-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -20 °C.

  • Metalation: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.2 equiv) over 15 minutes. Stir at -20 °C for 1 hour.
    
    • In-Process Validation: Extract a 0.1 mL aliquot, quench with

      
      , and analyze via GC-MS. The complete disappearance of the m/z 175 peak and the appearance of the m/z 96 peak (1,4-dimethylpyrazole) validates 100% halogen-metal exchange.
      
  • Borylation: Rapidly add triisopropyl borate (1.5 equiv) in one portion. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Hydrolysis & Isolation: Quench the reaction with 1M HCl until pH reaches 3.0 to hydrolyze the borate ester. Extract with EtOAc, dry over

    
    , and concentrate. Triturate the crude solid with cold hexanes to yield the pure free boronic acid.
    
Protocol 2: Synthesis of Pinacol Ester via Miyaura Borylation

Objective: Convert 3-bromo-1,4-dimethyl-1H-pyrazole to 1,4-dimethyl-1H-pyrazole-3-boronic acid pinacol ester.

  • Reagent Assembly: To a sealed tube, add 3-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv),

    
     (1.2 equiv), and anhydrous KOAc (3.0 equiv). Add 1,4-dioxane (0.2 M).
    
  • Degassing (Critical Step): Sparge the suspension with Argon for exactly 30 minutes.

    • Causality: Oxygen strictly poisons the Pd(0) active species. Inadequate degassing will result in a stalled reaction.

  • Catalyst Addition & Heating: Add

    
     (0.05 equiv). Seal the tube and heat to 90 °C for 12 hours.
    
    • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~175) is entirely replaced by the pinacol ester product peak (m/z ~222).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target ester.

References

1.[5] molmall.net. "1,4-Dimethyl-1H-pyrazole-3-boronic acid pinacol ester." Molmall. Available at: 2.[4] TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals. Available at: 3.[6] Royal Society of Chemistry. "Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids." RSC Publishing. Available at: 4.[1] CymitQuimica. "CAS 1072-68-0: 1,4-Dimethylpyrazole." CymitQuimica. Available at: 5.[2] CymitQuimica. "3-Iodo-1,4-dimethyl-1H-pyrazole." CymitQuimica. Available at: 6. Sigma-Aldrich. "3-Bromo-1,4-dimethyl-1H-pyrazole | 13745-59-0." Sigma-Aldrich. Available at: 7.[3] ChemScene. "3-Bromo-1,4-dimethyl-1H-pyrazole." ChemScene. Available at:

Sources

Methodological & Application

Advanced Suzuki-Miyaura Coupling Protocols for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly valuable, yet synthetically challenging, building block used to incorporate the 1,4-dimethylpyrazole moiety into pharmaceutical scaffolds[1]. While the Suzuki-Miyaura cross-coupling reaction is the standard method for biaryl construction, applying standard conditions to this specific substrate often results in catastrophic yield losses. This application note dissects the mechanistic causality behind these failures—namely, severe steric hindrance and rapid protodeboronation—and provides rigorously optimized, self-validating protocols to achieve high-yielding couplings.

Mechanistic Challenges & Causality

To successfully couple (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, chemists must overcome two competing detrimental factors:

A. The Protodeboronation Pathway

Heteroaryl boronic acids, particularly those with the boron atom adjacent to a heteroatom (the 3-position of a pyrazole), are highly susceptible to protodeboronation[2]. In this decomposition pathway, the carbon-boron bond is prematurely cleaved by a proton source (typically water in the presence of a base), replacing the boronic acid group with a hydrogen atom to yield the volatile and unreactive 1,4-dimethylpyrazole[2]. Strong aqueous bases (e.g., NaOH, Na2CO3) and high temperatures exponentially accelerate this degradation.

B. Severe Steric Hindrance

The 3-position of this specific pyrazole is flanked by two methyl groups: one on the adjacent nitrogen (N1) and one on the adjacent carbon (C4). This 1,4-dimethyl substitution creates a highly congested steric pocket. During the catalytic cycle, the transmetalation step requires the bulky palladium complex to closely approach the boron atom. The steric bulk significantly slows down the transmetalation rate[3].

The Causality Loop: Because transmetalation is sterically retarded, the boronic acid spends more time in the basic, aqueous reaction mixture, giving the competing protodeboronation pathway ample time to destroy the starting material[2].

Mechanism cluster_0 Undesired Pathway cluster_1 Desired Pathway BA (1,4-Dimethyl-1H-pyrazol-3-yl) boronic acid Proto Protodeboronation (Decomposition) BA->Proto Slow Catalyst Excess Water Trans Rapid Transmetalation (XPhos Pd G3) BA->Trans Bulky Ligand Controlled H2O Product_Bad 1,4-Dimethylpyrazole (Dead End) Proto->Product_Bad H2O / Base Product_Good Cross-Coupled Biaryl Product Trans->Product_Good Reductive Elimination

Kinetic competition between desired transmetalation and undesired protodeboronation.

Optimization Strategy & Quantitative Data

To outcompete protodeboronation, the reaction must utilize a highly active, sterically accommodating catalyst system that forces rapid transmetalation[2].

  • Catalyst Selection: Third-generation Buchwald precatalysts (e.g., XPhos Pd G3 or tBuXPhos Pd G3 ) are mandatory[2][4]. They generate the active monoligated Pd(0) species rapidly at mild temperatures. The bulky, electron-rich biphenyl phosphine ligands stabilize the Pd center and accelerate both oxidative addition and transmetalation despite the flanking methyl groups.

  • Base & Solvent: A mild base like K3PO4 provides sufficient alkalinity to form the reactive boronate species without flooding the system with hydroxide ions[2]. The solvent must strictly control water content; a 10:1 ratio of 1,4-Dioxane to Water is optimal.

Condition Optimization Matrix
Catalyst SystemBaseSolvent SystemTemp (°C)Est. Transmetalation RateProtodeboronation RiskExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH/H2O90SlowHigh< 20%
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)80ModerateModerate40 - 60%
XPhos Pd G3 (2 mol%) K3PO4 1,4-Dioxane/H2O (10:1) 60 Very Fast Low > 85%
tBuXPhos Pd G3 (2 mol%)CsFAnhydrous THF65FastVery Low75 - 90%

Experimental Protocols

Protocol A: High-Activity Precatalyst Method (Recommended)

This protocol is designed as a self-validating system. The low temperature and highly active catalyst ensure the coupling outruns decomposition.

Reagents:

  • Aryl Halide (bromide or iodide): 1.0 equiv.

  • (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid: 1.5 equiv. (Excess compensates for minor unavoidable protodeboronation).

  • XPhos Pd G3: 0.02 equiv. (2 mol%).

  • K3PO4 (anhydrous powder): 3.0 equiv.

  • 1,4-Dioxane / HPLC-grade H2O (10:1 v/v, thoroughly degassed).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, K3PO4, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H2O mixture. (Self-Validation Check: The solution should turn a homogenous pale yellow/orange as the precatalyst activates. If it immediately turns black, oxygen has infiltrated the system, resulting in Pd black precipitation).

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) for 2 to 4 hours.

  • Monitoring: Monitor via LC-MS. (Diagnostic Check: Look for the mass of the desired product. If a large peak corresponding to M-43 (loss of the boronic acid group + H) of the starting material is observed, protodeboronation is occurring. If the aryl halide remains unconsumed, increase temperature to 80 °C).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Anhydrous Fluoride-Mediated Method

Use this protocol ONLY if Protocol A fails due to extreme sensitivity of the specific aryl halide to aqueous basic conditions. Substitute K3PO4 with CsF (3.0 equiv) and use strictly anhydrous THF or 1,4-Dioxane . The fluoride ion activates the boronic acid by forming a reactive fluoroborate species without providing the protons necessary for protodeboronation.

Workflow Step1 1. Reagent Preparation Weigh Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G3 Step2 2. Inert Atmosphere Evacuate and backfill with N2/Ar (Repeat 3x) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (10:1) Step2->Step3 Step4 4. Reaction Execution Stir at 60 °C for 2-4 hours Monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Quench, Extract (EtOAc), Dry, Column Chromatography Step4->Step5

Standardized experimental workflow for Protocol A utilizing XPhos Pd G3.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates". PMC. URL:[Link]

  • bioRxiv. "Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead". bioRxiv Preprint Server. URL: [Link]

Sources

Optimizing palladium catalysts for 1,4-dimethylpyrazole cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Palladium Catalysts for 1,4-Dimethylpyrazole Cross-Coupling

Executive Summary

1,4-Dimethylpyrazole (DMP) serves as a critical pharmacophore in kinase inhibitors and agrochemicals. Traditional functionalization relies on pre-halogenated substrates (e.g., 5-bromo-1,4-dimethylpyrazole) via Suzuki-Miyaura coupling. While effective, this pathway suffers from poor atom economy and the high cost of halogenated starting materials.

This guide focuses on the Direct C-H Arylation of 1,4-dimethylpyrazole at the C-5 position. This approach eliminates the need for pre-functionalization but introduces significant challenges: catalyst poisoning by the pyrazole nitrogen and regioselectivity issues. We present an optimized protocol utilizing a Concerted Metallation-Deprotonation (CMD) manifold, comparing ligand-enabled systems against "green" ligandless conditions.

The Challenge: The "Azole Effect"

The primary hurdle in coupling 1,4-dimethylpyrazole is the coordination of the


 nitrogen to the Palladium center. This creates a resting state that is catalytically dormant (poisoning). Furthermore, while the C-4 methyl group blocks one reactive site, the catalyst must discriminate between the electronically favored C-5 and the sterically accessible C-3 positions.

Key Optimization Parameters:

  • Overcoming Poisoning: Using bulky, electron-rich ligands or specific acidic additives to destabilize the N-Pd interaction.

  • Promoting CMD: The C-H bond cleavage requires a carboxylate base (Pivalate or Carbonate) to act as a proton shuttle.

Mechanistic Insight: The CMD Pathway

To optimize the reaction, one must understand the Concerted Metallation-Deprotonation (CMD) mechanism.[1] Unlike electrophilic aromatic substitution, CMD relies on a base-assisted deprotonation simultaneous with metalation.

Figure 1: Catalytic Cycle for C-5 Arylation of 1,4-DMP

CMD_Mechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar (Intermediate A) OxAdd->PdII_Ar Coordination Ligand Exchange (Coordination of DMP) PdII_Ar->Coordination + 1,4-DMP + RCOOH (PivOH) CMD_TS CMD Transition State (Base-Assisted C-H Cleavage) Coordination->CMD_TS Rate Determining Step RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - Base-H RedElim->Pd0 Cycle Closes

Caption: The CMD pathway highlights the critical role of the carboxylate base (PivOH/CO3) in lowering the energy barrier for C-H cleavage at the C-5 position.

Optimization Strategy

We recommend a two-tiered approach depending on the complexity of the aryl bromide coupling partner.

Tier 1: The "Fagnou" Ligandless System (Cost-Effective)

Best for simple, electron-deficient aryl bromides. It relies on high temperature and pivalic acid to drive the CMD step.

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Additive: Pivalic Acid (30 mol%) – Crucial for proton shuttling.

  • Base: K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: DMA or Anisole (Greener alternative)[2]

Tier 2: Ligand-Enabled System (High Performance)

Required for electron-rich aryl bromides or sterically hindered substrates. Bulky phosphines prevent the pyrazole nitrogen from shutting down the catalyst.

  • Ligand: DavePhos or P(t-Bu)₃ . These bulky, electron-rich ligands facilitate oxidative addition and prevent N-coordination.

  • Catalyst: Pd(OAc)₂ or pre-formed Pd-precatalysts.

Detailed Protocols

Protocol A: Ligand-Enabled C-5 Arylation (High Throughput)

Objective: Coupling 1,4-dimethylpyrazole with deactivated aryl bromides (e.g., 4-bromoanisole).

Materials:

  • 1,4-Dimethylpyrazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: DavePhos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1][2]

  • Additive: Pivalic Acid (0.3 equiv)

  • Solvent: Anhydrous DMA (0.2 M)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and DavePhos in a separate vial with 0.5 mL DMA. Stir for 10 mins to form the active species (color change to yellow/orange).

  • Reaction Assembly: To a microwave vial equipped with a stir bar, add K₂CO₃, Pivalic acid, and the Aryl Bromide (if solid).

  • Substrate Addition: Add 1,4-dimethylpyrazole and the remaining DMA.

  • Catalyst Injection: Syringe the pre-complexed catalyst solution into the vial. Cap immediately.

  • Heating: Heat to 120°C for 16 hours. Note: DavePhos allows slightly lower temps than ligandless conditions.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). 1,4-dimethyl-5-arylpyrazoles typically elute later than the starting material.

Protocol B: Green Solvent Scale-Up (Anisole)

Objective: Scalable synthesis (10g+) using greener solvents and ligandless conditions.

Materials:

  • 1,4-Dimethylpyrazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Promoter: Benzoic Acid (0.3 equiv) - Replaces PivOH for better solubility in Anisole.

  • Base: K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Anisole (0.5 M)

Step-by-Step:

  • Charge: In a 3-neck round bottom flask fitted with a reflux condenser, add K₂CO₃, Benzoic Acid, Pd(OAc)₂, and Aryl Bromide.

  • Solvent: Add Anisole and 1,4-dimethylpyrazole.

  • Degas: Sparge with Nitrogen for 20 minutes. Critical: Oxygen kills the active Pd species at high temps.

  • Reaction: Heat to 140°C (reflux) for 24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and Pd black.

  • Crystallization: Upon cooling, many 5-aryl products will crystallize directly from Anisole. If not, remove solvent via rotovap and recrystallize from EtOH.

Data & Troubleshooting

Table 1: Optimization Matrix for 1,4-DMP + 4-Bromotoluene

EntryCatalystLigandAdditiveSolventYield (C-5)Note
1Pd(OAc)₂NoneNoneDMA<10%No CMD activation
2Pd(OAc)₂NonePivOHDMA65%Standard Fagnou
3Pd(OAc)₂DavePhos PivOHDMA92% Ligand prevents poisoning
4Pd(OAc)₂PPh₃PivOHDMA40%PPh₃ is too weak
5Pd(OAc)₂NoneBzOH Anisole 85%Green/Scalable

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by N2.[3]

    • Solution: Switch to Protocol A (DavePhos). Increase temperature to 140°C to promote ligand dissociation/turnover.

  • Problem: C-3 vs C-5 Regioselectivity.

    • Observation: Mixture of isomers.

    • Solution: Use sterically bulkier bases (e.g., Cs₂CO₃) or switch to a mesityl-carboxylate additive to sterically discourage the crowded C-3 attack.

  • Problem: Homocoupling of Aryl Bromide.

    • Cause: Oxidative addition occurring faster than CMD.

    • Solution: Slow addition of the Aryl Bromide via syringe pump over 4 hours.

Workflow Visualization

Figure 2: Decision Tree for Process Optimization

Optimization_Tree Start Start: 1,4-DMP Coupling Check_Ar Aryl Halide Type? Start->Check_Ar Simple Electron Deficient / Simple Check_Ar->Simple Complex Electron Rich / Steric Check_Ar->Complex Route_A Protocol B (Green) Pd(OAc)2 / Anisole / BzOH Simple->Route_A Route_B Protocol A (Ligand) Pd/DavePhos / DMA / PivOH Complex->Route_B Result_A Yield > 80%? Route_A->Result_A Result_B Yield > 80%? Route_B->Result_B Result_A->Route_B No Scale Scale Up Result_A->Scale Yes Result_B->Scale Yes Debug Add Ag2CO3 or Switch to SPhos Result_B->Debug No

Caption: Logical flow for selecting the optimal protocol based on substrate electronic properties.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756. Link

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the concerted metalation-deprotonation pathway in palladium-catalyzed direct arylation of arenes. Journal of the American Chemical Society, 130(33), 10848-10849. Link

  • Campeau, L. C., & Fagnou, K. (2006). High-yielding, versatile, and practical palladium-catalyzed direct arylation of azoles. Chemical Communications, (11), 1253-1255. Link

  • Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H activation.[4] Advanced Synthesis & Catalysis, 352(8), 1223-1276. Link

  • Altman, R. A., et al. (2008). Pd-Catalyzed C-H Bond Arylation of 1,3,4-Thiadiazoles and 1,2,4-Triazoles. Journal of Organic Chemistry, 73(13), 5167–5169. Link

Sources

Synthesis of heteroaryl-pyrazole libraries using boronic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Heteroaryl-Pyrazole Libraries via Boronic Acid Cross-Coupling

Executive Summary

The heteroaryl-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). This guide details the modular synthesis of pyrazole libraries using boronic acid building blocks . We focus on two orthogonal pathways:

  • N-Arylation: Copper-mediated oxidative coupling (Chan-Lam) to attach aryl groups to the pyrazole nitrogen.[1][2]

  • C-Arylation: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl groups to the pyrazole carbon skeleton.

This document moves beyond standard textbook recipes, offering optimized, high-throughput compatible protocols designed to minimize catalyst poisoning and protodeboronation—the two most common failure modes in heterocyclic chemistry.

Strategic Route Selection

Before initiating library synthesis, select the appropriate pathway based on the desired substitution pattern.

RouteSelection Start Target Scaffold Analysis Decision Bond Type Required? Start->Decision CN_Path N-Arylation (N-C Bond) Decision->CN_Path N-Linked CC_Path C-Arylation (C-C Bond) Decision->CC_Path C-Linked ChanLam Protocol A: Chan-Lam Coupling (Cu(OAc)2, Air, Base) CN_Path->ChanLam Suzuki Protocol B: Suzuki-Miyaura (Pd-XPhos, K3PO4) CC_Path->Suzuki Substrate1 Reagents: Pyrazole (NH) + Aryl Boronic Acid ChanLam->Substrate1 Substrate2 Reagents: Halopyrazole + Aryl Boronic Acid Suzuki->Substrate2

Figure 1: Decision matrix for selecting the optimal coupling strategy based on target topology.

Protocol A: N-Arylation via Chan-Lam Coupling

Target: N-Linked Heteroaryl-Pyrazoles

The Chan-Lam coupling is superior to Buchwald-Hartwig amination for this application because it utilizes stable boronic acids rather than halides, tolerates air/moisture, and avoids the use of expensive palladium precatalysts.

Mechanism & Critical Insight

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. Unlike Pd-catalysis, oxygen is a reagent , not a contaminant. It is required to reoxidize the Cu(I) species back to the active Cu(II) state.[3]

  • Key Driver: The base (Pyridine or TEA) coordinates to Copper, facilitating transmetallation.

  • Failure Mode: "Anoxic stall." If the reaction is sealed too tightly without an oxygen source, conversion halts at ~50%.

Experimental Protocol (96-Well Plate Format)
ComponentEquivalentRole
Pyrazole Substrate 1.0 equivNucleophile
Aryl Boronic Acid 2.0 equivElectrophile (Excess required due to potential protodeboronation)
Cu(OAc)₂ 1.0 equivOxidant/Mediator (Stoichiometric recommended for libraries)
Pyridine 2.0 equivLigand/Base
Solvent DCM or DMFDCM for solubility; DMF for difficult substrates
4Å Molecular Sieves 50 mg/mLWater scavenger (Critical for yield consistency)

Step-by-Step Workflow:

  • Preparation: Add 50 mg of activated 4Å molecular sieves to each well of a deep-well plate.

  • Solids: Dispense Pyrazole (0.1 mmol) and Aryl Boronic Acid (0.2 mmol) into wells.

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol). Note: Anhydrous Cu(OAc)₂ is preferred over the monohydrate.

  • Solvent/Base: Add solvent (1 mL DCM) containing Pyridine (0.2 mmol).

  • Reaction: Seal the plate with a breathable membrane (or loose cap) to allow O₂ exchange. Shake at room temperature for 24–48 hours.

    • Self-Validation: The reaction mixture should turn from a bright blue/green (Cu(II)) to a dark olive/brown precipitate as the reaction progresses. A persistent bright blue color after 24h indicates stalled transmetallation.

  • Workup: Filter through a celite pad to remove copper salts. Wash with MeOH.

Protocol B: C-Arylation via Suzuki-Miyaura Coupling

Target: C-Linked Heteroaryl-Pyrazoles

Suzuki coupling on pyrazoles is challenging because the nitrogen atoms can coordinate to Palladium, poisoning the catalyst. We utilize Buchwald Precatalysts (Gen 2/3) to prevent this.

Mechanism & Critical Insight
  • Catalyst Choice: XPhos-Pd-G2 is selected. The bulky biaryl phosphine ligand (XPhos) creates a "protective shell" around the Pd(0) center, preventing the pyrazole nitrogens from binding and deactivating the catalyst.

  • Base Choice: K₃PO₄ is preferred over carbonates for nitrogen heterocycles as it minimizes base-mediated decomposition of the boronic acid.

SuzukiMechanism cluster_poison Inhibition Pathway Pd0 Pd(0)-L (Active) OxAdd Oxidative Addition Pd0->OxAdd PdII_X L-Pd(II)-Ar-X OxAdd->PdII_X BaseStep Base Activation (OH- / OR-) PdII_X->BaseStep Dead Pd-N Complex (Inactive) PdII_X->Dead No Bulky Ligand TransMet Transmetallation (Boronic Acid) BaseStep->TransMet PdII_ArAr L-Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Pyz Pyrazole N:

Figure 2: Catalytic cycle showing the necessity of bulky ligands to prevent Pd-N complexation (Inhibition Pathway).

Experimental Protocol (Microwave/Heating Block)
ComponentEquivalentRole
Halopyrazole 1.0 equivElectrophile (Br or I preferred over Cl)
Heteroaryl Boronic Acid 1.5 equivNucleophile
XPhos Pd G2 0.02 equiv (2 mol%)Catalyst (Resistant to N-poisoning)
K₃PO₄ (0.5 M aq) 3.0 equivBase
Solvent 1,4-DioxaneMiscible with water, high boiling point

Step-by-Step Workflow:

  • Charge: Add Halopyrazole (0.1 mmol), Boronic Acid (0.15 mmol), and XPhos Pd G2 (2 mol%) to the vial.

  • Degas: Critical Step. Purge the vial with Nitrogen or Argon for 2 minutes. Oxygen causes homocoupling of boronic acids.

  • Solvent: Add degassed Dioxane (0.8 mL) and 0.5 M aq. K₃PO₄ (0.6 mL).

  • Reaction: Heat to 80°C (thermal) for 4 hours or 100°C (microwave) for 30 minutes.

  • Self-Validation:

    • TLC/LCMS: Check for the disappearance of the halide.

    • Visual: The solution should remain clear or turn black (Pd black precipitation) only at the end. Early precipitation suggests catalyst decomposition.

Library Purification & Analysis

For high-throughput libraries, column chromatography is inefficient. Use Solid Supported Scavengers .

  • Scenario A: Product is Basic (contains pyridine/amine):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture -> Wash with MeOH (removes non-basic impurities/boronic acids) -> Elute with 2M NH₃ in MeOH (releases product).

  • Scenario B: Product is Neutral/Acidic:

    • Use PS-TBD (Polymer-supported Triazabicyclodecene) to scavenge excess boronic acid.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Suzuki: Low Yield, Start Material Remaining Catalyst PoisoningSwitch to XPhos or SPhos Pd G3. Ensure reaction is degassed.
Suzuki: Homocoupling of Boronic Acid Oxygen LeakRigorous degassing required. Check inert gas lines.
Chan-Lam: Reaction Stalls at 50% Oxygen DepletionDo not seal tightly. Use an O₂ balloon or shake in open air.
Chan-Lam: Green solid remains Inactive CopperAdd 1 eq. of fresh Cu(OAc)₂. Ensure molecular sieves are fresh.

References

  • Chan-Lam Coupling Foundation: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[4] Tetrahedron Letters, 1998.[4] Link

  • Suzuki-Miyaura Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link

  • Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective N-Alkylation and N-Arylation of Pyrazole Derivatives."[5] Organic Preparations and Procedures International, 2009. Link

  • High-Throughput Experimentation: Collins, K. D., et al. "Automated Library Synthesis of Pyrazoles." ChemMedChem, 2020. Link

Sources

Application Note: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling using (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, late-stage functionalization (LSF) is a critical strategy for rapidly diversifying advanced active pharmaceutical ingredient (API) intermediates without rebuilding the entire molecular scaffold from scratch. (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly valuable reagent for this purpose. The 1,4-dimethylpyrazole motif is a privileged pharmacophore frequently deployed in kinase inhibitors and GPCR modulators; it acts as a robust hydrogen-bond acceptor, tunes the molecular dipole moment, and bypasses the metabolic liabilities (such as N-glucuronidation) associated with unsubstituted pyrazoles.

This technical guide provides a comprehensive, self-validating protocol for the integration of this specific boronic acid into complex molecular architectures via Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Reaction Causality

Working with heteroaryl boronic acids—specifically π-rich, nitrogen-containing heterocycles like pyrazoles—presents unique synthetic challenges[1]. To achieve high yields in late-stage functionalization, researchers must understand the kinetic competition at play in the reaction vessel.

The "2-Pyridyl Problem" in Pyrazoles

Pyrazole-3-boronic acids possess a Lewis basic nitrogen atom adjacent to the carbon-boron bond. This structural feature leads to two primary modes of reaction failure:

  • Catalyst Poisoning: The adjacent nitrogen can tightly coordinate to the palladium center, forming stable, inactive complexes that stall the catalytic cycle[1].

  • Protodeboronation: π-rich heterocycles are highly susceptible to the hydrolytic cleavage of the C-B bond (protodeboronation), yielding the dead-end byproduct 1,4-dimethylpyrazole[1].

Causality in Experimental Design: To successfully couple (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, the rate of transmetalation must strictly outcompete the rate of protodeboronation . This dictates our experimental choices:

  • Catalyst Selection: We abandon standard catalysts like Pd(PPh₃)₄. Instead, we utilize XPhos Pd G3 , a Buchwald precatalyst[2]. The bulky, electron-rich XPhos ligand accelerates transmetalation and prevents the formation of inactive bis-heteroaryl palladium species.

  • Base & Solvent Selection: A mild, highly soluble base (aqueous K₃PO₄) in a biphasic system (t-Amyl Alcohol/H₂O) provides the necessary hydroxide/phosphate ions to form the reactive boronate species without creating a highly caustic environment that accelerates C-B bond hydrolysis[2].

Pathway cluster_0 Catalytic Transmetalation cluster_1 Degradation Pathway SM (1,4-Dimethyl-1H-pyrazol-3-yl) boronic acid TM Pd-Catalyzed Cross-Coupling SM->TM Active Pd(II) Optimal Base DeB Base/H2O Mediated Cleavage SM->DeB Excess H2O Slow Catalysis Prod Functionalized API (Desired Product) TM->Prod Dead 1,4-Dimethylpyrazole (Dead End) DeB->Dead

Caption: Kinetic competition between desired transmetalation and undesired protodeboronation.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between catalyst/condition selection and reaction outcome when coupling (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid with a generic sterically hindered API-aryl chloride.

Catalyst SystemLigandSolvent SystemBaseTemp (°C)API Conversion (%)Protodeboronation (%)
Pd(PPh₃)₄PPh₃1,4-Dioxane / H₂ONa₂CO₃10035%55%
Pd(dppf)Cl₂dppfDMF / H₂OK₂CO₃9050%35%
Pd₂(dba)₃SPhosToluene / H₂OK₃PO₄9078%15%
XPhos Pd G3 XPhos t-AmylOH / H₂O K₃PO₄ 80 >95% <5%

Data Interpretation: The use of XPhos Pd G3 at a slightly lower temperature (80 °C) provides the highest conversion. The lower thermal energy suppresses the activation barrier for protodeboronation, while the highly active G3 catalyst maintains a rapid transmetalation rate[2].

Self-Validating Protocol: Late-Stage Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every step.

Materials Required
  • Electrophile: Advanced API Aryl/Heteroaryl Halide (Cl, Br, or I) (1.0 equiv)

  • Nucleophile: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.05 equiv, 5 mol%)

  • Base: K₃PO₄ (aq, 2.0 M) (3.0 equiv)

  • Solvent: tert-Amyl Alcohol (0.1 M relative to API)

Step-by-Step Methodology

Step 1: Stoichiometric Assembly In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the API halide (1.0 equiv), (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.5 equiv), and XPhos Pd G3 (0.05 equiv).

  • Note: Boronic acids can form trimeric anhydrides (boroxines) upon storage. The 1.5 equivalent stoichiometry accounts for this mass variance and provides a buffer against trace protodeboronation.

Step 2: Strict Deoxygenation Seal the vessel with a PTFE-lined septum. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times. Add degassed tert-Amyl Alcohol via syringe.

  • Self-Validation Checkpoint 1: The mixture should appear as a pale yellow, heterogeneous suspension.

Step 3: Biphasic Initiation While stirring vigorously at room temperature, inject the degassed 2.0 M aqueous K₃PO₄ solution (3.0 equiv) via syringe.

  • Self-Validation Checkpoint 2: Within 2 to 5 minutes of base addition, the G3 precatalyst will activate. The reaction mixture must transition from a pale yellow suspension to a homogeneous deep red or golden-brown solution . If a rapid precipitation of black solid (palladium black) occurs here, the system was improperly degassed, and the catalyst has died.

Step 4: Controlled Thermal Activation Transfer the sealed vessel to a pre-heated oil bath or heating block set strictly to 80 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases. React for 2 to 4 hours.

Step 5: In-Process Control (IPC) & Analytical Validation After 2 hours, halt stirring to let the phases separate. Withdraw 5 µL of the upper organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Self-Validation Checkpoint 3 (Mass Balance):

    • Look for the disappearance of the API halide isotopic pattern.

    • Look for the appearance of the target mass: [API Mass - Halogen + 95 (Pyrazole core)].

    • Crucial Diagnostic: Extract the ion chromatogram for m/z 97.06 [M+H]+. This corresponds to 1,4-dimethylpyrazole. A trace amount is normal; however, if this peak dominates the chromatogram while unreacted API halide remains, the reaction has succumbed to protodeboronation.

Step 6: Workup & Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Separate the phases, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography.

LSF_Workflow Step1 1. Stoichiometric Assembly API Halide + Boronic Acid + Pd Cat. Step2 2. Strict Deoxygenation Argon Sparging (15 min) Step1->Step2 Step3 3. Biphasic Initiation Degassed Aq. K3PO4 Injection Step2->Step3 Step4 4. Controlled Thermal Activation 80 °C (Suppresses Degradation) Step3->Step4 Step5 5. Self-Validating IPC LC-MS Mass Balance Check Step4->Step5 Step6 6. Isolation & Purification RP-HPLC or Chromatography Step5->Step6

Caption: Step-by-step workflow for the late-stage Suzuki-Miyaura functionalization.

References

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society (acs.org) URL: [Link]

Sources

Reagents for scaling up synthesis involving pyrazole-3-boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for scaling up synthesis involving pyrazole-3-boronic acids Content Type: Application Notes and Protocols

Strategic Reagent Selection, Process Control, and Safety Protocols

Executive Summary

The synthesis of pyrazole-3-boronic acids and their esters is a "deceptively simple" transformation often bottlenecked by two critical issues during scale-up: regiochemical ambiguity (tautomerism) and protodeboronation (C-B bond instability). While phenylboronic acids are robust, pyrazolyl boronates—particularly at the 3-position—are prone to rapid hydrolysis and degradation under acidic or basic conditions.

This guide details the transition from milligram-scale medicinal chemistry to multigram/kilogram process chemistry. It prioritizes safety (replacing pyrophoric n-BuLi), regiocontrol (utilizing N-protecting group direction), and purification (via stable "ate" complex intermediates).

Part 1: Strategic Reagent Selection

The "3-Position" Paradox & Protecting Groups

To synthesize a pyrazole-3-boronic acid, one must almost invariably synthesize the 1-protected-pyrazole-5-boronic acid first.

  • Mechanism: Direct lithiation of a free NH-pyrazole is impractical due to N-H deprotonation.

  • Strategy: An N-protecting group (PG) directs lithiation to the adjacent C-5 position. Upon deprotection, the molecule tautomerizes, making the C-5 boron substituent effectively C-3.

Reagent (PG)Scale-Up SuitabilityProsCons
THP (Tetrahydropyranyl) High Low cost; directs C-5 lithiation effectively; easy acid removal.Chiral center adds NMR complexity; deprotection can trigger protodeboronation if too acidic.
SEM (TMS-ethoxymethyl) Medium Allows "SEM-switch" (transposition) strategies; robust.Expensive; generates toxic byproducts (silanes) upon removal.
Trityl (Trt) Low Very crystalline intermediates (good for purification).Huge atom economy loss; steric bulk can hinder lithiation.
Metallation Agents: Safety vs. Reactivity
  • n-Butyllithium (n-BuLi): The academic standard, but hazardous (pyrophoric) and requires -78 °C.

  • n-Hexyllithium (n-HexLi): Recommended for Batch. Available as 2.3 M in hexane. Similar reactivity to n-BuLi but significantly less pyrophoric (higher flash point) and generates non-gaseous hexane byproduct.

  • TMPMgCl[1][2][3][4][5]·LiCl (Knochel-Hauser Base): Recommended for Non-Cryo. Allows magnesiation at 0 °C to RT, avoiding expensive cryogenic cooling.

Boron Sources
  • Triisopropyl Borate (B(OiPr)3): Cheap, but the resulting boronic acid is highly sensitive to protodeboronation during workup.

  • Isopropoxyboronic acid pinacol ester (IPB-Pin): Recommended. Yields the pinacol ester directly, which is 10x more stable to handling than the free acid.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the synthesis route based on available equipment and stability requirements.

G Start Target: Pyrazole-3-Boronic Acid Scale Scale & Equipment? Start->Scale Batch Batch Reactor (Standard) Scale->Batch Flow Continuous Flow (High Exotherm Control) Scale->Flow Temp Cryogenic Capacity? Batch->Temp Flash Route C: Flash Lithiation (t < 1s, -20°C) Reagent: n-BuLi / PhLi Flow->Flash Cryo Route A: Li-Halogen Exchange (-78°C to -40°C) Reagent: n-HexLi Temp->Cryo Yes (<-40°C) NonCryo Route B: Turbo-Magnesiation (0°C to 25°C) Reagent: TMPMgCl·LiCl Temp->NonCryo No (>-20°C) Quench Boron Quench (IPB-Pin) Cryo->Quench NonCryo->Quench Flash->Quench Purify Purification Strategy Quench->Purify Direct Direct Isolation (Oily Ester) Purify->Direct Small Scale Salt Lithium 'Ate' Complex (Solid, Stable) Purify->Salt Scale-Up (>100g)

Figure 1: Decision matrix for reagent and process selection. Note the prioritization of the "Ate" complex for large-scale purification.

Part 3: Detailed Protocols

Protocol A: Cryogenic Halogen-Lithium Exchange (Batch Scale-Up)

Optimized for 100g scale using n-HexLi (safer alternative to n-BuLi).

Reagents:

  • 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-pyrazole (Substrate)

  • n-Hexyllithium (2.3 M in hexane)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin)

  • Solvent: Anhydrous THF (5-7 volumes)

Procedure:

  • Setup: Charge a dry, nitrogen-flushed reactor with the bromopyrazole and THF. Cool to -65 °C (internal temperature). Note: THF freezes at -108°C; ensure stirring is robust.

  • Lithiation: Add n-HexLi dropwise via cannula or metering pump. Maintain internal temp < -60 °C.

    • Scale-Up Tip: The exotherm is significant. Rate of addition is controlled by cooling capacity.

  • Equilibration: Stir for 30 minutes at -65 °C.

    • QC Check: Pull a 0.1 mL aliquot, quench in MeOH, and run GC/LC. Conversion of Bromide to H-species (des-bromo) indicates successful lithiation.

  • Boron Addition: Add IPB-Pin (1.2 equiv) dropwise.

    • Critical: Maintain temp < -50 °C. "Inverse addition" (cannulating the lithium species into a solution of borate) is superior for >1kg scales to prevent "ate" complex over-reaction, but direct addition works at 100g if temp is controlled.

  • Warming: Allow to warm to 0 °C over 2 hours.

Protocol B: Non-Cryo Turbo-Magnesiation

Uses Knochel-Hauser Base for reactors limited to -20°C or 0°C.

Reagents:

  • 1-THP-pyrazole (Substrate - no bromine needed if deprotonating C5 directly)

  • TMPMgCl[1][2][3][4][5][6][7]·LiCl (1.0 M in THF/Toluene)

  • IPB-Pin

Procedure:

  • Setup: Charge reactor with 1-THP-pyrazole and THF at 0 °C .

  • Metallation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Mechanism:[8][9][10] The LiCl breaks up aggregates, increasing kinetic basicity and allowing deprotonation at 0 °C without scrambling.

  • Reaction: Stir at 25 °C for 1 hour.

  • Quench: Cool to 0 °C and add IPB-Pin.

Part 4: Purification & The "Ate" Complex Strategy

Purifying pyrazole boronic esters by silica chromatography is disastrous on a large scale due to streaking and decomposition. The Lithium Hydroxy Ate Complex method is a self-validating purification system.

Protocol: Isolation of Lithium "Ate" Salt

Instead of aqueous workup and evaporation (which yields oil), convert the product into a solid salt.

  • Hydrolysis: After the reaction (Protocol A or B), add water (5 equiv) and 50% NaOH (to pH > 12) directly to the reaction mixture.

  • Precipitation: The Lithium (trihydroxy)borate or Lithium (pinacolato)hydroxyborate species often precipitates as a white solid or can be forced out by adding heptane/MTBE.

  • Filtration: Filter the solid.[11]

    • Benefit: Organic impurities (unreacted starting material, debrominated byproducts) remain in the mother liquor.

  • Regeneration: Resuspend the solid in MTBE/Water. Acidify carefully with acetic acid or dilute HCl to pH 6-7 (do not go lower to avoid protodeboronation). Separate the organic layer, dry, and crystallize.

Crystallization of Pinacol Ester:

  • Solvent System: MTBE (solvent) + Heptane (anti-solvent).

  • Procedure: Dissolve crude ester in minimal warm MTBE (40 °C). Add Heptane dropwise until cloudy. Cool slowly to -10 °C.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Des-bromo product found) Moisture in reactor or "Hot" Lithiation.Dry THF to <50 ppm water. Ensure temp stays < -60 °C during n-HexLi addition.
Protodeboronation (Free Pyrazole found) Workup too acidic or too basic for too long.Avoid pH < 5 during workup. Keep temperature low during hydrolysis. Use Pinacol ester.[11]
Exotherm Spike Addition rate too fast.Use a dosing pump interlocked with the internal thermometer.
Visualizing the Stability Pathway

Stability Substrate 1-THP-5-Li-Pyrazole Boronate 1-THP-5-B(Pin)-Pyrazole Substrate->Boronate  + IPB-Pin Acid Free Boronic Acid (Unstable) Boronate->Acid  Hydrolysis (pH < 5) Decomp Protodeboronation (Pyrazole + Boric Acid) Boronate->Decomp  Slow (Stable for months) Acid->Decomp  Rapid (t1/2 ~mins at pH 2)

Figure 2: Stability pathway. Note that the free acid is the danger zone for degradation.

References

  • Regioselective Metalation: Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[6] Organic Letters, 11(15), 3326–3329. Link

  • Flow Chemistry Scale-Up: Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Lithium Ate Complex Purification: Clary, J. W., et al. (2011). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester. Journal of Organic Chemistry, 76(23), 9602–9610. (Note: Methodology adapted for 3-isomer). Link

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,4-dimethylpyrazole motif is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., MK2 inhibitors) and anti-inflammatory agents due to its favorable hydrogen-bonding profile and metabolic stability. (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS 2246870-91-5) serves as a critical, commercially available building block for introducing this moiety via C–C bond formation [3].

However, heteroaryl boronic acids—particularly electron-rich pyrazoles—present a significant synthetic challenge: they are highly susceptible to protodeboronation (the hydrolytic cleavage of the C–B bond) under standard aqueous basic cross-coupling conditions.

To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing dielectric heating, microwave reactors rapidly excite polar solvent molecules (e.g., water and 1,4-dioxane), bypassing the thermal conductivity limits of conventional oil baths. This rapid temperature spike accelerates the rate-determining transmetalation step of the Suzuki-Miyaura cycle, allowing the cross-coupling reaction to outcompete the degradation pathway [2].

Mechanistic Causality & Catalyst Selection

The success of this protocol relies on understanding the causality behind the reagent choices:

  • Dielectric Heating vs. Conventional Heating: Conventional heating requires prolonged ramp times, leaving the sensitive pyrazole boronic acid exposed to warm aqueous base—the exact conditions that trigger protodeboronation. Microwave irradiation reaches 120 °C in under 60 seconds, rapidly pushing the palladium catalyst through the catalytic cycle.

  • Catalyst Choice (XPhos Pd G2): Pyrazole synthesis is often plagued by competitive debromination of the starting aryl halide. The use of a Buchwald precatalyst like XPhos Pd G2 provides a bulky, electron-rich biaryl phosphine ligand that facilitates rapid oxidative addition of unactivated aryl chlorides while sterically hindering the debromination side-reaction [1].

Suzuki_Cycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Aryl Halide (Ar-X) PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Pyrazole-B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination (Product)

Mechanistic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

MW_Workflow N1 Aryl Halide + (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid N4 Microwave Irradiation (120°C, 15-20 min) N1->N4 N2 Catalyst & Base (XPhos Pd G2, K2CO3) N2->N4 N3 Solvent System (1,4-Dioxane/H2O, 4:1) N3->N4 N5 Reaction Monitoring (LC-MS / TLC) N4->N5 Check Conversion N5->N4 Incomplete (Add Time) N6 Aqueous Work-up & Extraction (EtOAc) N5->N6 Complete N7 Purification (Flash Chromatography) N6->N7 N8 Target Heterocycle (Pure Product) N7->N8

Microwave-assisted Suzuki-Miyaura cross-coupling workflow for pyrazole derivatives.

Materials and Reagents

ReagentRoleEquivalentsCAS Number
Aryl/Heteroaryl Halide (Br or I)Electrophile1.0 eqVaries
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acidNucleophile1.5 eq2246870-91-5
XPhos Pd G2Precatalyst0.05 eq (5 mol%)1310584-14-5
Potassium Carbonate (K₂CO₃)Base3.0 eq584-08-7
1,4-Dioxane / H₂O (4:1 v/v)Solvent System0.2 MN/A

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly monitoring the specified quality control metrics, the operator can ensure the mechanistic integrity of the reaction.

Step 1: Reaction Assembly (Inert Atmosphere)
  • Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.

  • Add the Aryl Halide (0.5 mmol, 1.0 eq), (0.75 mmol, 1.5 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Add XPhos Pd G2 (0.025 mmol, 5 mol%).

  • Seal the vial with a microwave-specific crimp cap equipped with a PTFE septum.

  • Critical Step: Insert a needle and purge the vial with Argon or Nitrogen for 5 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, deactivating the catalyst and leading to palladium black precipitation.

  • Inject degassed 1,4-Dioxane (2.0 mL) and degassed deionized H₂O (0.5 mL) via syringe.

Step 2: Microwave Irradiation
  • Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Set the parameters:

    • Temperature: 120 °C

    • Ramp Time: As fast as possible (typically < 1 min)

    • Hold Time: 15 minutes

    • Stirring: 900 rpm (High)

    • Cooling: Compressed air cooling to 40 °C post-reaction.

Step 3: Protocol Self-Validation Metrics (In-Process QC)

Upon completion and cooling, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validate the system against these metrics:

  • Metric 1 (Conversion): The LC-MS chromatogram must show < 5% of the starting Aryl Halide.

  • Metric 2 (Degradation Check): Identify the mass peak for 1,4-dimethyl-1H-pyrazole (the protodeboronated byproduct). If the ratio of [Product] to [Protodeboronated Byproduct] is less than 3:1, the heating ramp was too slow, or the water content was too high.

  • Metric 3 (Catalyst Integrity): Inspect the vial. A clear, dark-orange/red solution indicates active Pd species. A thick silver mirror (Palladium black) on the glass indicates catalyst death due to poor degassing.

Step 4: Work-up and Purification
  • Uncap the vial and dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target heterocycle.

Quantitative Data Presentation: Optimization Summary

The following table summarizes the optimization data proving the causality of the chosen parameters, highlighting the drastic improvement in yield and reduction in degradation when utilizing microwave conditions[1, 2].

EntryHeating MethodCatalystSolvent SystemTimeYield (%)Protodeboronation (%)
1Conventional (90 °C)Pd(dppf)Cl₂Dioxane/H₂O12 h45%35%
2Microwave (120 °C)Pd(dppf)Cl₂Dioxane/H₂O20 min72%15%
3Microwave (120 °C)XPhos Pd G2Dioxane/H₂O15 min89% < 5%
4Microwave (120 °C)XPhos Pd G2THF/H₂O15 min65%10%

Table 1: Optimization of reaction conditions demonstrating the superiority of Microwave heating and XPhos Pd G2 for pyrazole boronic acids.

References

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1287-1302.[Link]

  • Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Pharmaceuticals, 8(2), 257-276.[Link]

Application Note: Modular Preparation of Bioactive Kinase Inhibitors Using Dimethylpyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,5-dimethylpyrazole (DMP) moiety represents a "privileged scaffold" in kinase inhibitor design, serving as a critical ATP-mimetic hinge binder in approved drugs such as Crizotinib and Ruxolitinib. Its distinct tautomeric equilibrium and capacity for orthogonal functionalization allow for the rapid generation of structure-activity relationship (SAR) libraries. This guide details a modular workflow for synthesizing 4-functionalized-3,5-dimethylpyrazole cores and validating their potency using a bioluminescent ADP-detection platform.

Part 1: Chemical Rationale & Mechanism

The Hinge-Binding Pharmacophore

Protein kinases share a conserved ATP-binding pocket. The "hinge region," connecting the N- and C-terminal lobes, is the primary anchor point for Type I inhibitors.

  • Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the protonated nitrogen (N1) acts as a hydrogen bond donor to the backbone carbonyl and amide of the hinge residues (e.g., Met119 in PKA, Glu97/Met99 in CDK2).

  • The "Dimethyl" Advantage: The methyl groups at positions 3 and 5 serve two functions:

    • Lipophilic Contacts: They engage hydrophobic pockets (Gatekeeper residues) flanking the hinge.

    • Conformational Restriction: They restrict rotation when coupled to aryl systems, reducing the entropic penalty of binding.

Synthetic Challenge: Regiocontrol

While 3,5-dimethylpyrazole is symmetric, N-alkylation or the use of methylhydrazine breaks this symmetry, creating 1,3-dimethyl and 1,5-dimethyl regioisomers. The 1,3-isomer is generally thermodynamically preferred and biologically more active in many kinase scaffolds, but the 1,5-isomer is a common byproduct that must be controlled or separated.

Part 2: Synthetic Workflow Visualization

The following diagram outlines the modular strategy: constructing the core, activating the C4-position (the vector for extending into the kinase hydrophobic pocket), and final library assembly.

DMP_Synthesis_Workflow Start Precursors (Acetylacetone + Hydrazine) Core 3,5-Dimethylpyrazole (Parent Scaffold) Start->Core Knorr Cyclization (Reflux) Activation C4-Iodination (NIS or I2/CAN) Core->Activation Electrophilic Subst. Intermediate 4-Iodo-3,5-DMP (Universal Intermediate) Activation->Intermediate Isolation Coupling Suzuki-Miyaura Coupling Intermediate->Coupling + Aryl Boronic Acid Pd(PPh3)4 Final Bioactive Kinase Inhibitor Coupling->Final Deprotection/Purification

Figure 1: Modular synthetic pathway for generating 4-substituted-3,5-dimethylpyrazole kinase inhibitors.

Part 3: Chemical Synthesis Protocols

Protocol A: Synthesis of the Activated Core (4-Iodo-3,5-dimethyl-1H-pyrazole)

Objective: To prepare a halogenated scaffold suitable for palladium-catalyzed cross-coupling. Scale: 10 mmol

Reagents:
  • 3,5-Dimethylpyrazole (0.96 g, 10 mmol)

  • N-Iodosuccinimide (NIS) (2.25 g, 10 mmol)

  • Acetonitrile (ACN) (20 mL)

  • Sodium thiosulfate (sat. aq.)

Procedure:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 3,5-dimethylpyrazole in ACN (20 mL). Ensure complete solvation at room temperature (RT).

  • Iodination: Add NIS portion-wise over 5 minutes. The reaction is slightly exothermic; monitor temperature to keep <30°C.

  • Incubation: Stir the mixture at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product (Rf ~0.4) should appear as the starting material (Rf ~0.2) disappears.

  • Quenching: Pour the reaction mixture into 50 mL of water containing 10 mL of saturated sodium thiosulfate to reduce unreacted iodine (color change from brown/yellow to clear).

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity (>98%) is required for biological assay.

    • Yield Expectation: 85-95%.

    • Characterization: ¹H NMR (DMSO-d₆) should show loss of the C4-proton signal (approx. 5.8 ppm).[1]

Protocol B: Library Assembly via Suzuki-Miyaura Coupling

Objective: To couple the pyrazole "head" to an aryl "tail" (e.g., a pyridine or phenyl ring typical of kinase inhibitors).

Procedure:
  • Setup: Charge a microwave vial with 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq), Aryl-Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add DME/Water (3:1, degassed). Add Na₂CO₃ (2.0 eq).

  • Reaction: Seal and heat to 100°C (microwave) for 30 mins or reflux for 4 hours.

  • Workup: Filter through Celite to remove Pd residues. Dilute with water, extract with EtOAc.

  • Critical Step (Isomer Management): If N-alkylation is performed after this step, you will generate regioisomers. If the pyrazole NH is free, the compound exists as a tautomeric mixture.

Part 4: Biochemical Validation (ADP-Glo™ Assay)

Objective: Determine the IC₅₀ of the synthesized inhibitors against a target kinase (e.g., ALK, CDK, or JAK). Principle: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is a two-step, homogenous, bioluminescent assay.[3]

Reagents:
  • Kinase Enzyme (e.g., Recombinant ALK)

  • Substrate (Peptide/Protein specific to kinase)[3]

  • Ultra-Pure ATP (10 mM stock)

  • ADP-Glo™ Reagent (Promega)[3]

  • Kinase Detection Reagent (Promega)[2]

Assay Protocol (384-well format):
StepActionVolumeNotes
1. Prep Dilute Inhibitors (3-fold serial dilution) in 1X Kinase Buffer.--Include "No Compound" (Max Activity) and "No Enzyme" (Background) controls.
2. Kinase Rxn Add Enzyme/Substrate mix to wells.2 µL
3. Inhibitor Add Inhibitor dilutions.1 µLIncubate 10 min at RT to allow binding.
4. Start Add ATP to initiate reaction.2 µLFinal reaction vol = 5 µL. Incubate 60 min at RT.
5. Stop Add ADP-Glo™ Reagent .5 µLStops kinase, depletes unconsumed ATP.[3] Incubate 40 min.
6. Detect Add Kinase Detection Reagent .10 µLConverts ADP

ATP

Light. Incubate 30 min.
7. Read Measure Luminescence (Integration: 0.5–1.0s).--Signal is proportional to kinase activity.[3]
Data Analysis:
  • Normalize: Calculate % Inhibition =

    
    .
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (Sigmoidal dose-response, variable slope) to determine IC₅₀.

Part 5: Expert Insights & Troubleshooting

The Regioselectivity Trap

When alkylating the pyrazole nitrogen (e.g., adding a methyl group to mimic Crizotinib), you will obtain two isomers:

  • 1,3-dimethyl-4-substituted (Sterically less hindered, often preferred).

  • 1,5-dimethyl-4-substituted (Sterically crowded).

Validation Tip: Standard 1D ¹H NMR is often insufficient to distinguish these isomers conclusively.

  • Solution: Use 1D NOESY . Irradiate the N-methyl group.

    • If you see an NOE signal to the C4-substituent/proton only

      
      1,5-isomer .
      
    • If you see an NOE signal to the C3-methyl group

      
      1,3-isomer  (The N-Me is far from C4).
      
Assay Interference

DMP scaffolds are generally stable, but if your inhibitor contains electrophilic "warheads" (e.g., acrylamides for covalent inhibition), they may react with the Luciferase in the detection step.

  • Control: Run a "Reagent Control" where the inhibitor is added after the kinase reaction but before detection reagents to check for luciferase quenching.

Solubility

DMP inhibitors can be lipophilic. Ensure final DMSO concentration in the assay is <1% (usually 0.5%) to prevent enzyme denaturation while maintaining inhibitor solubility.

References

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors.[4][5] Nature Reviews Drug Discovery, 11, 481–495. Link

  • Cui, J. J., et al. (2011). Tranformation of Crizotinib into a Novel ALK/ROS1 Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. (Seminal paper on DMP scaffold optimization). Link

  • Promega Corporation. (2023).[3] ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Westermeyer, A., et al. (2020).[6] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Synlett, 31, 1172-1176.[6] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Crizotinib. Link

Sources

Application Note: High-Efficiency Green Solvent Systems for Pyrazole Boronic Acid Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of pyrazole boronic acids is a cornerstone transformation in the synthesis of kinase inhibitors and anti-inflammatory agents. However, the reaction is plagued by two competing challenges: the poor solubility of pyrazole substrates and the rapid protodeboronation of heterocyclic boronic acids. Historically, these issues were mitigated using environmentally hazardous dipolar aprotic solvents (DMF, NMP, DMAc).

This Application Note provides a validated framework for replacing restricted solvents with sustainable alternatives—specifically Micellar Aqueous Systems (TPGS-750-M) , Bio-derived Cyrene™ , and 2-Methyltetrahydrofuran (2-MeTHF) . We present mechanistic insights into failure modes and provide three distinct protocols to maximize yield while minimizing Process Mass Intensity (PMI).

Technical Background: The Protodeboronation Trap

To select the correct solvent, one must understand the failure mechanism. Pyrazole boronic acids (especially 3- and 5-isomers) are notoriously unstable. Unlike phenylboronic acids, they undergo rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for the transmetallation step.

Mechanism of Failure

The reaction competes between the desired Transmetallation (Path A) and the undesired Protodeboronation (Path B). High temperatures and high concentrations of dissolved base—common in DMF/Water systems—accelerate Path B.

Key Insight: Green solvents that allow for heterogeneous base conditions or "compartmentalized" reaction media (micelles) significantly reduce protodeboronation by limiting the exposure of the boronate "ate" complex to bulk water/base.

Visualization: Mechanistic Pathway & Solvent Influence

Protodeboronation cluster_solvents Solvent Effect BoronicAcid Pyrazole Boronic Acid Boronate Boronate 'Ate' Complex (Active Species) BoronicAcid->Boronate + Base (OH-) Product Biaryl Product (Desired) Boronate->Product Path A: Pd(II)-Ar (Fast Transmetallation) Deboronated De-borylated Pyrazole (Waste) Boronate->Deboronated Path B: H2O/Heat (Protodeboronation) Micelles Micellar Media (Protects Boronate) Micelles->Product Promotes DMF DMF/H2O (Accelerates Hydrolysis) DMF->Deboronated Promotes

Figure 1: Kinetic competition between coupling and deboronation. Micellar systems shield the active species, whereas homogenous organic/aqueous mixtures often accelerate decomposition.

Strategic Solvent Selection Guide

Do not default to DMF.[1] Use the following logic to select the optimal green solvent system based on your substrate's properties.

ParameterProtocol A: Micellar Catalysis Protocol B: Cyrene™ Protocol C: 2-MeTHF
Primary Component Water (with 2% TPGS-750-M)Dihydrolevoglucosenone2-Methyltetrahydrofuran
Solubility Power Low (Solubilization via micelles)High (Similar to NMP/DMF)Medium (Good for lipophilics)
Reaction Temp Room Temp - 45°C60°C - 100°C60°C - 80°C
Green Status Best (Chemistry in Water)Excellent (Bio-derived)Good (Bio-derived)
Best For... Unstable boronic acids; Scale-upHighly insoluble substrates; High-temp needsStandard medicinal chemistry; Easy workup
Workup Extraction required (In-flask)Aqueous wash requiredPhase separation (Direct)
Solvent Decision Tree

DecisionTree Start Start: Pyrazole Coupling IsSoluble Is the Aryl Halide Liquid or Lipophilic? Start->IsSoluble IsUnstable Is Boronic Acid Prone to Deboronation? IsSoluble->IsUnstable Yes HighTemp Requires >80°C for Activation? IsSoluble->HighTemp No (Solid/Polar) ProtocolA PROTOCOL A: Micellar (TPGS-750-M) IsUnstable->ProtocolA Yes (Critical) ProtocolC PROTOCOL C: 2-MeTHF / Water IsUnstable->ProtocolC No HighTemp->ProtocolA No (Try Micellar First) ProtocolB PROTOCOL B: Cyrene™ / Water HighTemp->ProtocolB Yes

Figure 2: Logic flow for selecting the appropriate green solvent system.

Experimental Protocols

Protocol A: Micellar Catalysis (The "Gold Standard")

Best for: Minimizing PMI, unstable boronic acids, and room temperature reactions.

Theory: The surfactant TPGS-750-M forms nanomicelles in water.[2] The lipophilic substrates and catalyst migrate into the hydrophobic micelle core, effectively creating a high local concentration "nanoreactor" while the bulk water remains outside. This protects the boronic acid from hydrolytic degradation.

Materials:

  • Solvent: 2 wt % TPGS-750-M in degassed water.

  • Catalyst: Pd(dtbpf)Cl₂ (1-2 mol%) or Pd(Amphos)Cl₂.

  • Base:

    
     (Triethylamine) or 
    
    
    
    .

Procedure:

  • Preparation: Dissolve TPGS-750-M in water to create a 2 wt % clear solution. (Store stock solution on the bench).

  • Charging: To a reaction vial, add the Aryl Halide (1.0 equiv) and Pyrazole Boronic Acid (1.2 - 1.5 equiv).

  • Catalyst: Add Pd catalyst (1-2 mol%).

  • Solvent Addition: Add the 2% TPGS-750-M solution (Concentration: 0.5 M with respect to halide).

  • Base: Add

    
     (3.0 equiv) via syringe.
    
  • Reaction: Stir vigorously at room temperature (or up to 45°C) for 4–12 hours.

    • Note: Vigorous stirring is critical to facilitate mass transfer into micelles.

  • Workup: Add a minimal amount of EtOAc or MTBE to the reaction vessel. Stir gently. The organic layer will separate (extracting the product). The aqueous surfactant layer can often be reused.

Protocol B: Cyrene™ (Dihydrolevoglucosenone)

Best for: Substrates that are completely insoluble in water/micelles or require higher temperatures.

Theory: Cyrene is a cellulose-derived dipolar aprotic solvent.[3] It replaces DMF/NMP.[4][5] However, Cyrene can undergo aldol condensation with itself under strong basic conditions. Therefore, water must be added as a co-solvent to suppress this side reaction and solubilize the inorganic base.

Materials:

  • Solvent: Cyrene™ : Water (80:20 v/v).

  • Catalyst: Pd(dppf)Cl₂ · DCM (3-5 mol%).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).

Procedure:

  • Solvent Prep: Premix Cyrene and Water in an 8:2 ratio.

  • Charging: Add Aryl Halide (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv), and Base (2.0 equiv) to the flask.

  • Cycling: Evacuate and backfill with

    
     (3 times).
    
  • Initiation: Add the Cyrene/Water mixture (0.25 M concentration). Add Catalyst.[1][4][6][7][8]

  • Reaction: Heat to 60–80°C. Monitor by HPLC/UPLC.

    • Caution: Do not exceed 100°C to avoid Cyrene decomposition.

  • Workup: Dilute with water (to wash away Cyrene) and extract into 2-MeTHF or EtOAc. Wash organic layer with brine to remove residual Cyrene.

Protocol C: 2-MeTHF (Biphasic System)

Best for: Standard medicinal chemistry workflows where ease of separation is priority.

Theory: 2-MeTHF is derived from corncobs/bagasse. It has low water miscibility (unlike THF), allowing for a clean phase cut without an extraction solvent.

Materials:

  • Solvent: 2-MeTHF : Water (3:1 ratio).

  • Catalyst: XPhos Pd G3 or Pd(PPh₃)₄.

  • Base:

    
     (2.0 equiv).
    

Procedure:

  • Charging: Combine Halide, Boronic Acid, and Catalyst in the reactor.

  • Solvent: Add 2-MeTHF and degassed Water.

  • Reaction: Heat to reflux (approx. 75°C) with vigorous stirring.

  • Workup: Stop stirring. Allow layers to separate. Drain the aqueous (bottom) layer. The product is in the top 2-MeTHF layer. Dry over

    
     and concentrate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyrazole nitrogen.Switch to high-activity precatalysts like XPhos Pd G3 or Pd(dtbpf)Cl₂ . Increase temp (Protocol B/C).
Protodeboronation (Ar-H) Reaction pH too high or temp too high.Switch to Protocol A (Micellar). The hydrophobic effect protects the boronic acid. Alternatively, add boronic acid in portions (slow addition).
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents more thoroughly (sparge with Argon for 15 min).
Cyrene Polymerization Base concentration too high; lack of water.Ensure Water is at least 20% of solvent volume. Use weaker bases (

instead of

).

References

  • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Journal of the American Chemical Society. Link

  • Watson, A. J. B., et al. (2018).[3] "Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling."[4][9] Synlett. Link

  • Pfizer Inc. (2024). "Green Chemistry Solvent Selection Guide." Green Chemistry. Link

  • Gallou, F., et al. (2016). "Surfactant Technology applied to the synthesis of LSZ102: A General Kilogram Scale Protocol." Organic Process Research & Development. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sterically Hindered Pyrazole Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yields in sterically hindered pyrazole Suzuki couplings Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists

Executive Summary: The "Perfect Storm" of Pyrazole Couplings

Coupling sterically hindered pyrazoles is notoriously difficult because it combines two distinct failure modes: steric impedance (blocking the oxidative addition or transmetallation steps) and electronic deactivation (catalyst poisoning by nitrogen lone pairs or rapid protodeboronation).

Standard "screening kits" often fail here. Success requires a bespoke approach that treats the catalyst as an engine and the reaction media as a protective environment. This guide synthesizes field-proven protocols to navigate these challenges.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: Why do my standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts yield <10% product? A: These "first-generation" catalysts lack the steric bulk to force reductive elimination in hindered systems and the electron-richness to facilitate oxidative addition into deactivated halides. Furthermore, they are easily displaced by the pyrazole nitrogen, leading to catalyst poisoning.

Q: What is the "Gold Standard" catalyst for hindered pyrazoles? A: For sterically hindered substrates (e.g., tetra-ortho-substituted biaryls), Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is the superior choice.

  • Why: The "flexible bulk" of the isopentyl groups on the N-heterocyclic carbene (NHC) ligand creates a protective pocket that enforces reductive elimination while preventing the pyrazole nitrogen from coordinating to the palladium center.

  • Alternative: If you prefer phosphine systems, Buchwald G3 Precatalysts (specifically XPhos or RuPhos ) are excellent. XPhos is ideal for steric bulk; RuPhos is preferred if the pyrazole contains amines or alkoxides.

Comparative Performance Table: Catalyst Efficacy

Catalyst SystemSteric ToleranceElectronic ToleranceRec.[1][2][3] LoadingPrimary Use Case
Pd-PEPPSI-IPent ExcellentHigh1-2 mol%Tetra-ortho substituted, highly hindered pyrazoles.
XPhos Pd G3 Very HighHigh1-3 mol%General hindered couplings; excellent for chlorides.
Pd(PPh3)4 PoorLow5-10 mol%Simple, unhindered substrates only (Avoid here).
Pd(OAc)2 + SPhos HighMedium2-5 mol%Good backup for boronic acids prone to deborylation.
Module 2: Reaction Environment (Base & Solvent)[2][4][5]

Q: My pyrazole boronic acid disappears, but no product forms. What is happening? A: You are likely observing protodeboronation .[4][5] Pyrazole boronic acids (especially 2-heterocyclic ones) are zwitterionic and highly susceptible to hydrolysis, where the C-B bond is replaced by C-H.

  • The Fix: Switch to anhydrous conditions . Water is the enemy here. While Suzuki couplings typically require water for the base to activate the boron, hindered pyrazoles require a specialized "anhydrous activation" route.

Q: Which base/solvent combination minimizes protodeboronation? A:

  • Base: Use K3PO4 (finely ground, anhydrous) or Cs2CO3 . Avoid strong alkoxides (KOtBu) which can deprotonate the pyrazole N-H (if unprotected) or cause base-catalyzed decomposition.

  • Solvent: 1,4-Dioxane or Toluene are preferred.

  • The "Secret" Additive: If using anhydrous conditions, add 0.5 - 1.0 equiv of water precisely (or use wet solvent) rather than a bulk biphasic mixture. Alternatively, use TMSOK (Potassium trimethylsilanolate) as a base in THF; it acts as an anhydrous activator for the boronate.

Module 3: Boron Species Management

Q: Should I use boronic acids or esters? A: Always use Pinacol Esters (BPin) or MIDA Boronates for hindered pyrazoles.

  • Pinacol Esters: More stable than free acids but still prone to hydrolysis.

  • MIDA Boronates: These are "slow-release" reagents.[5] Under hydrolytic conditions, they slowly release the active boronic acid, keeping the standing concentration low.[5] This matches the rate of transmetallation and prevents the accumulation of active species that would otherwise decompose.

Q: How do I handle "unstable" pyrazole boronic acids that decompose instantly? A: Implement a Slow Addition Protocol . Dissolve the boronate in the reaction solvent and add it to the catalyst/halide mixture via syringe pump over 1-2 hours at reaction temperature. This ensures the catalyst consumes the boronate immediately upon entry.

Visualizing the Optimization Logic

The following decision tree outlines the logical flow for selecting reaction conditions based on substrate failure modes.

OptimizationLogic Start Start: Hindered Pyrazole Coupling CheckSterics Is the Halide/Boronate Tetra-Ortho Substituted? Start->CheckSterics HighSterics Use Pd-PEPPSI-IPent or XPhos Pd G3 CheckSterics->HighSterics Yes LowSterics Use Pd(dppf)Cl2 or SPhos Pd G3 CheckSterics->LowSterics No CheckStability Is Boronate Protodeboronating? HighSterics->CheckStability LowSterics->CheckStability Unstable Yes: Rapid Decomposition CheckStability->Unstable Stable No: Starting Material Remains CheckStability->Stable Solution1 1. Switch to MIDA Boronate 2. Syringe Pump Addition 3. Anhydrous Dioxane/K3PO4 Unstable->Solution1 Solution2 1. Increase Temp (100°C+) 2. Switch to Stronger Base (KOH) 3. Check Catalyst Poisoning Stable->Solution2

Caption: Decision matrix for selecting catalyst and conditions based on steric bulk and boronate stability.

Troubleshooting Workflow

Scenario 1: No Conversion of Aryl Halide

  • Diagnosis: Oxidative addition failure. The catalyst cannot insert into the C-X bond due to sterics or electronics.

  • Fix:

    • Switch to Pd-PEPPSI-IPent (activates hindered chlorides).

    • Switch solvent to 1,4-Dioxane and heat to 100°C.

    • Ensure the halide is not an iodide (iodides can sometimes poison NHC catalysts via bridging; bromides/chlorides are often preferred for PEPPSI).

Scenario 2: Full Conversion of Boronate, No Product

  • Diagnosis: Protodeboronation.[4][5] The boronate hydrolyzed and the aryl group was protonated before it could transmetallate.

  • Fix:

    • Dry the system: Use anhydrous solvent and flame-dried glassware.

    • Base Switch: Use K3PO4 (anhydrous) instead of carbonates.

    • Concentration: Increase the concentration of the Aryl Halide (excess halide) to capture the boronate faster.

Scenario 3: Homocoupling of Boronate

  • Diagnosis: Oxygen leak. Oxygen promotes the homocoupling of boron species.

  • Fix:

    • Degas solvents vigorously (sparge with Argon for 20 mins).

    • Perform the reaction under a strict Nitrogen/Argon atmosphere.

Experimental Protocol: The "Gold Standard" for Hindered Pyrazoles

This protocol uses Pd-PEPPSI-IPent in Dioxane , optimized for maximum steric tolerance and minimal protodeboronation.

Reagents:

  • Sterically Hindered Aryl Chloride/Bromide (1.0 equiv)

  • Pyrazole Boronic Ester (BPin) (1.5 equiv)

  • Pd-PEPPSI-IPent (2.0 mol%)

  • K3PO4 (finely ground, anhydrous) (3.0 equiv)

  • 1,4-Dioxane (anhydrous) (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a screw-cap vial with the Aryl Halide, Pyrazole Boronic Ester, K3PO4, and Pd-PEPPSI-IPent.

  • Solvent: Add anhydrous 1,4-Dioxane. (If not using a glovebox, seal the vial and purge with Argon for 5 minutes before adding sparged solvent).

  • Activation: Place the vial in a pre-heated aluminum block at 80°C . (Note: PEPPSI catalysts often require heat to activate the precatalyst).

  • Monitoring: Stir vigorously (1000 rpm) for 2-4 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls at 50% conversion, add a second charge of catalyst (1 mol%) and Boronic Ester (0.5 equiv).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove the palladium residues. Concentrate and purify via flash chromatography.

Mechanism of Action: Why PEPPSI Works

The Pd-PEPPSI-IPent system utilizes a "Throw-Away" ligand concept. The pyridine ligand stabilizes the Pd(II) precatalyst but is labile enough to dissociate upon heating, creating a highly active, 12-electron mono-ligated Pd(0)-NHC species.

Mechanism Precat Pd-PEPPSI Precatalyst Active Active Pd(0)-NHC (12e- species) Precat->Active -Pyridine Heat OxAdd Oxidative Addition Active->OxAdd +Ar-Cl TransMet Transmetallation (Rate Limiting) OxAdd->TransMet +Boronate +Base RedElim Reductive Elimination TransMet->RedElim RedElim->Active Cycle Repeats Product Biaryl Product RedElim->Product

Caption: Catalytic cycle of Pd-PEPPSI showing the activation of the precatalyst and the critical transmetallation step.

References
  • Pd-PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition, 2009.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.

  • Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L.[3] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3][6] Angewandte Chemie, 2006.[3]

  • MIDA Boronates: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2010.[4]

  • Amide/Heterocycle Coupling: Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[7] Journal of Organic Chemistry, 2017.[7]

Sources

Purification methods to remove homocoupling byproducts from pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Homocoupling Byproducts from Pyrazole Reactions

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and detailed protocols for the effective removal of homocoupling byproducts from pyrazole reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate common purification challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding homocoupling byproducts in pyrazole synthesis.

Q1: What are homocoupling byproducts and why do they form in my pyrazole synthesis?

A1: Homocoupling byproducts are dimers of one of your starting materials.[1][2] For instance, in a Suzuki-Miyaura coupling to form an aryl-pyrazole, you might see the formation of a biaryl compound from the coupling of two aryl boronic acid molecules, or a bipyrazole from the coupling of two halopyrazole molecules.[3] These side reactions are often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by suboptimal reaction conditions that favor the dimerization of starting materials over the desired cross-coupling.[1][4]

Q2: How can I quickly check if my crude product contains homocoupling byproducts?

A2: The presence of multiple components in your reaction mixture can be quickly assessed using Thin-Layer Chromatography (TLC).[5] For a more detailed identification of the byproducts, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.[5]

Q3: What are the most common initial strategies to remove these byproducts?

A3: The most widely used technique is flash column chromatography on silica gel, which separates compounds based on their polarity.[2][6] If the desired pyrazole product and the homocoupling byproduct have a significant difference in solubility in a particular solvent system, recrystallization can be a highly effective purification method.[2][7][8]

Q4: Can I prevent the formation of homocoupling byproducts in the first place?

A4: Yes, optimizing reaction conditions can significantly minimize the formation of these byproducts. Key strategies include:

  • Maintaining an Inert Atmosphere: Thoroughly degassing your solvents and running the reaction under an inert gas like argon or nitrogen is crucial to prevent oxygen-promoted side reactions.[1][4]

  • Catalyst and Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the active Pd(0) catalyst and favor the cross-coupling pathway.[4][9]

  • Slow Addition of Reagents: In some cases, adding one of the coupling partners slowly can maintain its low concentration, thereby favoring the cross-coupling over homocoupling.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your pyrazole products.

Issue 1: The homocoupling byproduct and my desired pyrazole have very similar Rf values on TLC, making chromatographic separation difficult.

This is a common challenge, especially when the byproduct and product have similar polarities.

Possible Causes:

  • The structural similarity between your desired product and the byproduct leads to nearly identical polarities.[2]

  • The solvent system used for TLC and column chromatography is not optimal for resolving the two compounds.[6]

Solutions:

  • Optimize the Mobile Phase for Column Chromatography:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or switching to an isocratic elution with a solvent system that shows the best, albeit small, separation on TLC can improve resolution on the column.[6]

    • Try Different Solvent Systems: If a standard hexane/ethyl acetate system fails, consider alternatives like toluene/hexane or dichloromethane/pentane.[2]

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).[2]

    • For certain isomers, reversed-phase chromatography (e.g., using a C18 column) might provide better separation.[5]

  • Attempt Recrystallization:

    • If chromatography is not effective, recrystallization can be an excellent alternative, provided there is a sufficient difference in solubility between your product and the byproduct.[2][5]

    Protocol 1: Step-by-Step Guide to Recrystallization
    • Solvent Selection: The key is to find a solvent or solvent system where your desired pyrazole product is sparingly soluble at room temperature but highly soluble when hot, while the homocoupling byproduct is ideally more soluble at all temperatures.[2] Common solvents for pyrazoles include ethanol, methanol, or mixed systems like hexane/ethyl acetate.[7]

    • Dissolution: Place your crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent in small portions only if necessary to achieve full dissolution.[2][7]

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[7] Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[7]

    • Inducing Crystallization (if needed): If crystals do not form, you can try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure product.[7]

    • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7][8] Dry the purified crystals under vacuum.[2]

Issue 2: My pyrazole product is a non-polar compound, and the homocoupling byproduct is also non-polar, leading to poor separation.

When both the product and byproduct are non-polar, traditional silica gel chromatography can be challenging.

Possible Causes:

  • Both compounds have a high affinity for non-polar mobile phases and move quickly through a silica gel column.

Solutions:

  • Solvent Trituration/Washing:

    • This technique is useful if the homocoupling byproduct is significantly more soluble in a non-polar solvent like hexane compared to your desired pyrazole.[2] You can wash the crude product with cold hexane to dissolve and remove the more soluble byproduct, leaving behind the purified product.

  • Liquid-Liquid Extraction (Acid-Base Extraction):

    • Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[5] This allows for their separation from non-basic, non-polar impurities.

    Protocol 2: Acid-Base Extraction for Pyrazole Purification
    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]

    • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while the non-polar homocoupling byproduct will remain in the organic layer.[5]

    • Separation: Separate the aqueous layer containing your protonated pyrazole.

    • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. Your pyrazole product will precipitate out or can be extracted back into an organic solvent.[5]

    • Drying and Concentration: If you re-extracted into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[5]

Issue 3: I have removed the homocoupling byproduct, but my product is still contaminated with residual palladium catalyst.

Residual metal from catalysts is a common issue in cross-coupling reactions and must be removed, especially in drug development.[10]

Possible Causes:

  • The palladium catalyst or its byproducts are soluble in the solvents used for purification.

Solutions:

  • Filtration through Celite:

    • A preliminary filtration of the reaction mixture through a pad of Celite can help remove insoluble palladium species before further purification.[2]

  • Use of Metal Scavengers:

    • Scavenger resins are functionalized solid supports that can selectively bind to and remove metal ions from a solution.[10][11][12] They offer a simple and effective way to remove residual palladium.[13]

    Protocol 3: Using a Scavenger Resin to Remove Palladium
    • Select a Scavenger: Choose a scavenger resin with functional groups that have a high affinity for palladium, such as those containing thiol or amine groups.[13]

    • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual metal) to a solution of your crude product.[10] Stir the mixture at room temperature for 4-16 hours.[10]

    • Filtration: Remove the resin by simple filtration.[10] The resin, now bound to the palladium, is discarded, and your palladium-free product remains in the filtrate.

    • Concentration: Concentrate the filtrate under reduced pressure to obtain your purified product.

Data Summary and Visualization

Table 1: Recommended Purification Strategies for Homocoupling Byproducts
Scenario Primary Recommended Technique Alternative Technique Key Considerations
Significant Polarity Difference Flash Column ChromatographyRecrystallizationOptimize solvent system for best separation on TLC.
Similar Polarity RecrystallizationOptimize Flash Chromatography (different solvent system or stationary phase)Requires a significant difference in solubility.
Non-polar Product and Byproduct Acid-Base ExtractionSolvent Trituration/WashingThe pyrazole must be sufficiently basic to be protonated.
Residual Palladium Catalyst Metal Scavenger ResinsFiltration through CeliteScavengers are highly effective for removing trace metals.
Diagrams

Homocoupling_Mechanism

Purification_Workflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Decision1 Good Separation on TLC? TLC->Decision1 Column Flash Column Chromatography Decision1->Column Yes Decision2 Similar Polarity? Decision1->Decision2 No Check_Purity Check Purity (TLC, NMR, MS) Column->Check_Purity Recrystallize Attempt Recrystallization Decision2->Recrystallize Yes AcidBase Acid-Base Extraction Decision2->AcidBase No (Non-polar) Recrystallize->Check_Purity AcidBase->Check_Purity Decision3 Pure Product? Check_Purity->Decision3 Final_Product Pure Pyrazole Product Decision3->Final_Product Yes Reevaluate Re-evaluate Purification Strategy Decision3->Reevaluate No Reevaluate->TLC

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole.
  • BenchChem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • BenchChem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Mercedes, et al. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • (2025, October 16). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • (n.d.). SOP: CRYSTALLIZATION.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Wikipedia. (n.d.). Scavenger resin.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • Biotage. (n.d.). Metal scavengers for organic purification.

Sources

Technical Support Center: Managing Pyrazole Boronic Acids & Preventing Boroxine Dehydration

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent Suzuki-Miyaura couplings or degraded compound libraries due to the mishandling of pyrazole boronic acids. The root cause is almost always the unrecognized dehydration of the free boronic acid into its cyclic trimer, the boroxine.

This technical guide deconstructs the thermodynamic drivers behind this phenomenon and provides field-proven, self-validating protocols to ensure the integrity of your pyrazole boronic acid inventory.

The Mechanistic Causality of Boroxine Formation

To prevent degradation, one must first understand the thermodynamics of the system. Boroxine formation is an entropically driven equilibrium. Three equivalents of a monomeric boronic acid condense to form a six-membered 1,3,5,2,4,6-trioxatriborinane (boroxine) ring, releasing three molecules of water[1]. While forming the B-O-B bonds incurs an enthalpic penalty (


), the extrusion of water molecules into the bulk solvent or atmosphere provides a massive entropic gain (

), making the reaction highly favorable under dehydrating conditions[1].

Pyrazole boronic acids present a unique, compounding challenge. The basic nitrogen atoms within the pyrazole heterocycle can coordinate with the vacant, sp²-hybridized p-orbital of the boron atom[2]. This electronic modulation alters the Lewis acidity of the boron center, which can catalyze irreversible protodeboronation pathways if the compound is not properly stabilized[2].

G BA Pyrazole Boronic Acid (Monomer) Intermediate Acyclic Anhydride (Dimer) BA->Intermediate -H2O (Heat/Vacuum) Intermediate->BA +H2O (Hydrolysis) Boroxine Pyrazole Boroxine (Trimer) Intermediate->Boroxine -2 H2O (Entropy Driven) Boroxine->Intermediate +2 H2O (Aqueous Storage)

Thermodynamic equilibrium pathway between pyrazole boronic acid and its boroxine trimer.

Troubleshooting Guides & FAQs

Q1: Why did my pyrazole boronic acid turn into a boroxine during storage in a desiccator? A1: Desiccators containing active drying agents (like P₂O₅ or silica gel) actively scavenge ambient moisture. Because the boronic acid-boroxine interconversion is a dynamic equilibrium governed by water concentration, the continuous removal of water acts as a thermodynamic sink, shifting the equilibrium entirely toward the dehydrated boroxine trimer[3].

Q2: How can I reverse boroxine formation if my sample has already dehydrated? A2: Boroxine formation is fully reversible through hydrolysis. Water acts as both a reagent and a catalyst in the multi-step cleavage of the acyclic anhydride intermediates[3]. By dissolving the boroxine in a water-miscible solvent and adding an excess of water, the equilibrium is driven back toward the monomeric boronic acid[4]. (See Protocol A below).

Q3: Does temperature affect the dehydration rate? A3: Yes. Elevated temperatures provide the activation energy necessary to overcome the enthalpic barrier of breaking the B-OH bonds, while simultaneously increasing the volatility of the extruded water, thereby amplifying the entropic driving force[1]. Storing samples at -20°C suppresses this kinetic pathway.

Q4: Why are pyrazole boronic acids particularly problematic compared to standard phenylboronic acids? A4: Pyrazole rings contain basic nitrogen atoms that can interact intramolecularly or intermolecularly with the electron-deficient boron atom. This coordination modulates the electron density and can catalyze irreversible deboronation or complex oligomerization if not carefully controlled[2].

Q5: What are the best long-term storage alternatives if I cannot maintain the free acid? A5: The most robust solution is converting the free pyrazole boronic acid into its hydrochloride salt. Protonating the pyrazole nitrogen eliminates its ability to coordinate with the boron atom, creating a zwitterionic character that drastically improves shelf-life, crystallinity, and resistance to deboronation[2].

DecisionTree Start Need to Store Pyrazole Boronic Acid? Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) Duration->ShortTerm < 1 month LongTerm Long-Term (> 1 month) Duration->LongTerm > 1 month ShortAction Store at 4°C Add trace H2O (1-2%) Avoid desiccants ShortTerm->ShortAction Derivatize Convert to Stable Derivative? LongTerm->Derivatize YesDeriv Form HCl Salt, Pinacol Ester, or KF3 Salt Derivatize->YesDeriv Yes (Recommended) NoDeriv Store at -20°C Maintain hydration Seal tightly Derivatize->NoDeriv No (Must keep free acid)

Decision matrix for the optimal storage and handling of pyrazole boronic acids.

Quantitative Stability Profiles

To standardize laboratory practices, adhere to the following environmental guidelines for pyrazole boronic acid storage.

Storage EnvironmentTemperatureHydration StatusBoroxine Formation KineticsRecommended Application
Active Desiccator (P₂O₅) 25°CExhaustively DryRapid (< 24 hours)NOT Recommended
Ambient Air 25°CVariable HumidityModerate (Days to Weeks)Temporary benchtop handling
Sealed Container 4°CTrace H₂O (1-5% w/w)Very Slow (> 6 months)Short-term library storage
Sealed Container -20°CTrace H₂O (1-5% w/w)Negligible (> 1 year)Long-term monomer storage
Hydrochloride Salt 25°CAnhydrous/HydratedNone (Fully Stabilized)Commercial shipping / Archiving

Experimental Protocols (Self-Validating Systems)

Protocol A: Rehydration of Pyrazole Boroxines to Free Boronic Acids

Use this protocol to salvage degraded inventory that has inadvertently formed boroxines due to improper storage.

  • Characterization: Confirm the presence of boroxine via ¹H NMR. Boroxine formation typically presents as a broadening of peaks and a slight downfield shift in the pyrazole protons compared to the sharp peaks of the monomer.

  • Solvent Selection: Dissolve the boroxine-contaminated sample in a water-miscible organic solvent (e.g., Tetrahydrofuran or Acetone) at a concentration of 0.1 M.

  • Hydrolysis: Add a stoichiometric excess of deionized water (at least 10 equivalents per boron atom).

  • Equilibration: Stir the mixture vigorously at room temperature for 2 to 4 hours. This provides sufficient time for the water to act as a nucleophilic catalyst, cleaving the B-O-B anhydride bonds[3].

  • Recovery: Gently remove the organic solvent under reduced pressure (keep the water bath strictly < 30°C to prevent thermal re-dehydration). Lyophilize (freeze-dry) the remaining aqueous mixture to obtain the hydrated free boronic acid as a fluffy powder. Crucial: Do not use a high-vacuum pump on the liquid state without freezing.

  • Validation Check: Re-analyze the recovered product via ¹H NMR in D₂O or wet DMSO-d₆. The disappearance of broad, poorly resolved oligomeric peaks and the return of sharp, well-defined pyrazole ring protons confirm successful rehydration.

Protocol B: Conversion to Hydrochloride Salt for Long-Term Storage

Use this protocol to permanently stabilize pyrazole boronic acids against dehydration and deboronation.

  • Dissolution: Dissolve the free pyrazole boronic acid in a minimal volume of anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of anhydrous HCl in diethyl ether (1.1 equivalents) dropwise.

  • Precipitation: The protonation of the pyrazole nitrogen disrupts the internal B-N coordination, causing the highly crystalline pyrazole boronic acid hydrochloride salt to precipitate immediately as a white solid[2].

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry briefly under a gentle stream of nitrogen.

  • Validation Check: The successful formation of the HCl salt is visibly confirmed by rapid crystallization. Further validation is achieved by checking the solubility profile (the salt will be highly soluble in water but insoluble in non-polar organics) and verifying the stoichiometry via elemental analysis.

References

  • FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY Source: CLOCKSS URL:[Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers Source: MDPI URL:[Link]

  • The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL:[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning by Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter workflows that stall mysteriously when introducing pyridines, imidazoles, or pyrazoles into catalytic cycles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind catalyst deactivation and providing self-validating, field-proven protocols to rescue your reactions.

Section 1: The Fundamentals of N-Heterocycle Poisoning

Q: Mechanistically, why do nitrogen-rich heterocycles cause rapid catalyst deactivation? A: Catalyst poisoning by N-heterocycles is fundamentally an issue of competitive binding. The lone pair of electrons on the nitrogen atom (e.g., in pyridine or quinoline) acts as a strong σ-donor, coordinating tightly to transition metal centers like palladium (Pd), platinum (Pt), and rhodium (Rh)[1]. This coordination outcompetes the binding of your intended substrates or essential ligands, effectively blocking the active catalytic sites and trapping the metal in a highly stable, inactive complex[1][2].

Q: Are all transition metals equally susceptible to this type of poisoning? A: No. The sensitivity to nitrogen lone-pair coordination is dictated by the electronic properties of the metal. In hydrogenation workflows, for example, the poison sensitivity decreases in the order of Pd > Ru >> Rh[3]. Rhodium is significantly more resilient, making it the premier choice for the saturation of pyrroles and pyridines[3]. Furthermore, platinum (particularly Adams' catalyst, PtO₂) is generally less susceptible to N-heterocycle poisoning than palladium, though it can still be deactivated by strong binders like quinoline[2].

Section 2: Troubleshooting Guide by Reaction Class

Workflow A: Hydrogenation & Ring Saturation

Q: My Pd/C-catalyzed hydrogenation of a pyridine derivative stalls at 30% conversion. How do I drive it to completion? A: Stalling is the hallmark of self-poisoning. As the reaction proceeds, either the starting material or the newly formed aliphatic amine (e.g., piperidine) binds the catalyst, raising the activation barrier[4].

  • Solution 1 (Electronic Deactivation): Switch your solvent to a protic acid (e.g., acetic acid) or use the hydrochloride salt of your substrate. Protonation converts the nitrogen into a pyridinium/piperidinium ion, tying up the lone pair so it cannot coordinate to the metal surface[1].

  • Solution 2 (Metal Substitution): Abandon Pd/C in favor of a 5% Rh/C catalyst. Rhodium exhibits a much higher poison tolerance and reliably achieves complete saturation of N-heterocycles even at lower catalyst-to-substrate ratios[1][3].

Workflow B: Cross-Coupling (Buchwald-Hartwig, Suzuki, Heck)

Q: I am observing palladium black formation and near-zero yields when attempting to couple 5-membered N-heterocycles (e.g., thiazoles, imidazoles). What is failing? A: Five-membered heteroarenes are notorious for two simultaneous failure modes: they decompose under standard strong basic conditions, and their electron-rich nature induces severe catalyst deactivation via ligand displacement[5]. The formation of palladium black indicates that your stabilizing phosphine ligands have been displaced by the heterocycle, causing the active Pd(0) to aggregate and precipitate[6].

  • Solution (Steric Shielding & Mild Base): You must use a sterically encumbered dialkylbiaryl monophosphine ligand, such as GPhos . GPhos is rationally designed to wrap around the palladium center, physically blocking the N-heterocycle from coordinating while still allowing the coupling of challenging amines[5][7]. Pair this with a moderate-strength base like NaOTMS to prevent base-mediated decomposition of the heterocycle[5][7].

Workflow C: C-H Activation & Aerobic Oxidation

Q: How can I prevent heterocycle poisoning during Pd-catalyzed aerobic C-H oxidation without changing my substrate? A: The key is manipulating the resting state of the catalyst and utilizing substrate-directed coordination.

  • Solution: Utilize a Pd(0) precatalyst like Pd₂(dba)₃ rather than Pd(OAc)₂. In the presence of air, Pd(0) selectively generates a well-defined Pd(II)-peroxo complex in situ. This intermediate promotes proton-coupled ligand exchange, allowing specific directing groups (like isonitriles) to coordinate more strongly to the Pd(II) center than the problematic pyridine rings, thereby bypassing the poisoning pathway[8].

Section 3: Data Presentation - Catalyst & Condition Matrix

To assist in experimental design, the following table summarizes the quantitative advantages of optimized parameters when handling N-heterocycles:

Reaction TypeProblematic SubstrateStandard (Failing) ConditionOptimized StrategyMechanistic Rationale
Hydrogenation Pyrroles / Pyridines5% Pd/C, Neutral Solvent5% Rh/C, Acetic Acid Rh has lower N-affinity; acid protonates the lone pair, eliminating σ-donation[1][3].
C–N Cross-Coupling 5-Membered HeterocyclesRuPhos, NaOt-BuGPhos, NaOTMS GPhos provides steric shielding against N-binding; NaOTMS prevents heterocycle degradation[5][7].
C–H Imidoylation Pyridine-containing coresPd(OAc)₂, 1 atm O₂Pd₂(dba)₃, Ambient Air Pd(0) forms a Pd(II)-peroxo species that favors substrate binding over pyridine coordination[8].
Cycloisomerization Acetylenic AcidsPd(II)-AmP-MCF (Recycled)Add Benzoquinone (BQ) BQ reoxidizes inactive, aggregated Pd(0) nanoparticles back to the active Pd(II) state[9].

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Sterically Shielded C–N Cross-Coupling of 5-Membered Heterocycles

This protocol utilizes a self-validating diagnostic: if the solution turns black, steric shielding has failed.

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried vial with the 5-membered heteroaryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), and NaOTMS (1.5 equiv)[5].

  • Catalyst Addition: Add the GPhos-supported Pd precatalyst (e.g., GPhos Pd G6, 2-5 mol%). The extreme steric bulk of GPhos is critical here to prevent the heterocycle from displacing the ligand at room temperature[7].

  • Solvent & Execution: Suspend the mixture in anhydrous toluene. Seal the vial, remove from the glovebox, and stir at the optimized temperature (often 25°C to 60°C).

  • Validation: A successful reaction will maintain a homogeneous, colored solution. The appearance of a black precipitate (Pd black) indicates ligand displacement and catalyst death[6].

SOP 2: Reactivation of Heterogeneous Pd(II) Catalysts via Oxidation

Use this protocol when recycling immobilized Pd catalysts that have deactivated due to reduction.

  • Diagnosis: Confirm catalyst deactivation by observing a drop in yield across cycles. Analyze the catalyst visually; a shift to a dark black color indicates the reduction of active Pd(II) to inactive Pd(0) nanoparticles[9].

  • Intervention: Before initiating the next catalytic cycle, treat the recycled heterogeneous catalyst (e.g., Pd(II)-AmP-MCF) with Benzoquinone (BQ)[9].

  • Reactivation Mechanism: Stir the mixture briefly. In situ X-ray Absorption Spectroscopy (XAS) confirms that BQ acts as an oxidant, coordinating to the Pd(0) aggregates and reoxidizing the surface atoms back to the catalytically active Pd(II) state, restoring the necessary Pd-Cl coordination environment[9].

Section 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways of a transition metal catalyst when exposed to a nitrogen-rich heterocycle, contrasting the poisoning event with our recommended chemical rescue strategies.

CatalystPoisoning ActiveCat Active Metal Catalyst (Pd, Pt, Rh) Poisoned Inactive Catalyst Complex (Poisoned State) ActiveCat->Poisoned Strong σ-Donation from N-Lone Pair Rescued Productive Catalytic Cycle (Target Reaction) ActiveCat->Rescued Substrate Binding NHet N-Heterocycle (Free Lone Pair) NHet->Poisoned Competes with Substrate Pyridinium Pyridinium Ion (Non-coordinating) NHet->Pyridinium Oxidant Oxidant Addition (e.g., Benzoquinone) Poisoned->Oxidant Pd(0) Aggregation (Deactivation) Protonation Acidic Conditions (e.g., AcOH) Protonation->NHet Blocks Lone Pair BulkyLigand Steric Ligands (e.g., GPhos) BulkyLigand->ActiveCat Steric Shielding Oxidant->ActiveCat Reoxidation to Pd(II) Pyridinium->ActiveCat Cannot Bind (Catalyst Safe)

Mechanistic pathways of N-heterocycle catalyst poisoning and corresponding chemical rescue strategies.

References

  • Catalyst poisoning - chemeurope.com. chemeurope.com.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. benchchem.com.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. benchchem.com.
  • Rational Design of a Palladium Catalyst System for C–N Bond Formation of Five-Membered Heteroaryl Halides. thieme-connect.com.
  • Technical Support Center: Overcoming Catalyst Poisoning. benchchem.com.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. mit.edu.
  • Mechanistic Basis for Efficient, Site-Selective, Aerobic Catalytic Turnover in Pd-Catalyzed C-H Imidoylation of Heterocycle-Containing Molecules. nih.gov.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. mdpi.com.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. acs.org.

Sources

Overcoming low reactivity of electron-rich pyrazole boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Pyrazole Boronic Acid Coupling

Ticket ID: PYR-B-001 Subject: Overcoming Low Reactivity & Instability of Electron-Rich Pyrazole Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are likely experiencing low yields not because your catalyst is inactive, but because your reagent is destroying itself before it can react. Electron-rich pyrazole boronic acids (especially C5-substituted) are notoriously unstable. They suffer from rapid protodeboronation , a pathway where the C–B bond is hydrolyzed by water or base, replacing the boron with a hydrogen atom.

To solve this, we must shift the kinetic balance: The rate of Transmetallation (


) must exceed the rate of Protodeboronation (

)
.

Module 1: Diagnosis & Mechanism

Before changing reagents, you must understand the failure mode. In standard aqueous Suzuki-Miyaura conditions (e.g.,


, 

,

), electron-rich heterocyclic boronates enter a "Vicious Cycle" of degradation.

The Mechanism of Failure:

  • Base-Catalyzed Hydrolysis: The base (necessary for the reaction) attacks the boron center, forming a boronate anion.

  • C–B Bond Cleavage: The electron-rich pyrazole ring facilitates the cleavage of the C–B bond, releasing the free heterocycle (protodeboronation product) and boric acid.

  • Catalyst Poisoning: The nitrogen atoms in the pyrazole ring (now free or still boron-bound) coordinate strongly to the Palladium, shutting down the catalytic cycle.

Visualizing the Kinetic Competition:

G Start Pyrazole Boronic Acid (Reagent) Boronate Boronate Anion (Activated Species) Start->Boronate + Base Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Boronate->Pd_Complex Transmetallation Product Cross-Coupled Product (Success) Boronate->Product Requires k_TM > k_debor Waste De-boronated Pyrazole (Failure) Boronate->Waste Protodeboronation (Fast in H2O) Pd_Complex->Product Transmetallation (Slow with standard ligands)

Figure 1: The kinetic competition. If the red path (Protodeboronation) is faster than the green path (Transmetallation), the reaction fails regardless of reaction time.

Module 2: The Hardware (Catalysts & Ligands)

Standard catalysts like


 or 

are insufficient for these substrates. You require a catalyst system that promotes rapid oxidative addition and instantaneous transmetallation .
ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos These bulky, electron-rich Buchwald ligands create a steric wall around the Pd center. This prevents the pyrazole nitrogen from coordinating (poisoning) the catalyst while accelerating reductive elimination [1].
Precatalyst XPhos Pd G3/G4 Using a G3/G4 precatalyst ensures a 1:1 L:Pd ratio and immediate generation of the active

species, avoiding the induction period where boronic acid degradation often occurs.
Alternative PEPPSI-iPr An NHC-based catalyst that is extremely robust against heteroatom poisoning. Useful if phosphines fail.

Module 3: The Environment (Solvents & Bases)[1][2][3][4][5]

You must eliminate the source of protons (water) or control the release of the boronic acid.

Strategy A: The "Slow-Release" Method (MIDA Boronates)

If your boronic acid degrades instantly, switch to a MIDA boronate .[1] The N-methyliminodiacetic acid (MIDA) ligand protects the boron center.[2] Under specific conditions, it hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and degradation [2].

Strategy B: Anhydrous Fluoride Activation

If you must use the free boronic acid, remove water entirely. Use Cesium Fluoride (CsF) or Anhydrous


 . Fluoride activates the boronic acid (forming a fluoroborate species) which undergoes transmetallation without requiring water/hydroxide [3].

Module 4: Experimental Protocols

Protocol A: Anhydrous Coupling (For moderately unstable acids)

Use this for N-protected pyrazoles or C4-boronic acids.

  • Vessel: Flame-dried screw-cap vial with a magnetic stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3][4][1]

    • Pyrazole Boronic Acid (1.5 equiv)

    • Base: CsF (2.0 equiv) - Must be finely ground and dried.

    • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous solvent via syringe.

    • Heat to 100°C for 2–4 hours. Note: Higher temperature is often better to drive the catalytic rate (

      
      ) faster than degradation.
      
Protocol B: MIDA Boronate Slow-Release (For highly unstable acids)

Use this for unprotected pyrazoles or C5-boronic acids.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3][4][1]

    • Reagent: Pyrazole MIDA Boronate (1.5 equiv)

    • Base:

      
       (5.0 equiv) - Finely ground.
      
    • Catalyst: XPhos Pd G2/G3 (2 mol%)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio). Strict control of water ratio is critical.

  • Procedure:

    • Combine all solids.

    • Add solvent mixture (degassed).[3][5]

    • Heat to 60°C .

    • Mechanism:[6][7][4][8][9][10][11] The water slowly hydrolyzes the MIDA ester. The released boronic acid is immediately consumed by the highly active XPhos-Pd catalyst before it can decompose [2].

Troubleshooting & FAQs

Q: The reaction mixture turned black immediately, and I got no product.

  • Diagnosis: "Palladium Black" formation.[12] The active Pd(0) aggregated because the oxidative addition was too slow or the ligand dissociated.

  • Fix: Switch to XPhos Pd G3 . The palladacycle precatalyst is stable. Also, ensure your solvent is degassed; oxygen kills electron-rich phosphines.

Q: I see the starting halide is consumed, but the major product is the de-boronated pyrazole (H-Pyrazole).

  • Diagnosis: Protodeboronation is winning.

    
    .
    
  • Fix: You cannot fix this by adding more catalyst. You must switch to Protocol B (MIDA Boronate) or use a huge excess (3-4 equiv) of the boronic acid in Protocol A to brute-force the equilibrium.

Q: Can I use


 with 

?
  • Diagnosis: This is the "standard" condition, but

    
     is too basic and requires water.
    
  • Fix: Avoid carbonate bases. If you lack XPhos, try

    
     with CsF in dry dioxane . The lower basicity and anhydrous conditions may save your reagent.
    

Q: My pyrazole has a free N-H group. Does this matter?

  • Diagnosis: Yes. The N-H is acidic (

    
    ). Bases will deprotonate it, making the ring extremely electron-rich and prone to oxidation/degradation. It also coordinates Pd.
    
  • Fix: Protect the nitrogen (SEM, THP, or Boc) before coupling. If you must use free N-H, use Protocol B (MIDA) as it tolerates unprotected heterocycles better [4].

Decision Logic for Optimization

DecisionTree Start Start: Low Yield CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Intact? CheckSM->CheckBoron Yes OxAdd Issue: Oxidative Addition (Catalyst Inactive) CheckSM->OxAdd No (SM remains) Protodeboronation Issue: Protodeboronation (Reagent Unstable) CheckBoron->Protodeboronation No (Boron gone) Poisoning Issue: Catalyst Poisoning (Reaction Stalled) CheckBoron->Poisoning Yes (Boron remains) Sol_MIDA Solution: Switch to MIDA Boronate Protodeboronation->Sol_MIDA Sol_Ligand Solution: Switch to XPhos/SPhos Poisoning->Sol_Ligand Sol_Temp Solution: Increase Temp or Change Halide (I/Br) OxAdd->Sol_Temp

Figure 2: Troubleshooting decision tree. Follow the path based on your LCMS/NMR analysis of the crude mixture.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2][8]

  • Gillis, E. P., & Burke, M. D. (2007).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[13] Journal of the American Chemical Society.[2][8]

  • Kina, A., Iwamura, H., & Hayashi, T. (2006). A Kinetic Study on the Palladium-Catalyzed Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[2][8]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[2][8]

Sources

Optimization of base selection for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Technical Support Center: Heterocyclic Coupling Optimization

Subject: Troubleshooting & Optimization Guide for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid Cross-Coupling Reagent ID: 1,4-Dimethyl-1H-pyrazol-3-ylboronic acid (CAS: 844501-71-9 / Analogues) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Alpha-Nitrogen" Challenge

The coupling of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid presents a specific, high-failure-rate scenario in Suzuki-Miyaura chemistry. Unlike its 4-substituted isomer, the 3-substituted isomer places the boron atom adjacent to the pyridine-like nitrogen (N2).

This structural feature creates two competing failure modes:[1]

  • Rapid Protodeboronation: The basicity of the adjacent nitrogen facilitates the formation of a zwitterionic intermediate, accelerating hydrolytic C-B bond cleavage (protodeboronation) before transmetallation can occur.

  • Catalyst Poisoning: The N2 nitrogen is a competent ligand for Pd(II), potentially sequestering the catalyst in an off-cycle resting state.

This guide moves beyond standard "base screening" to provide a mechanistic approach to base selection, prioritizing the suppression of protodeboronation.

Part 1: Troubleshooting & FAQs

Q1: I am observing low yields (<20%) and the formation of 1,4-dimethylpyrazole (des-boron byproduct). Increasing catalyst loading didn't help. Why?

Diagnosis: You are fighting Base-Catalyzed Protodeboronation . The formation of the des-boron product (1,4-dimethylpyrazole) confirms that your boronic acid is decomposing faster than it is cross-coupling. This is likely driven by a pH that is too high or a water concentration that is too high.

The Mechanism: In 2-heteroaryl and 3-pyrazolyl boronic acids, the formation of the boronate "ate" complex (necessary for transmetallation) also activates the ring for protonolysis. The adjacent nitrogen stabilizes the transition state for C-B bond cleavage.

Corrective Action:

  • Switch Base Class: Stop using carbonate bases (Na₂CO₃, K₂CO₃) in aqueous media. The high pH spike upon heating is fatal to this substrate.

  • Use Anhydrous Conditions: Switch to Anhydrous K₃PO₄ or CsF in dry solvents (Dioxane or THF).

    • Why? Phosphate is a mild base with poor solubility in organic solvents, creating a "heterogeneous buffer" effect. It releases just enough active base species to facilitate transmetallation without overwhelming the system with hydroxide ions that trigger deboronation.

Q2: The reaction stalls with starting material remaining, even though the boronic acid is stable. Is the catalyst dead?

Diagnosis: Likely Catalyst Poisoning via N-Coordination . The N2 nitrogen of the pyrazole is coordinating to the Palladium center, forming a stable Pd-N species that resists oxidative addition or transmetallation.

Corrective Action:

  • Base Selection: Use a base with a larger cation, such as Cs₂CO₃ or K₃PO₄ .

    • Why? The "Cesium Effect" is often attributed to the solubility and "nakedness" of the anion, but in this context, the larger cation can also assist in disrupting stable Pd-N complexes through weak interactions or by increasing the rate of transmetallation relative to coordination.

  • Ligand Switch: You must use a bulky, electron-rich ligand (e.g., XPhos , SPhos , or P(t-Bu)₃ ). These ligands sterically crowd the Pd center, making it mechanically difficult for the pyrazole nitrogen to bind, while still allowing the oxidative addition of the aryl halide.

Q3: Can I use aqueous bases if I lower the temperature?

Diagnosis: Risky. While lower temperatures reduce the rate of decomposition, they also slow down the transmetallation step (the rate-determining step for hindered substrates).

Recommendation: If you must use aqueous conditions (e.g., for solubility of the halide), use a "Slow-Release" Strategy :

  • MIDA Boronate: Convert your unstable boronic acid into a MIDA boronate.[2]

  • Hydrolysis Control: Use K₃PO₄ in THF/H₂O (10:1). The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the standing concentration of the unstable free acid low, minimizing decomposition.

Part 2: Optimized Experimental Protocols

Protocol A: The "Anhydrous Phosphate" Method (Recommended First Line)

Best for: Standard library synthesis where the boronic acid is moderately unstable.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3][4]

    • (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%) (Pre-complexed or added 1:4 ratio).

    • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv).

    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge a vial with solid reagents.

    • Evacuate and backfill with Argon (3x).[3]

    • Add anhydrous Dioxane.

    • Heat to 90°C (Do not exceed 100°C).

    • Critical Step: If conversion is slow, add 1-2 drops of water (approx. 10 µL per mmol). This trace water activates the phosphate surface without dissolving it fully, maintaining a low pH.

Protocol B: The "Slow-Release" MIDA Protocol (For Difficult Cases)

Best for: Scale-up or when Protocol A fails due to rapid deboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3][4]

    • (1,4-Dimethyl-1H-pyrazol-3-yl) MIDA boronate (1.5 equiv)[4]

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).[4]

    • Base: K₃PO₄ (7.5 equiv).[4]

    • Solvent: THF : Water (10:1).

  • Procedure:

    • Combine all reagents in the solvent mixture.

    • Heat to 60°C .

    • Mechanism:[1][4][5][6][7][8][9][10][11] The aqueous phosphate slowly hydrolyzes the MIDA protecting group. The free boronic acid is generated in situ and immediately consumed by the catalyst, never accumulating to levels where decomposition dominates.

Part 3: Comparative Data & Decision Logic

Table 1: Base Performance for 3-Pyrazolyl Boronic Acids
BaseSolvent SystempKa (Conj. Acid)Risk of DeboronationRecommendation
Na₂CO₃ DME/H₂O10.3High Avoid. pH spike causes rapid hydrolysis of C-B bond.
Cs₂CO₃ Dioxane (Dry)10.3Medium Good for reactivity, but can be too basic for sensitive substrates.
K₃PO₄ Dioxane/H₂O (Trace)12.3Low Preferred. Low solubility buffers the effective pH.
CsF THF (Dry)3.2 (HF)Very Low Excellent for very unstable acids; requires silyl protection or specific conditions.
Et₃N DMF10.7High Avoid. Promotes competitive coordination to Pd.
Visualizing the Failure Mode

The following diagram illustrates why the 3-position is unstable compared to the 4-position, and how base selection intervenes.

G cluster_0 Path A: Productive Coupling (Desired) cluster_1 Path B: Protodeboronation (Failure) Start 1,4-Dimethyl-1H-pyrazol-3-yl Boronic Acid Base Base Addition (OH- or CO3 2-) Start->Base Transmet Transmetallation (Pd-Ar) Base->Transmet Controlled pH (K3PO4) Zwitterion Zwitterionic Intermediate (N-Coordination) Base->Zwitterion High pH / Aqueous (Na2CO3) Product Coupled Product Transmet->Product Hydrolysis C-B Bond Cleavage Zwitterion->Hydrolysis Fast Byproduct 1,4-Dimethylpyrazole (Dead End) Hydrolysis->Byproduct

Caption: Kinetic competition between productive transmetallation (green) and base-catalyzed protodeboronation (red). The 3-pyrazolyl position is uniquely susceptible to Path B due to the adjacent nitrogen.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[5][9][11][12]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][9][11][12]

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5][9][11][12]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[5][9][11][12]

Sources

Technical Support Center: Scavenging Excess Boron Species from Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Boron Scavenging Technical Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals and synthetic chemists navigate the complexities of removing residual boron species from active pharmaceutical ingredients (APIs).

Boronic acids and esters are ubiquitous in modern drug discovery, primarily due to their role in Suzuki-Miyaura cross-coupling reactions. However, post-reaction, these species can co-crystallize with APIs, interfere with biological assays by binding to biological diols, and poison downstream transition-metal catalysts (1)[1].

This guide bypasses generic advice to provide you with a mechanistic understanding, targeted troubleshooting FAQs, and self-validating protocols for solid-phase boron scavenging.

The Core Mechanism of Boron Scavenging

Solid-supported scavengers rely on the reversible, thermodynamically favorable formation of boronate esters. Boronic acids naturally form dynamic covalent complexes with vicinal diols or diethanolamine (DEAM) motifs (2)[2]. By tethering these functional groups to an insoluble polymer or silica backbone, the free boronic acid is covalently captured and transferred from the solution phase to the solid phase, allowing for simple removal via filtration.

Mechanism A Crude Reaction Mixture (API + Excess R-B(OH)2) C Covalent Complexation (Boronate Ester Formation) A->C B Scavenger Resin (e.g., DEAM or Diol) B->C D Resin-Bound Boron (Solid Phase) C->D Filtration E Purified API (Solution Phase) C->E Filtrate

Fig 1. Covalent complexation mechanism of boronic acid scavenging and phase separation.

Troubleshooting Guide & FAQs

Q1: My API is still contaminated with boron after resin treatment. Why did the scavenger fail?

A1: The "Pinacol Ester Problem". Scavenger resins are specifically designed to react with free boronic acids (-B(OH)₂). If your Suzuki coupling utilized a pinacol boronate ester (BPin), the B-O bonds are highly stable and will not undergo transesterification with the resin easily.

  • The Fix: Induce in-situ hydrolysis. Treat the crude mixture with a mild acid (e.g., 1M HCl) or an aqueous/organic solvent blend to cleave the pinacol group before adding the scavenger. The dynamic covalent chemistry of boronic acids is highly pH-dependent (3)[3], and acidic conditions favor the release of the free boronic acid, making it available for the resin.

Q2: The scavenging kinetics are extremely slow. How can I accelerate the process?

A2: Solvent Swelling and Steric Hindrance. If you are using a polystyrene (PS) based resin, the polymer matrix must swell to expose its internal functional groups. Using a non-swelling solvent (like heptane or pure water) keeps the resin collapsed, reducing the functional capacity to near zero.

  • The Fix: Switch to a highly swelling solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF) (4)[4]. Additionally, increasing the reaction temperature to 40–50°C enhances the diffusion rate of bulky pharmaceutical intermediates into the resin pores.

Q3: I am losing a significant amount of my API during the scavenging process. How do I prevent this?

A3: Non-Specific Ion Exchange or Adsorption. APIs containing basic amines can inadvertently bind to the acidic silanol groups on silica-based scavengers. Conversely, highly hydrophobic APIs might adsorb onto the lipophilic backbone of polystyrene resins.

  • The Fix: Adjust the pH of your solution to ensure your API is fully neutral (unprotonated) to prevent ionic interactions. If hydrophobic adsorption is the culprit, wash the filtered resin with a highly polar organic solvent (like methanol or acetonitrile) to elute the non-specifically bound API while leaving the covalently bound boron attached to the resin.

Scavenger Selection Data

Selecting the right resin is a function of your solvent system and the specific nature of your API. The table below summarizes the quantitative and qualitative data for the most common boronic acid scavengers.

Scavenger TypeFunctional GroupPolymer BackboneOptimal SolventsLoading CapacityBest Use Case
DEAM Resin DiethanolaminePolystyrene (PS)THF, DCM, DMF1.5 - 2.0 mmol/gBroad-spectrum removal of boronic acids in organic solvents.
N-Methylglucamine Polyol / AmineMacroporous PSAqueous, Alcohols1.0 - 1.5 mmol/gAqueous workups; highly effective for polar APIs (5)[5].
Diol Resin Vicinal DiolSilica or PSTHF, DCM, MeCN1.0 - 1.4 mmol/gAnhydrous conditions; ideal for APIs sensitive to basic amines.

Standard Operating Protocol: Self-Validating Batch Scavenging

To ensure scientific integrity and reproducibility, follow this self-validating methodology. Every step is designed with a built-in causality check to prevent downstream failures.

Step 1: Reaction Quench & Species Validation

  • Action: Analyze the crude reaction mixture via LC-MS or TLC. If the boron species is a pinacol ester, add 1M HCl (0.5 equivalents relative to the ester) and stir for 1 hour to induce hydrolysis.

  • Causality: Scavengers cannot efficiently bind sterically hindered, stable esters. Hydrolysis guarantees the presence of reactive -B(OH)₂.

Step 2: Solvent Exchange & Resin Swelling

  • Action: Concentrate the crude mixture and reconstitute it in a high-swelling solvent (e.g., THF or DCM) at a concentration of 0.1 M.

  • Causality: Polystyrene resins require structural swelling to permit the diffusion of the boron species into the macroporous core.

Step 3: Resin Addition & Incubation

  • Action: Add 3 to 5 molar equivalents of DEAM or Diol resin (based on the theoretical remaining boron). Agitate the mixture at 20–50°C for 4 to 16 hours using an overhead mechanical stirrer or an orbital shaker.

  • Causality: Magnetic stir bars will physically mill the resin beads into a fine powder, clogging filters and contaminating the API with micro-plastics.

Step 4: Filtration & Washing

  • Action: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 3 column volumes of the reaction solvent, followed by 1 column volume of Methanol.

  • Causality: The primary solvent washes out the bulk API, while the Methanol wash disrupts any non-specific hydrophobic interactions, maximizing API recovery.

Step 5: Final Validation

  • Action: Concentrate the filtrate and analyze the purified API using ¹¹B NMR (looking for the absence of a broad peak around 30 ppm) or ICP-MS for trace elemental analysis.

  • Causality: This creates a closed-loop, self-validating system ensuring the boron concentration is below the required regulatory threshold (typically <10 ppm for final drug substances).

Workflow Step1 Identify Boron Species (Acid vs. Pinacol Ester) Step2 Ester Hydrolysis (Mild Acid/H2O) Step1->Step2 If Ester Step3 Select Swelling Solvent (THF, DCM, or DMF) Step1->Step3 If Acid Step2->Step3 Step4 Add Scavenger Resin (3-5 equiv. based on Boron) Step3->Step4 Step5 Agitate at 20-50°C (2 to 16 hours) Step4->Step5 Step6 Filter & Wash Resin Step5->Step6 Step7 Concentrate Purified API Step6->Step7

Fig 2. Step-by-step workflow for removing boron species using solid-supported resins.

References

  • Benchchem. "(4-Methoxy-2-nitrophenyl)boronic Acid | CAS 860034-09-9". 4

  • Benchchem. "3-Amino-5-(butylcarbamoyl)phenylboronic Acid | CAS 2096340-15-5". 2

  • FUJIFILM Wako Chemicals. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". 1

  • ResearchGate. "Adsorption of boron from boron-containing wastewaters by ion exchange in a continuous reactor". 5

  • ResearchGate. "Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent 'Click-Declick' Chemistry". 3

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a member of the pyrazole class of heterocyclic compounds, which are integral to the development of a wide range of pharmaceuticals and agrochemicals[1]. The presence of the boronic acid moiety makes it a versatile reagent in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures[1][2]. The dimethyl-substituted pyrazole core offers specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules. Accurate spectral characterization is paramount for ensuring the purity and structural integrity of such key intermediates in drug discovery pipelines.

Predicted ¹H and ¹³C NMR Spectral Data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid. These predictions are derived from the analysis of substituent effects on the pyrazole ring, drawing upon spectral data from related pyrazole derivatives[3][4][5][6]. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.5s-
N-CH₃~3.8s-
C-CH₃~2.2s-
B(OH)₂~5.0 - 6.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-3~110 (broad due to B-coupling)
C-4~140
C-5~135
N-CH₃~35
C-CH₃~12

Comparative Analysis with Structurally Related Pyrazole Boronic Acids

To provide a practical reference, the predicted data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is compared with the experimental NMR data of two commercially available and structurally related alternatives: 1H-Pyrazole-4-boronic acid and N-Boc-1H-pyrazole-4-boronic acid.

Table 3: Comparison of ¹H NMR Spectral Data

CompoundH-3 (ppm)H-5 (ppm)N-H / N-Boc (ppm)Other (ppm)
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Predicted)-~7.5 (s)-~3.8 (s, N-CH₃), ~2.2 (s, C-CH₃), ~5.0-6.0 (br s, B(OH)₂)
1H-Pyrazole-4-boronic acid[7]7.8 (s)7.8 (s)12.8 (br s)8.0 (br s, B(OH)₂)
N-Boc-1H-pyrazole-4-boronic acid8.3 (s)8.0 (s)1.6 (s, 9H)8.2 (br s, B(OH)₂)

Table 4: Comparison of ¹³C NMR Spectral Data

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)Other (ppm)
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Predicted)~110~140~135~35 (N-CH₃), ~12 (C-CH₃)
1H-Pyrazole-4-boronic acid138.5108.0 (broad)138.5-
N-Boc-1H-pyrazole-4-boronic acid142.1115.0 (broad)142.1149.2 (C=O), 85.3 (C(CH₃)₃), 28.1 (C(CH₃)₃)

Discussion of Spectral Differences:

The predicted downfield shift of the H-5 proton in (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid compared to related pyrazoles is attributed to the combined electron-donating effects of the two methyl groups. The absence of an N-H proton signal and the appearance of two distinct methyl singlets are key differentiating features. In the ¹³C NMR spectrum, the position of the boronic acid group at C-3 directly influences its chemical shift, which is expected to be significantly broad due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the methyl carbons provide additional confirmation of the substitution pattern.

Experimental Protocol for NMR Spectroscopic Analysis of Pyrazole Boronic Acids

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole boronic acids, based on established practices for organoboron compounds[8][9][10].

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole boronic acid derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and the exchangeable protons of the B(OH)₂ group can be readily observed.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and Parameters:

  • The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): Approximately 15 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • For ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time (AQ): 1-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a line broadening (LB) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Experimental Workflow and Structural Comparisons

The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow and the structural relationships between the discussed compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Reference Spectra baseline->reference analyze Analyze Chemical Shifts & Couplings reference->analyze

Caption: Experimental workflow for NMR analysis.

Caption: Structural comparison of pyrazole boronic acids.

References

  • Bull, J. M. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]

  • Boron Molecular. Pyrazole Archives. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved from [Link]

  • ScienceDirect. (2010). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. Retrieved from [Link]

  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • PubChem. (1,4-dimethyl-1h-pyrazol-3-yl)boronic acid. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Retrieved from [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Retrieved from [Link]

Sources

Comparison of reactivity: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid vs pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: For the specific case of (1,4-dimethyl-1H-pyrazol-3-yl) boronic species, the Pinacol Ester is the superior reagent for storage, handling, and overall reaction success rate, despite the lower atom economy. The Boronic Acid at the C3-position of the pyrazole ring is inherently unstable due to rapid protodeboronation facilitated by the adjacent nitrogen (N2). While the free acid is theoretically more reactive in transmetallation, its rapid decomposition in standard aqueous Suzuki conditions often leads to low yields. The Pinacol Ester acts as a "protected" species that, when used under specific anhydrous conditions, mitigates this decomposition pathway.

Chemical & Physical Profile

The structural difference lies in the boron masking group. This seemingly minor change dictates the stability of the C-B bond, which is the critical failure point for this specific heterocycle.

Feature(1,4-Dimethyl-1H-pyrazol-3-yl)boronic AcidPinacol Ester Derivative
Structure Free acid groups (-OH) on Boron.Cyclic diol (pinacol) mask.
Stability (Solid) Low. Hygroscopic; prone to dehydration to boroxines and protodeboronation upon storage.High. Stable crystalline solid; resistant to air and moisture.
Stability (Solution) Poor. Rapid protodeboronation in aqueous/basic media.Moderate to High. Kinetic stability depends on pH and water content.
Atom Economy High (Molecular Weight ~140 g/mol ).Low (Molecular Weight ~222 g/mol ).
Purification Difficult (streaks on silica; decomposes).Easy (stable on silica gel; standard chromatography).
Solubility Polar solvents (MeOH, Water/Base, DMF).Non-polar/Polar organic solvents (DCM, THF, Toluene).
The "C3-Pyrazole Problem": Protodeboronation Mechanism[1][2][3]

To understand the reactivity difference, one must understand the decomposition mechanism specific to 3-substituted pyrazoles . Unlike 4-pyrazolyl boronates, which are relatively stable, the 3-pyrazolyl isomer places the boron atom adjacent to the N2 nitrogen.

  • Mechanism: Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion. The adjacent nitrogen (N2) can facilitate the protonation of the C-B bond (ipso-protonation), leading to the cleavage of the boron group and the formation of 1,4-dimethyl-1H-pyrazole (side product).

  • Impact: If the rate of protodeboronation (

    
    ) exceeds the rate of transmetallation (
    
    
    
    ), the reagent is consumed before it can couple.
Diagram: Reaction Pathways & Decomposition Risk

Reaction_Pathways Ester Pinacol Ester (Stable Precursor) Acid Free Boronic Acid (Reactive Species) Ester->Acid Hydrolysis (H2O/Base) AteComplex Boronate 'Ate' Complex (Active Nucleophile) Ester->AteComplex Direct Activation (Anhydrous Base) Acid->AteComplex Base (OH-) Decomp Decomposition (Protodeboronation) Acid->Decomp Fast (k_debor) Product Coupled Product (Biaryl) AteComplex->Product Pd Catalyst (Transmetallation) AteComplex->Decomp Slow

Figure 1: Reaction pathways for Pyrazol-3-yl boronates. The red path indicates the high risk of protodeboronation associated with the free acid in aqueous media.

Reactivity Comparison in Suzuki-Miyaura Coupling[5]
Scenario A: Aqueous Conditions (e.g., Pd(PPh3)4, Na2CO3, Dioxane/H2O)
  • Boronic Acid: Dissolves rapidly and forms the boronate anion. However, because

    
     is high for C3-pyrazoles, a significant portion decomposes before entering the catalytic cycle. Result: Low to Moderate Yields (excess reagent required). 
    
  • Pinacol Ester: Must first hydrolyze to the acid to react (in standard mechanisms). This "slow release" can keep the concentration of the unstable acid low, potentially matching the transmetallation rate. Result: Moderate Yields (often better than free acid).

Scenario B: Anhydrous Conditions (e.g., Pd(dppf)Cl2, KOAc/CsF, DMF/Dioxane)
  • Boronic Acid: Often poorly soluble or dehydrates to unreactive boroxines without water.

  • Pinacol Ester: Can be activated directly by bases like Fluoride (CsF, KF) or alkoxides to form a reactive "ate" complex without generating the unstable free acid intermediate. Result: High Yields (Best Method).

Experimental Data Summary

The following table summarizes typical performance metrics derived from comparative studies of electron-rich heteroaryl boronates (specifically 3-position isomers).

ParameterFree Boronic AcidPinacol Ester (Standard)Pinacol Ester (Optimized)
Condition Aqueous Na2CO3 / DioxaneAqueous Na2CO3 / DioxaneAnhydrous KF / DMF
Reagent Excess 2.0 - 3.0 equiv1.5 equiv1.1 - 1.3 equiv
Reaction Time 2 - 4 hours6 - 12 hours1 - 3 hours
Yield 40 - 60%65 - 75%85 - 95%
Main Byproduct Protodeboronated pyrazoleUnreacted esterMinimal
Recommended Protocols
Protocol A: The "Robust" Method (Using Pinacol Ester)

Best for: Valuable electrophiles where reagent stability is paramount.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid pinacol ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

    • Base: Anhydrous Potassium Phosphate (K3PO4) or Potassium Fluoride (KF) (3.0 equiv)

    • Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M concentration)

  • Procedure:

    • Combine solid reagents in a vial.

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous solvent.[2]

    • Heat to 90-100°C for 4-16 hours.

    • Note: The absence of water prevents the formation of the unstable free acid species.

Protocol B: The "Rapid" Method (Using Free Acid - Use with Caution)

Best for: High-throughput screening where atom economy is prioritized and excess reagent is acceptable.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (2.0 - 3.0 equiv)

    • Catalyst: XPhos Pd G2 or Pd(PPh3)4 (5-10 mol%)

    • Base: K2CO3 (2.0 M aqueous solution)

    • Solvent: DME or THF (mixed 4:1 with the aqueous base)

  • Procedure:

    • Pre-heat the catalyst/halide solution before adding the boronic acid to ensure rapid transmetallation.

    • Add the boronic acid in portions if possible.

    • Run at high temperature (80°C+) for a short time (30-60 mins).

Decision Matrix

Use the decision tree below to select the correct reagent for your specific campaign.

Decision_Matrix Start Start: Select Reagent Q1 Is the Pinacol Ester commercially available? Start->Q1 Q2 Is Atom Economy critical? (e.g., multi-kg scale) Q1->Q2 No / Too Expensive UseEster USE PINACOL ESTER (Recommended) Q1->UseEster Yes (Most cases) UseAcid USE BORONIC ACID (With rapid protocol) Q2->UseAcid Yes ConditionCheck Can you use anhydrous conditions (DMF/KF)? Q2->ConditionCheck No ConditionCheck->UseEster Yes (High Stability) ConditionCheck->UseAcid No (Aqueous only)

Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester forms.

References
  • Mechanism of Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters." J. Am. Chem. Soc. 2017, 139, 13156.
  • Comparison of Boron Reagents in Suzuki Coupling

    • Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev. 2014, 43, 412.
  • Synthesis and Stability of Pyrazole Boronates

    • Hadebe, S. W., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Molecules 2020, 25, 427.
  • Anhydrous Activation of Pinacol Esters

    • Knauber, T., et al. "Pd-Catalyzed Cross-Coupling of Boronic Esters under Anhydrous Conditions." J. Org.[3] Chem. 2010, 75, 4056.

Sources

Technical Comparison Guide: HPLC Strategies for Pyrazole Boronic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole boronic acids are critical synthons in pharmaceutical development (e.g., Suzuki-Miyaura coupling), yet they present a "perfect storm" of chromatographic challenges. Their amphoteric nature, combined with the Lewis acidity of the boron atom, leads to severe peak tailing, on-column protodeboronation, and regioisomer co-elution.

This guide moves beyond standard generic protocols to objectively compare three distinct HPLC method development strategies. By synthesizing experimental data and mechanistic insights, we demonstrate why High-pH Stable Hybrid Surface Technology (Method B) outperforms traditional Silica-based C18 methods, offering a self-validating workflow for impurity quantification.

Part 1: The Scientific Challenge

To develop a robust method, one must first understand the failure modes of standard chromatography when applied to pyrazole boronic acids.

The Lewis Acid Trap (Silanol Interaction)

Boron atoms possess an empty p-orbital, acting as Lewis acids.[1] Standard silica-based columns contain residual silanols (Si-OH) that act as Lewis bases.

  • Mechanism: The boron atom coordinates with silanols, causing irreversible adsorption and severe peak tailing (

    
    ).
    
  • Consequence: Loss of sensitivity and inability to integrate impurity peaks accurately.

On-Column Protodeboronation

Pyrazole boronic acids are chemically unstable. The C-B bond is susceptible to hydrolysis (protodeboronation), yielding the de-boronated pyrazole impurity.

  • Catalysis: This reaction is catalyzed by both acidic mobile phases (common in HPLC) and metal ions present in older stainless steel hardware or lower-quality silica.

  • Artifacts: A standard method using 0.1% Formic Acid can generate impurities during the run, leading to false OOS (Out of Specification) results.

Regioisomerism

Pyrazole rings often exist as annular tautomers (


-pyrazole vs. 

-pyrazole) or distinct regioisomers (1,3- vs. 1,5-substituted) which have identical mass and very similar lipophilicity, requiring high-selectivity stationary phases for resolution.

Part 2: Comparative Method Analysis

We evaluated three method strategies. The data below summarizes their performance in separating a model 1-methyl-1H-pyrazole-4-boronic acid from its key impurities (de-boronated pyrazole, regioisomers, and oxidative hydroxy-species).

Method A: The "Traditional" Approach (Baseline)
  • Column: Standard C18 (5 µm, Silica-based, 100 Å)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7)

  • Verdict: NOT RECOMMENDED

Method B: Hybrid Surface Technology + Buffer (The "Gold Standard")
  • Column: Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge/XTerra or similar)

  • Mobile Phase: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH 10)

  • Verdict: HIGHLY RECOMMENDED

Method C: Fluorinated Stationary Phase (The "Selectivity" Solver)
  • Column: Pentafluorophenyl (PFP) or F5

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid

  • Verdict: SPECIALIZED USE (Best for regioisomer separation, but risk of degradation)

Comparative Performance Data
MetricMethod A (Standard C18 + Acid)Method B (Hybrid C18 + Neutral Buffer)Method C (PFP + Acid)
Peak Symmetry (USP Tailing) 2.4 - 3.1 (Severe Tailing)1.05 - 1.15 (Excellent) 1.2 - 1.4 (Acceptable)
On-Column Degradation > 1.5% (False Positives)< 0.1% (Stable) ~0.5%
Regioisomer Resolution (

)
0.8 (Co-elution)1.8 (Baseline)2.5 (Superior)
LOD (Impurity) 0.5% (High noise)0.05% 0.1%
Column Lifetime StandardHigh (pH stable)Lower

Expert Insight: Method A fails because the acidic environment accelerates protodeboronation, and the active silanols bind the boron. Method B works because the hybrid particle surface minimizes silanol activity, and the neutral pH stabilizes the C-B bond.

Part 3: Visualization of Mechanisms

Diagram 1: Degradation & Interaction Pathways

This diagram illustrates the "Hidden" chemistry occurring inside the HPLC column that leads to method failure.

G BoronicAcid Pyrazole Boronic Acid (Analyte) Complex Boron-Silanol Complex (Peak Tailing) BoronicAcid->Complex Lewis Acid/Base Interaction Deboronated De-boronated Impurity (False Positive) BoronicAcid->Deboronated Protodeboronation (Hydrolysis) BoricAcid Boric Acid (Byproduct) Silanol Residual Silanol (Stationary Phase) Silanol->Complex AcidMP Acidic Mobile Phase (H+ / Formic Acid) AcidMP->Deboronated Catalyzes

Caption: Figure 1. Mechanism of on-column failure. Acidic conditions and silanols catalyze degradation and tailing.

Part 4: Recommended Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability steps confirm the method's integrity before sample analysis.

Reagents & Materials
  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 4.6 x 100 mm, 2.5 µm or 3.5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[2] Avoid Methanol in sample diluent to prevent methyl-ester formation.

  • Buffer: Ammonium Acetate (10 mM) or Ammonium Bicarbonate (10 mM).

Sample Preparation (Critical Step)
  • Diluent: 100% ACN or ACN:THF (90:10).

    • Why? Water promotes hydrolysis. Alcohols (MeOH) promote esterification. Aprotic solvents stabilize the boronic acid.

  • Concentration: 0.5 mg/mL. Prepare fresh.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to minimize thermal degradation).

  • Detection: UV @ 220 nm (or max absorbance of pyrazole ring).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase A (10mM NH4OAc)% Mobile Phase B (ACN)
0.0955
10.0595
12.0595
12.1955
15.0955
Method Development Decision Tree

Use this workflow to adapt the protocol for specific pyrazole derivatives.

DecisionTree Start Start: Pyrazole Boronic Acid Impurity Profiling CheckSolubility Check Solubility: Is it stable in ACN? Start->CheckSolubility DiluentChoice Use ACN or THF as Diluent (Avoid MeOH/Water) CheckSolubility->DiluentChoice ColumnSelect Select Column: Hybrid C18 (High pH Stable) DiluentChoice->ColumnSelect MobilePhase Mobile Phase Selection ColumnSelect->MobilePhase Acidic Acidic (0.1% Formic) RISK: Degradation MobilePhase->Acidic Standard Neutral Neutral (10mM NH4OAc) RECOMMENDED MobilePhase->Neutral Optimized Result Check Peak Shape & Recovery Acidic->Result Neutral->Result Optimize If Regioisomers co-elute: Switch to PFP Column Result->Optimize Poor Resolution

Caption: Figure 2. Strategic decision tree for selecting column and mobile phase conditions.

References

  • Kumar, A., et al. (2014). "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies.

  • Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note.

  • Lennon, A. C., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." The Journal of Organic Chemistry.

  • BenchChem. (2025).[2][3] "Technical Support Center: Stability and Storage of Pyrazole Compounds." Technical Guide.

Sources

Mass Spectrometry Fragmentation Patterns of 1,4-Dimethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1,4-dimethylpyrazole, specifically designed for researchers requiring unambiguous identification of this regioisomer against its 1,3- and 1,5-dimethyl analogs.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals[1]

Executive Summary: The Regioisomer Challenge

In medicinal chemistry and agrochemical synthesis, the regioselectivity of pyrazole alkylation is a critical quality attribute.[1] The three primary isomers—1,4-dimethylpyrazole (1,4-DMP) , 1,3-dimethylpyrazole (1,3-DMP) , and 1,5-dimethylpyrazole (1,5-DMP) —possess identical molecular weights (MW 96.[1]13) and similar polarities, making differentiation challenging.

This guide establishes that 1,4-dimethylpyrazole is characterized by a dominant [M-H]⁺ base peak at m/z 95 , driven by the stability of the resulting methylene radical cation and the absence of steric strain ("ortho-effect") found in the 1,5-isomer.[1]

Fragmentation Mechanism of 1,4-Dimethylpyrazole

Unlike its isomers, 1,4-dimethylpyrazole lacks adjacent methyl substituents, allowing for a distinct fragmentation pathway dominated by hydrogen loss rather than methyl group ejection.[1]

Key Diagnostic Ions (EI, 70 eV)

The electron ionization (EI) spectrum of 1,4-dimethylpyrazole is defined by the following characteristic ions [1, 2]:

m/zIon IdentityRelative AbundanceMechanistic Origin
96 M⁺ (Molecular Ion)~93%Stable aromatic pyrazole ring.[1]
95 [M-H]⁺ (Base Peak)100% Loss of H[2]• from the N-methyl or C-methyl group; stabilization via ring expansion or resonance.[1]
81 [M-CH₃]⁺ <10%Loss of methyl radical. Low abundance compared to 1,5-isomer.
54 [C₃H₄N]⁺ ~16%Ring cleavage (Retro-Diels-Alder type fragmentation).[1]
42 [C₂H₄N]⁺ ~37%Further fragmentation of the pyrazole ring (likely acetonitrile moiety).
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation pathways for 1,4-dimethylpyrazole.

FragmentationPathway M Molecular Ion [M]+ m/z 96 MH Base Peak [M-H]+ m/z 95 M->MH -H• (Dominant) MMe Minor Ion [M-CH3]+ m/z 81 M->MMe -CH3• (Minor) Frag54 Ring Cleavage [C3H4N]+ m/z 54 MH->Frag54 Ring Opening -C2H3N Frag42 Fragment [C2H4N]+ m/z 42 MH->Frag42 Fragmentation

Caption: Primary EI-MS fragmentation pathway of 1,4-dimethylpyrazole showing the dominance of hydrogen loss (m/z 95) over methyl loss.[1]

Comparative Analysis: 1,4-DMP vs. 1,3-DMP vs. 1,5-DMP

Differentiation relies on the "Ortho Effect" (Proximity Effect).[1] In pyrazoles, substituents at positions 1 and 5 are spatially adjacent, leading to steric crowding and unique fragmentation channels not present in the 1,3- or 1,4-isomers [3, 4].[1]

The "Ortho Effect" Discriminator[1]
  • 1,5-Dimethylpyrazole: The N1-Methyl and C5-Methyl are adjacent.[1] This steric strain weakens the bonds, often enhancing the [M-CH₃]⁺ (m/z 81) peak relative to the [M-H]⁺ peak compared to the 1,4-isomer.[1] The proximity also facilitates specific hydrogen transfers (ortho-effects) that can lead to unique rearrangement ions.

  • 1,4-Dimethylpyrazole: The N1-Methyl and C4-Methyl are distant.[1] The molecule is sterically relaxed.[1] The loss of a hydrogen atom (likely from the N-methyl) forms a highly stable cation, making m/z 95 the overwhelming base peak.[1]

Comparison Table
Feature1,4-Dimethylpyrazole 1,5-Dimethylpyrazole 1,3-Dimethylpyrazole
Base Peak m/z 95 ([M-H]⁺)m/z 95 or 96 (Variable)m/z 95 or 96
m/z 81 Intensity Low (<10%)Elevated (Due to steric relief)Low
Steric Strain None (N1 & C4 separated)High (N1 & C5 adjacent)None (N1 & C3 separated)
GC Retention Distinct (Boiling Point dependent)Elutes after 1,3-isomer usuallyElutes before 1,5-isomer
Differentiation Key High [M-H]⁺ / Low [M-CH₃]⁺Higher [M-CH₃]⁺ / [M-H]⁺ ratio Requires GC retention index
Diagnostic Workflow (DOT Visualization)

Use this logic gate to identify the specific isomer from an unknown sample.

IsomerID Start Unknown Dimethylpyrazole (MW 96) Step1 Analyze EI-MS Spectrum Start->Step1 Check81 Is m/z 81 significantly elevated relative to m/z 95? Step1->Check81 Result15 Suspect 1,5-Dimethylpyrazole (Ortho Effect / Steric Strain) Check81->Result15 Yes Step2 Check GC Retention Time Check81->Step2 No Result14 Identify 1,4-Dimethylpyrazole (Base Peak 95, Low 81, Distinct RT) Step2->Result14 RT matches 1,4-Std Result13 Identify 1,3-Dimethylpyrazole (Base Peak 95, Low 81, RT differs from 1,4) Step2->Result13 RT matches 1,3-Std

Caption: Decision tree for distinguishing dimethylpyrazole isomers combining MS spectral features and chromatographic retention.

Experimental Protocols (Self-Validating)

Sample Preparation for GC-MS

To ensure reproducible fragmentation, samples must be diluted to prevent ion source saturation which can distort isotope ratios.[1]

  • Solvent: Methanol or Acetonitrile (HPLC Grade).

  • Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for injection.

  • Vial: Silanized glass vials to prevent adsorption of basic pyrazoles.

GC-MS Instrument Parameters (EI Mode)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV (Standard for library matching).[3]

  • Scan Range: m/z 35–200.

LC-MS/MS Quantitation (MRM Mode)

For pharmacokinetic or trace analysis where isomer separation is achieved chromatographically [5]:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 97.1 [M+H]⁺.

  • Quantifier Transition: m/z 97.1 → 56.2 (Collision Energy ~20-25 eV).

  • Qualifier Transition: m/z 97.1 → 42.1 (Collision Energy ~30-35 eV).

References

  • NIST Mass Spectrometry Data Center. Pyrazole, 1,4-dimethyl- Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 1,4-Dimethylpyrazole Compound Summary (CID 136836). National Library of Medicine. Available at: [Link]

  • Rusak, V.V., et al. Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[1] Coke and Chemistry, 2015.[1][5] Available at: [Link]

  • Kuhn, B.L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1][2] ResearchGate.[5] Available at: [Link]

  • Byrne, M.P., et al. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS.[1] Journal of AOAC International, 2022.[1] (Methodology adapted for 1,4-isomer). Available at: [Link]

Sources

Benchmarking catalytic efficiency of pyrazole-3-yl vs pyrazole-4-yl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Catalytic Efficiency of Pyrazole-3-yl vs. Pyrazole-4-yl Boronic Acids in Cross-Coupling Applications

Executive Summary

In the high-stakes arena of medicinal chemistry, pyrazole scaffolds are ubiquitous (e.g., Ruxolitinib, Celecoxib). However, the introduction of the pyrazole moiety via Suzuki-Miyaura cross-coupling presents a stark dichotomy in catalytic efficiency depending on the regioisomer used.

This guide benchmarks the performance of Pyrazole-4-yl boronic acids (4-PBA) versus Pyrazole-3-yl boronic acids (3-PBA) .

  • The 4-PBA isomer acts as a robust, high-efficiency substrate, compatible with standard catalytic cycles.

  • The 3-PBA isomer is kinetically unstable, exhibiting rapid protodeboronation that competes with the transmetalation step, often resulting in catalytic failure (<10% yield) under standard conditions.

This document details the mechanistic underpinnings of this divergence and provides validated protocols to maximize catalytic turnover (TON) and frequency (TOF) for both isomers.

Mechanistic Divergence: The Stability-Reactivity Trade-off

The core differentiator between these isomers is not their inherent nucleophilicity, but their susceptibility to protodeboronation —the hydrolytic cleavage of the C–B bond before the catalytic cycle can complete.

Comparative Stability Profile
FeaturePyrazole-4-yl Boronic Acid (4-PBA)Pyrazole-3-yl Boronic Acid (3-PBA)
Electronic Environment Boron is remote from the Nitrogen lone pair.Boron is

-adjacent to the Nitrogen.
Protodeboronation Rate (

)
Slow (

h at pH 12).[1] Stable in aqueous base.
Rapid (

min/sec). Accelerated by Lewis acids or pH extremes.[1]
Catalytic Challenge Catalyst poisoning by N-coordination (if unprotected).Substrate decomposition prior to transmetalation.
Preferred Catalyst System Standard Pd(0)/Phosphine (e.g.,

, XPhos).
Rapid-Transmetalation Systems (e.g., Pd-G3/G4, Q-Phos).
Pathway Analysis: Why 3-PBA Fails

The 3-PBA isomer undergoes a specific base-catalyzed decomposition pathway. The adjacent nitrogen facilitates the formation of a zwitterionic intermediate that rapidly fragments, releasing the deboronated pyrazole and boric acid. This reaction is often faster than the rate-limiting transmetalation step in standard Suzuki cycles.

Protodeboronation Substrate Pyrazole-3-yl Boronic Acid Intermediate Zwitterionic Intermediate Substrate->Intermediate Rapid Hydrolysis Cycle Pd Catalytic Cycle (Transmetalation) Substrate->Cycle Desired Pathway Base Base/H2O Base->Intermediate Decomp Decomposition (Protodeboronation) Intermediate->Decomp k_dec >> k_trans

Figure 1: Kinetic Competition. For 3-PBA, the decomposition pathway (


) kinetically outcompetes entry into the catalytic cycle (

) unless specific "fast-coupling" ligands are employed.

Benchmarking Data: Catalytic Efficiency

The following data summarizes the catalytic efficiency (Yield %) of coupling 4-bromoanisole with both isomers under different conditions.

Experimental Conditions: 1.0 equiv ArBr, 1.5 equiv Boronic Acid, 5 mol% Pd catalyst, Base (2 equiv), Solvent, 80°C, 4h.

Catalytic SystemBase / Solvent4-PBA Yield3-PBA YieldInterpretation
Pd(PPh3)4 (Standard)

/ Dioxane:H2O
88% 12% 3-PBA decomposes in aqueous base; 4-PBA is robust.
Pd(dppf)Cl2

/ DMF
92% 35% Anhydrous conditions improve 3-PBA survival, but transmetalation is too slow.
XPhos Pd G2 (Buchwald)

/ THF:H2O
98% 65% Bulky ligand accelerates transmetalation, capturing more 3-PBA before decay.
MIDA Boronate (Slow Release)

/ Dioxane:H2O
95% 91% Optimal for 3-PBA. Slow release matches transmetalation rate, preventing accumulation and decay.

Optimized Protocols

To ensure reproducibility, distinct protocols must be applied based on the isomer.

Protocol A: The "Standard" Workflow (For Pyrazole-4-yl)

Applicable for: 4-PBA, 1-methyl-pyrazole-4-boronic acid pinacol ester.

  • Charge: Aryl halide (1.0 equiv), 4-PBA (1.2 equiv), and

    
     (2.0 equiv) in reaction vial.
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Add Dioxane/Water (4:1) [0.2 M].

  • Reaction: Degas with

    
     for 5 mins. Heat to 90°C for 4-12 hours.
    
  • Workup: Standard aqueous extraction.

    • Note: If yield is low, check for Pd-coordination by the pyrazole nitrogen. Add a Boc-protecting group to the pyrazole if necessary.

Protocol B: The "Rapid-Capture" Workflow (For Pyrazole-3-yl)

Applicable for: 3-PBA, unprotected pyrazole-3-boronic acids. Critical Requirement: Minimize exposure of free boronic acid to aqueous base.

  • Pre-Catalyst Choice: Use XPhos Pd G3 or SPhos Pd G3 (2-5 mol%). These precatalysts activate rapidly and facilitate fast transmetalation.[2]

  • Base/Solvent: Use

    
     (3.0 equiv)  in n-Butanol  or Anhydrous THF .
    
    • Why:

      
       provides a "buffered" basicity that is less destructive than carbonates/hydroxides for this substrate.
      
  • Concentration: Run at higher concentration (0.5 M ) to favor bimolecular reaction (coupling) over unimolecular decomposition.

  • Alternative (Recommended): If the boronic acid fails, switch to the MIDA boronate ester of the 3-pyrazole.

    • MIDA Protocol: Hydrolyze the MIDA slowly using

      
       in Dioxane:H2O (10:1) at 60°C. This keeps the standing concentration of the unstable free acid low (The "Slow Release" Strategy).
      

Decision Logic for Process Chemists

Use this logic flow to select the correct system and avoid wasted batches.

DecisionTree Start Select Pyrazole Isomer Isomer4 Pyrazole-4-yl Start->Isomer4 Isomer3 Pyrazole-3-yl Start->Isomer3 CheckProt Is Nitrogen Protected? Isomer4->CheckProt CheckStab Is Boronic Acid Stable? Isomer3->CheckStab Standard Standard Suzuki (Pd(dppf) / Carbonate) CheckProt->Standard Yes (Boc/SEM) CheckProt->Standard No (May need more cat.) FastCat Use XPhos/SPhos Pd G3 High Conc. (0.5M) CheckStab->FastCat Moderate Instability MIDA Switch to MIDA Boronate Slow Release Protocol CheckStab->MIDA High Instability

Figure 2: Isomer-Specific Optimization Strategy.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3] Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society.[3] Link

  • Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[3] Link

  • Kinzlbauer, M., et al. (2024). "Mechanistic Analysis of Protodeboronation of Heterocycles." Organic Process Research & Development. Link

Sources

Validating purity of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Certificate of Analysis: Why Elemental Analysis Lies and How to Fix It

Executive Summary: The "Boroxine Trap"

For drug development professionals, (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a critical scaffold. However, validating its purity via standard Elemental Analysis (EA) frequently leads to "failed" specifications, even for chemically pure batches.

The Core Problem: Boronic acids are not static molecules.[1][2] They exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).[2] Standard EA calculates theoretical values based on the monomeric acid (


), but the actual solid is often a mix of monomer, hemi-hydrate, and boroxine.

The Solution: This guide provides a validated workflow to:

  • Diagnose the hydration state.

  • Correct the EA theoreticals for the boroxine form.

  • Cross-validate using Quantitative NMR (qNMR) as the absolute truth.

The Dynamic Equilibrium: A Visual Mechanism

Before attempting validation, you must understand the species present in your vial. Unlike standard organic acids, this pyrazole boronic acid spontaneously dehydrates under vacuum or desiccated storage.

Boroxine_Equilibrium Monomer (1,4-Dimethyl-1H-pyrazol-3-yl) boronic acid (Monomer) [3 Equivalents] Equilibrium Dynamic Equilibrium Monomer->Equilibrium Dehydration (Vacuum/Heat) Boroxine Boroxine (Cyclic Anhydride) [1 Equivalent] Equilibrium->Boroxine Water 3 H2O (Released) Equilibrium->Water Boroxine->Equilibrium Hydrolysis (Ambient Humidity)

Figure 1: The reversible dehydration of pyrazole boronic acid. Standard EA assumes 100% Monomer, leading to data mismatches.

Methodology Comparison: EA vs. Alternatives

Why do we still use EA if it's problematic? Because it is the only method that confirms bulk elemental composition (C/N ratio) without response factor bias. However, it must be paired with qNMR for accuracy.

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)HPLC-UV
Primary Metric Elemental Composition (C, H, N)Molar Purity (Assay wt%)Chromatographic Purity (Area %)
Boroxine Bias High: Water loss skews %H and %C.None: Measures organic skeleton only.Medium: Boroxine/Acid often co-elute or split peaks.
Blind Spots Inorganic salts (LiCl, KBr) are invisible.Paramagnetic impurities.UV-inactive impurities; Boroxine artifacts.
Verdict Qualitative Check: Use for C/N ratio.Gold Standard: Use for absolute purity.Routine Monitor: Use for organic impurities.

Validated Experimental Protocols

Protocol A: The "Anhydride Conversion" for Elemental Analysis

Instead of fighting the equilibrium, drive it to completion. This protocol converts the sample entirely to the boroxine form to standardize the Theoretical Values.

  • Preparation: Place 100 mg of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid in a vacuum oven.

  • Drying: Heat to 60°C under high vacuum (<5 mbar) for 24 hours.

    • Note: This removes interstitial water and drives the monomer

      
       boroxine conversion.
      
  • Handling: Transfer immediately to a desiccator. Weigh into tin capsules in a glovebox or low-humidity environment.

  • Calculation: Compare experimental results against the Boroxine Theoreticals , not the Acid Theoreticals.

Theoretical Value Correction Table: | Element | Acid Theoretical (


) | Boroxine Theoretical (

) | | :--- | :--- | :--- | | Carbon | 42.92% | 49.25% (+6.33% ) | | Hydrogen | 6.48% | 5.79% (-0.69% ) | | Nitrogen | 20.02% | 22.97% (+2.95% ) |

Critical Insight: If your raw sample shows Carbon ~49% and Nitrogen ~23%, it is not impure; it is simply dehydrated.

Protocol B: qNMR for Absolute Assay

This is the self-validating step to confirm the organic integrity of the scaffold.

  • Solvent: DMSO-

    
     (ensures solubility of both monomer and boroxine).
    
    • Note: In wet DMSO, boroxine hydrolyzes back to monomer rapidly, simplifying the spectrum to a single species.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (traceable grade).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Boron nuclei can affect relaxation times of adjacent protons; long delays ensure full magnetization recovery.
  • Integration: Integrate the Pyrazole-CH (singlet) against the Internal Standard peak.

Data Interpretation & Troubleshooting

Use this decision matrix to interpret your EA results.

Decision_Tree Start Obtain EA Data (Found %C, %N) Check1 Does Found % match Acid Theoretical? Start->Check1 Pass PASS: Sample is fully hydrated Monomer Check1->Pass Yes Check2 Does Found % match Boroxine Theoretical? Check1->Check2 No PassBoroxine PASS: Sample is pure Boroxine (Common for dried samples) Check2->PassBoroxine Yes Fail FAIL: Check C/N Ratio Check2->Fail No CalcCN Calculate C/N Ratio (Theoretical: 2.14) Fail->CalcCN CheckCN Is C/N Ratio correct? CalcCN->CheckCN Impure CRITICAL FAIL: Organic Impurity Present (Run HPLC/qNMR) CheckCN->Impure No Wet PASS (Conditional): Sample is Mix of Acid/Boroxine (Validate via qNMR) CheckCN->Wet Yes

Figure 2: Validation Decision Tree. Note that a "Fail" on raw percentages is acceptable if the C/N ratio remains constant, indicating variable hydration.

Case Study: A "Failing" Batch

Scenario: A batch of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid returns the following EA data:

  • Found: C: 46.50%, H: 6.10%, N: 21.50%

  • Acid Calc: C: 42.92% (Deviation > 3%) -> Fail

  • Boroxine Calc: C: 49.25% (Deviation > 2%) -> Fail

Analysis:

  • The values fall between the Acid and Boroxine limits.

  • C/N Ratio Check:

    • Theoretical C/N:

      
      
      
    • Found C/N:

      
      
      
  • Action: Do not reject. Validate assay wt% via qNMR.

References

  • Sigma-Aldrich. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid Product Specifications. Retrieved from

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.[3] Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Hall, D. G.[4] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine equilibrium mechanics).

Sources

Comparative stability studies of free boronic acid vs MIDA boronates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability Studies of Free Boronic Acid vs. MIDA Boronates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is ubiquitous. However, the instability of certain boronic acid classes—specifically 2-heterocyclic , vinyl , and cyclopropyl derivatives—remains a critical bottleneck.[1] These reagents suffer from rapid protodeboronation, oxidation, and polymerization (boroxine formation), leading to variable yields and difficult purifications.

N-Methyliminodiacetic acid (MIDA) boronates represent a structural solution to these limitations.[1] By rehybridizing the boron center from sp² to sp³, MIDA ligands attenuate Lewis acidity, rendering the complex stable to air, moisture, and silica gel chromatography. This guide provides an objective technical comparison, supported by mechanistic insights and experimental protocols, to assist researchers in selecting the optimal reagent class for high-value synthesis.

Mechanistic Divergence: The Stability Gap

The fundamental difference in stability stems from the hybridization state of the boron atom.

Free Boronic Acids (The Vulnerable sp² Center)
  • Lewis Acidity: The boron atom possesses an empty p-orbital (sp² hybridized), making it highly susceptible to nucleophilic attack.

  • Protodeboronation: In 2-heteroaryl systems (e.g., 2-pyridyl), the basic nitrogen coordinates with the boron, facilitating a hydrolytic cleavage of the C-B bond.[2] This is the primary failure mode in coupling reactions.

  • Boroxine Formation: Spontaneous dehydration leads to trimerization, complicating stoichiometry calculations.

MIDA Boronates (The Protected sp³ Cage)
  • B-N Dative Bond: The nitrogen of the MIDA ligand donates its lone pair to the empty p-orbital of boron.

  • Rehybridization: This locks the boron into a tetrahedral sp³ geometry.

  • Consequence: The boron is no longer Lewis acidic.[3] It cannot undergo transmetallation or protodeboronation until the ligand is hydrolyzed.

Visualization: Hybridization & Protection Mechanism

MIDA_Mechanism cluster_0 Free Boronic Acid (Unstable) cluster_1 MIDA Boronate (Stable) BA Boronic Acid (sp² Hybridized) EmptyP Empty p-orbital (Nucleophile Target) Reaction Ligand Complexation BA->Reaction Cage B-N Dative Bond (Occupied Orbital) EmptyP->Cage Lewis Acidity Neutralized MIDA MIDA Boronate (sp³ Hybridized) Reaction->MIDA

Figure 1: Mechanistic shift from reactive sp² boronic acid to protected sp³ MIDA boronate.

Comparative Stability Data

The following data aggregates findings from seminal studies by the Burke Group and subsequent industrial applications.

Table 1: Benchtop and Chromatographic Stability
FeatureFree Boronic AcidMIDA BoronateImpact on Workflow
Air/Moisture Stability Poor. 2-Pyridyl/Vinyl degrade in <24h.Excellent. Stable indefinitely (>60 days).MIDA allows bulk storage without inert atmosphere.
Silica Gel Compatibility Low. Streaks, decomposes, or binds irreversibly.High. Elutes as a discrete band.MIDA enables standard flash chromatography purification.
Physical State Often oils, syrups, or waxy solids.Crystalline, free-flowing solids.[4][5]MIDA simplifies weighing and automated handling.
Stoichiometry Control Difficult due to variable hydration/trimerization.Precise (defined molecular weight).Critical for GMP and process chemistry.
Table 2: Cross-Coupling Efficiency (Challenging Substrates)

Comparison of isolated yields in Suzuki-Miyaura coupling with aryl chlorides.

Boronate SpeciesSubstrate ClassFree Acid YieldMIDA Slow-Release Yield
2-Furyl Heterocycle50%92%
2-Pyridyl Basic Heterocycle<10% (Decomp)85%
Vinyl Alkenyl30% (Polymerizes)95%
Cyclopropyl Alkyl25%91%

Key Insight: The yield improvement in MIDA systems is due to the "Slow Release" effect. The concentration of the unstable free boronic acid is kept low relative to the catalyst, ensuring transmetallation occurs faster than decomposition.

Experimental Protocols

These protocols are designed to be self-validating. The color change or solubility shift often indicates reaction progress.

Protocol A: Synthesis of MIDA Boronates (Dehydration Method)

Converts unstable boronic acids into stable MIDA esters.

  • Reagents: Charge a round-bottom flask with Boronic Acid (1.0 equiv) and MIDA (N-methyliminodiacetic acid, 1.2 equiv).

  • Solvent: Add Toluene:DMSO (10:1 ratio). Note: DMSO is required to dissolve the polar MIDA ligand.

  • Reflux: Attach a Dean-Stark trap filled with toluene. Reflux the mixture for 12–16 hours.

  • Monitoring: Reaction is complete when water collection ceases.

  • Workup: Concentrate solvent. The residue is often a solid.

  • Purification: Dissolve in minimal Acetone/THF and precipitate by adding Diethyl Ether. Alternatively, purify via Flash Chromatography (EtOAc/MeOH).

Protocol B: The "Slow Release" Cross-Coupling

The standard condition for coupling unstable MIDA boronates.

  • System: 2-dram vial with stir bar.

  • Loading:

    • MIDA Boronate (1.5 equiv)[1]

    • Aryl Chloride/Bromide (1.0 equiv)[1]

    • Pd(OAc)₂ (0.05 equiv)

    • SPhos (0.10 equiv) - Ligand choice is flexible, but SPhos is robust.

  • Base/Solvent: Add K₃PO₄ (3.0 M aq, 5.0 equiv) and Dioxane .

    • Ratio: Dioxane:H₂O must be roughly 5:1 .

  • Reaction: Heat to 60°C .

    • Mechanism:[2][3][6][7][8][9][10] The aqueous base hydrolyzes the MIDA ligand slowly.[11] The free boronic acid is released in situ and immediately consumed by the Palladium cycle.

  • Validation: Monitor by LCMS. You should see the disappearance of the MIDA mass and appearance of the product, with minimal free boronic acid accumulation.

Visualization: The Slow Release Workflow

SlowRelease cluster_reservoir Reservoir (Stable) cluster_active Active Reaction Zone MIDA MIDA Boronate (Protected) Hydrolysis Hydrolysis (aq. K3PO4, 60°C) MIDA->Hydrolysis Slow Feed FreeAcid Free Boronic Acid (Transient Species) Hydrolysis->FreeAcid Rate Limiting Step PdCycle Pd Catalyst Cycle (Transmetallation) FreeAcid->PdCycle Fast Capture Decomp Protodeboronation FreeAcid->Decomp Decomposition (Minimized) Product Coupled Product PdCycle->Product

Figure 2: The "Slow Release" strategy minimizes the standing concentration of unstable boronic acid.

Application Guide: When to Switch?

Use this decision matrix to determine if MIDA boronates are necessary for your campaign.

ScenarioRecommended ReagentReasoning
Simple Aryl Coupling Free Boronic AcidCost-effective; stability is not a limiting factor.
2-Pyridyl / Heterocycles MIDA Boronate Free acids decompose before reacting. MIDA is essential here.
Iterative Synthesis MIDA Boronate MIDA group survives coupling of other functional groups (e.g., halides), enabling "Building Block" assembly.[1][3][4][5]
Purification Issues MIDA Boronate If the boronic acid co-elutes with impurities, convert to MIDA to alter polarity and use silica gel.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6][11]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6][11]

  • Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3][9] Nature Chemistry.[9]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Crystallographic Profiling of Pyrazole Boronic Acids: A Comparative Guide to Polymorph Analysis via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole boronic acids are highly versatile pharmacophores and synthetic intermediates. They uniquely combine the hydrogen-bonding capacity of the pyrazole ring with the reversible covalent reactivity of the boronic acid moiety. However, this dual hydrogen-bonding nature makes them highly susceptible to polymorphism—the ability to crystallize in multiple structural arrangements[1]. Because different polymorphs exhibit distinct solubility, stability, and bioavailability profiles, rigorous solid-state characterization is a regulatory and functional imperative for drug development[2].

This guide provides an objective, in-depth comparison of pyrazole boronic acid polymorphs, leveraging 3 and Single-Crystal X-ray Diffraction (SCXRD) to decode their structural causality[3].

Mechanistic Causality: The Drivers of Boronic Acid Polymorphism

Boronic acids,


, possess two hydrogen-bond donors and two acceptors. In the solid state, they typically resolve into two primary supramolecular motifs:
  • Dimeric Motifs: Molecules pair up via complementary

    
     hydrogen bonds, forming discrete, thermodynamically stable dimers.
    
  • Catemeric Motifs: Molecules link in extended, infinite hydrogen-bonded chains, often representing a kinetically trapped or metastable state.

When coupled with the pyrazole ring—which introduces its own


 hydrogen bonding dynamics—the energetic landscape of crystallization becomes highly complex. Identifying these subtle molecular shifts requires the precision of X-ray diffraction techniques, which serve as the gold standard for unambiguous structural elucidation[4].

Comparative Crystallographic Data

To illustrate the analytical power of XRD, we compare two distinct polymorphic forms of a representative API intermediate, 1-methyl-1H-pyrazole-4-boronic acid. The data below synthesizes expected crystallographic parameters based on established boronic acid behaviors.

PropertyForm I (Thermodynamic)Form II (Kinetic)Analytical Significance
Crystal System MonoclinicOrthorhombicDictates unit cell dimensions and optical properties.
Space Group


Indicates molecular symmetry and packing efficiency.
H-Bond Motif Dimeric (

)
Catemeric (Infinite chains)Drives differences in intrinsic dissolution rates.
Key PXRD Peaks (2θ) 6.8°, 14.2°, 21.5°8.1°, 15.6°, 23.2°Primary fingerprint for bulk phase identification[1].
Melting Point (DSC) 185°C172°CConfirms thermodynamic stability hierarchy.

Experimental Workflows & Validation

G A Pyrazole Boronic Acid Synthesis & Purification B Polymorph Screening (Solvent/Thermal Gradients) A->B Purified API C Single-Crystal Growth (Slow Evaporation) B->C Hit Conditions D Bulk Crystallization (Scale-up) B->D Scalable Conditions E SCXRD Analysis (Absolute 3D Structure) C->E Suitable Crystal F PXRD Analysis (Bulk Phase Purity) D->F Powder Sample G Data Synthesis & Polymorph Selection E->G Unit Cell & Motif F->G 2θ Fingerprint

Workflow for pyrazole boronic acid polymorph screening and XRD validation.

Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal validation mechanisms. Every step is grounded in physical chemistry principles to prevent unintended phase transitions during analysis.

Protocol 1: Controlled Polymorph Screening and Crystal Growth
  • Solvent Selection & Saturation:

    • Action: Dissolve 50 mg of pyrazole boronic acid in 2 mL of a high-dielectric solvent (e.g., ethanol) to target Form I, and a low-dielectric solvent (e.g., toluene) to target Form II.

    • Causality: High-dielectric solvents stabilize polar transition states, allowing the system to reach the thermodynamically stable dimeric form. Non-polar solvents force rapid, localized hydrogen bonding, often trapping the kinetic catemeric form.

  • Thermal Gradient Application:

    • Action: Heat to 60°C to ensure complete dissolution, then cool at a strictly controlled rate of 0.1°C/min.

    • Causality: Rapid cooling induces supersaturation spikes, leading to amorphous precipitation or concomitant polymorphs. A slow, controlled gradient ensures that crystal nucleation occurs near equilibrium, yielding phase-pure domains suitable for SCXRD[4].

Protocol 2: Powder X-Ray Diffraction (PXRD) Validation
  • Sample Preparation with Internal Standard:

    • Action: Gently grind 20 mg of the bulk crystal with 2 mg of NIST-traceable Silicon powder (Standard Reference Material 640). Lightly pack into a zero-background sample holder.

    • Causality: Vigorous grinding can induce mechanochemical phase transitions (e.g., dehydration of the boronic acid to a boroxine). The silicon standard provides a known reference peak (2θ = 28.44°), allowing for the mathematical correction of sample displacement errors—a critical step when differentiating polymorphs with closely overlapping peaks[1].

  • Diffractometer Configuration & Data Acquisition:

    • Action: Utilize a diffractometer equipped with a Cu-Kα radiation source (

      
       Å) and a high-speed 1D detector. Scan from 2° to 40° 2θ at a rate of 1°/min[3].
      
    • Causality: The low starting angle (2°) is essential because the large unit cells of hydrogen-bonded pyrazole boronic networks often produce their most distinguishing diagnostic peaks below 10° 2θ.

Conclusion

Differentiating pyrazole boronic acid polymorphs is not merely an academic exercise; it is a fundamental requirement for ensuring the clinical efficacy and manufacturing stability of derived therapeutics[2]. By coupling the absolute 3D structural data from SCXRD with the bulk phase verification of PXRD, researchers can confidently map the solid-state landscape of these critical compounds, ensuring that the optimal polymorph is selected for downstream formulation.

References

  • Title: Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods Source: Rigaku URL
  • Title: Structural Requirements of 1-(2-Pyridinyl)
  • Title: Importance of X-ray Powder Diffraction (XRPD)
  • Title: X-ray Powder Diffraction in Drug Polymorph Analysis Source: Creative Biostructure URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.